6-Methyl-2,3-pyridinedicarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methylpyridine-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-4-2-3-5(7(10)11)6(9-4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQBKLKZIXCRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337416 | |
| Record name | 6-Methyl-2,3-pyridinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53636-70-7 | |
| Record name | 6-Methyl-2,3-pyridinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methylpyridine-2,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Significance of 6-Methyl-2,3-pyridinedicarboxylic Acid
An In-Depth Technical Guide to the Synthesis of 6-Methyl-2,3-pyridinedicarboxylic Acid
Executive Summary
This compound, also known as 6-methylquinolinic acid, is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its rigid, functionalized pyridine core makes it an important precursor for the synthesis of novel pharmaceuticals, agrochemicals, and specialized polymers.[1][2] This guide provides a detailed overview of the primary synthetic strategies for this compound, focusing on the oxidative cleavage of 6-methylquinoline. Authored from the perspective of a Senior Application Scientist, this document explains the causality behind methodological choices, provides detailed experimental protocols, and offers insights into product characterization and safety. The primary route discussed is the ozonolysis of 6-methylquinoline followed by an oxidative work-up, a method known for its efficiency and relatively clean conversion for the parent quinoline system.[3]
Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds in modern drug discovery.[4] They are present in a multitude of FDA-approved drugs and are actively researched for their potential as enzyme inhibitors and modulators of biological pathways.[2] The specific substitution pattern of this compound, featuring a methyl group for further functionalization or steric control, and two adjacent carboxylic acids for forming anhydrides, esters, or amides, makes it a particularly versatile intermediate. Its applications range from the development of neuroactive compounds to the creation of ligands for transition metal catalysis.[1][5] This guide aims to provide researchers and drug development professionals with a robust and scientifically grounded resource for its synthesis.
Synthetic Strategies: An Overview
The synthesis of this compound can be approached via two main strategies:
-
Oxidative Cleavage of a Pre-Formed Bicyclic Precursor: This is the most common and direct approach. It involves synthesizing a 6-methyl-substituted quinoline and then selectively cleaving the benzene ring through strong oxidation to unmask the desired dicarboxylic acid on the pyridine ring.
-
De Novo Synthesis of the Pyridine Ring: This strategy involves constructing the substituted pyridine ring from acyclic precursors, for example, through multicomponent reactions or aza-Diels-Alder cycloadditions. While offering high flexibility, these routes can be more complex and may require more extensive optimization.
This guide will focus on the oxidative cleavage strategy, as it is a well-established and highly effective method for this class of compounds.
Primary Synthetic Route: Ozonolysis of 6-Methylquinoline
The most efficient reported method for converting quinoline to its corresponding 2,3-pyridinedicarboxylic acid is through ozonolysis followed by an oxidative work-up.[3] This high-yield process can be logically extended to the 6-methyl substituted analogue. The overall workflow is a two-stage process starting from commercially available reagents.
Workflow for the Synthesis of this compound
References
- 1. 6-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Ozonolysis of quinoline and quinoline derivatives in a Corning low flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | C10H11NO4 | CID 11745869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
physical properties of 6-Methyl-2,3-pyridinedicarboxylic acid
An In-Depth Technical Guide to the Physical Properties of 6-Methyl-2,3-pyridinedicarboxylic Acid
Introduction and Strategic Importance
This compound (CAS No. 53636-70-7) is a substituted heterocyclic compound featuring a pyridine core functionalized with a methyl group and two adjacent carboxylic acid moieties.[1][2] This unique arrangement of functional groups imparts a specific electronic and steric profile, making it a valuable building block for researchers in medicinal chemistry and materials science. The pyridine nitrogen offers a site for coordination chemistry and hydrogen bonding, while the dicarboxylic acids provide opportunities for forming salts, esters, amides, and serving as ligands for metal-organic frameworks (MOFs).
A thorough understanding of the physical properties of this molecule is a critical prerequisite for its effective use. Properties such as solubility, pKa, melting point, and solid-state characteristics directly influence reaction kinetics, purification strategies, formulation development, and the ultimate performance of resulting materials or drug candidates. This guide provides a comprehensive overview of these core properties, blending established theoretical principles with detailed, field-proven experimental protocols for their accurate determination.
Core Physicochemical Data
The fundamental identifiers and the most critical, experimentally determined physical property for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 53636-70-7 | [1][3] |
| Molecular Formula | C₈H₇NO₄ | [1][4] |
| Molecular Weight | 181.15 g/mol | [1][4] |
| Canonical SMILES | CC1=CC=C(C(=O)O)C(=N1)C(=O)O | [4] |
| Melting Point | 170 °C (with decomposition) | [3] |
Melting Point and Thermal Stability
The melting point is a foundational parameter that provides insights into the purity and the strength of the intermolecular forces within a crystalline solid.
Expert Analysis
The reported melting point of 170 °C with decomposition is indicative of a stable crystal lattice held together by strong intermolecular forces.[3] For this compound, these forces are dominated by hydrogen bonding between the carboxylic acid groups, which can form robust dimer synthons. The decomposition suggests that at this temperature, the molecule begins to undergo irreversible chemical changes, likely decarboxylation, which is a common thermal degradation pathway for carboxylic acids.
While traditional capillary melting point methods are useful for a preliminary assessment, Differential Scanning Calorimetry (DSC) provides far more comprehensive data.[5][6] DSC not only gives a precise melting endotherm but also reveals other thermally-induced events such as polymorphic transitions, desolvation, and the onset of decomposition, which are critical data points for drug development and process chemistry.
Experimental Protocol: Melting Point and Decomposition by DSC
Protocol 1: Determination of Melting Point and Thermal Profile by Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a non-hermetic aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.
-
Experimental Program:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/minute under a constant nitrogen purge (50 mL/min). The ramp rate is a critical parameter; a slower rate can provide better resolution of thermal events, while a faster rate is suitable for initial screening.
-
-
Data Analysis:
-
The melting point is determined as the onset temperature of the melting endotherm.
-
The temperature at which a significant, irreversible exothermic or endothermic event begins following the melt indicates the onset of decomposition.
-
Integrate the area of the melting peak to determine the enthalpy of fusion (J/g).
-
Solubility Profile
Solubility is a critical determinant of bioavailability for active pharmaceutical ingredients (APIs) and a key parameter for designing crystallization and purification processes.
Theoretical Assessment
The structure of this compound suggests complex, pH-dependent solubility in aqueous media.
-
Acidic Conditions (pH < 2): The pyridine nitrogen will be protonated (pKa ~0-1), and the carboxylic acids will be in their neutral form. The molecule will carry a net positive charge, likely forming soluble salts with counter-ions like chloride.
-
Neutral Conditions (pH ~ 7): Both carboxylic acid groups will be deprotonated (pKa1 ~2-3, pKa2 ~4-5), and the pyridine nitrogen will be neutral. The molecule will exist as a dianion, which is expected to be highly soluble in water.
-
Isoelectric Point: Between the pKa of the pyridine nitrogen and the first carboxylic acid, the molecule can exist as a neutral zwitterion. At this pH, aqueous solubility is typically at its minimum.
-
Organic Solvents: Solubility is expected to be low in non-polar solvents (e.g., hexanes, toluene) and moderate in polar aprotic solvents (e.g., DMSO, DMF), particularly upon heating.
Caption: Fig. 1: Predicted pH-dependent solubility profile.
Experimental Protocol: Thermodynamic Aqueous Solubility
The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility.[7][8]
Protocol 2: Thermodynamic Aqueous Solubility Determination via Shake-Flask Method
-
Media Preparation: Prepare a series of aqueous buffers at relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) as recommended by regulatory guidelines.[8]
-
Sample Addition: Add an excess amount of solid this compound to separate vials containing a known volume (e.g., 5 mL) of each buffer. The excess solid ensures that equilibrium with the saturated solution is achieved.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25 °C for physicochemical characterization or 37 °C for biorelevance).[8] Agitate for at least 24 hours to ensure equilibrium is reached. Longer times (48-72 hours) may be necessary, which must be confirmed by sampling at intermediate time points until the concentration plateaus.[9]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved solute from the undissolved solid. This is best achieved by centrifugation followed by filtration through a 0.22 µm syringe filter compatible with the aqueous buffer.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Construct a calibration curve using standards of known concentration. Use this curve to determine the concentration of the diluted supernatant, and then back-calculate to find the solubility in the original buffer (e.g., in mg/mL or µg/mL).
Acid-Base Properties (pKa)
The acid dissociation constants (pKa values) govern the ionization state of a molecule at a given pH. This is a paramount property in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME).
Theoretical Assessment
This compound is a polyprotic acid with three ionizable functional groups:
-
Pyridine Nitrogen: The pyridine ring is a weak base. The pKa of its conjugate acid (the protonated form) is expected to be low, likely in the range of 0-1, due to the electron-withdrawing effects of the two adjacent carboxyl groups.
-
C-3 Carboxylic Acid: The first carboxylic acid to deprotonate will be the one most influenced by the electron-withdrawing pyridine ring. Its pKa is expected to be in the range of 2-3.
-
C-2 Carboxylic Acid: The second carboxylic acid will deprotonate at a higher pH, with an expected pKa in the range of 4-5.
Accurate experimental determination of these values is essential. Potentiometric titration is a highly precise and reliable method for this purpose.[10][11]
Experimental Protocol: pKa Determination by Potentiometric Titration
Protocol 3: Determination of pKa Values by Potentiometric Titration
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).
-
Sample Preparation: Prepare a solution of this compound (e.g., 0.01 M) in deionized, carbonate-free water. Maintaining a constant ionic strength is crucial, so add a background electrolyte like 0.15 M KCl.[12]
-
Titration - Acidic Range: Purge the solution with nitrogen to remove dissolved CO₂.[12] Acidify the solution to ~pH 1.5 with a standardized HCl solution.
-
Titration - Basic Titration: Titrate the solution by adding small, precise aliquots of a standardized, carbonate-free NaOH solution (e.g., 0.1 M). Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until ~pH 12.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points. The first and second equivalence points will correspond to the deprotonation of the two carboxylic acids. Specialized software can be used to calculate the pKa values by fitting the titration curve to the appropriate Henderson-Hasselbalch equations for a polyprotic system.
Solid-State Properties
The solid-state form of a compound dictates its stability, solubility, and manufacturability. For pharmaceutical applications, a comprehensive solid-state characterization is a regulatory requirement.
Crystallinity and Polymorphism
Expert Analysis: Polymorphism is the ability of a compound to exist in more than one crystal structure.[13] Molecules like this compound, with multiple hydrogen bond donors and acceptors, are highly prone to forming different packing arrangements (polymorphs) or incorporating solvent molecules (solvates/hydrates) depending on crystallization conditions. Different polymorphs can have vastly different physical properties, including melting point and solubility. Therefore, a thorough polymorphic screen is essential during development. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in the solid state.[14][15]
Caption: Fig. 2: Polymorphism - same molecule, different crystal packing.
Protocol 4: Single-Crystal Growth and Structure Determination by X-ray Diffraction
-
Purification: The starting material must be of the highest possible purity. Recrystallize the bulk material before attempting to grow single crystals.
-
Crystal Growth: Grow single crystals suitable for SC-XRD (typically 0.1-0.3 mm in all dimensions). Common methods include:[16]
-
Slow Evaporation: Prepare a nearly saturated solution in a suitable solvent (e.g., ethanol/water mixture). Loosely cover the vial and allow the solvent to evaporate over several days in a vibration-free environment.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing solubility and promoting slow crystallization.
-
-
Crystal Mounting and Data Collection: Carefully mount a suitable crystal on a goniometer head. Place the instrument in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or other algorithms to locate the positions of all non-hydrogen atoms. Refine the structural model against the experimental data to obtain precise bond lengths, angles, and details of intermolecular interactions.
Hygroscopicity
Expert Analysis: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. The presence of polar carboxylic acid groups makes this compound susceptible to water uptake, which can affect its physical stability, flowability, and chemical integrity. Dynamic Vapor Sorption (DVS) is the state-of-the-art method for quantifying this behavior.[17][18] It measures the mass change of a sample as a function of relative humidity (RH) at a constant temperature.
Protocol 5: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)
-
Sample Preparation: Place 10-20 mg of the sample onto the DVS microbalance pan.
-
Drying Stage: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25 °C until a stable mass is achieved (e.g., dm/dt < 0.002% per minute).[19] This establishes the initial dry mass.
-
Sorption/Desorption Isotherm:
-
Sorption: Increase the RH in stepwise increments (e.g., 10% steps from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample mass equilibrates.
-
Desorption: Decrease the RH in the same stepwise manner from 90% back to 0% RH, again allowing for mass equilibration at each step.
-
-
Data Analysis: Plot the percentage change in mass versus RH.
-
Classification: The degree of hygroscopicity can be classified based on the mass increase at a specific RH (e.g., at 80% RH).
-
Hysteresis: A difference between the sorption and desorption curves (hysteresis) can indicate phenomena such as the formation of a stable hydrate or capillary condensation.
-
Stability: Analyze the solid form of the sample before and after the DVS experiment (e.g., by XRPD) to check for any humidity-induced phase changes.
-
Summary and Outlook
While the literature provides a foundational melting point for this compound, a comprehensive understanding of its physical properties remains to be established.[3] Its multifunctional nature suggests complex solubility and acid-base behavior, and a high potential for polymorphism. For any scientist or researcher intending to use this compound in a rigorous application, the experimental characterization outlined in this guide is not merely recommended but essential. The application of these standard, authoritative protocols will generate the robust data package required for successful drug development, process optimization, and the rational design of new materials.
References
- 1. capotchem.com [capotchem.com]
- 2. This compound [oakwoodchemical.com]
- 3. This compound | 53636-70-7 [chemicalbook.com]
- 4. 53636-70-7|this compound|BLD Pharm [bldpharm.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. pennwest.edu [pennwest.edu]
- 7. enamine.net [enamine.net]
- 8. who.int [who.int]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. rigaku.com [rigaku.com]
- 15. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. How To [chem.rochester.edu]
- 17. Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations [article.sapub.org]
- 18. particletechlabs.com [particletechlabs.com]
- 19. ardena.com [ardena.com]
An In-depth Technical Guide to 6-Methyl-2,3-pyridinedicarboxylic acid (CAS 53636-70-7)
This guide provides a comprehensive technical overview of 6-Methyl-2,3-pyridinedicarboxylic acid, a key heterocyclic building block for researchers, chemists, and professionals in drug discovery and materials science. We will delve into its chemical properties, a detailed synthesis protocol, key applications, and safety considerations, grounding all information in authoritative references.
Introduction and Significance
This compound, also known as 6-methylquinolinic acid, is a substituted pyridine dicarboxylic acid. The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives are integral to numerous pharmaceuticals.[1] The arrangement of the methyl group and the two carboxylic acid functions on the pyridine core makes this molecule a versatile precursor. The carboxylic acid groups provide reactive handles for amide bond formation, esterification, or conversion into other functional groups, while the methyl group can influence the electronic properties and steric profile of resulting compounds. Its rigid structure is valuable for designing molecules with specific three-dimensional conformations required for interaction with biological targets. This compound serves as a crucial intermediate in the synthesis of complex molecules, particularly in the agrochemical field for the development of novel herbicides.[2][3]
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety data is paramount for the effective and safe handling of any chemical compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 53636-70-7 | [4] |
| Molecular Formula | C₈H₇NO₄ | [4] |
| Molecular Weight | 181.15 g/mol | [4] |
| Melting Point | 170°C | [4] |
| Boiling Point | 414.8°C | [4] |
| SMILES | CC1=CC=C(C(=O)O)C(=N1)C(=O)O | |
| InChI Key | PHQBKLKZIXCRIX-UHFFFAOYSA-N |
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, following standard safety protocols.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Note: This is not an exhaustive list. Always refer to the full Safety Data Sheet (SDS) before handling.
Synthesis of this compound
The synthesis of substituted pyridine-2,3-dicarboxylic acids can be achieved through the oxidative cleavage of the benzene ring of corresponding quinoline precursors. A general and effective method involves the oxidation of 8-hydroxyquinolines with hydrogen peroxide in an alkaline medium, as detailed in patent literature.[2]
The logical workflow for this synthesis is outlined below:
Experimental Protocol: A Representative Synthesis
This protocol is adapted from the general method described for the synthesis of substituted pyridine-2,3-dicarboxylic acids.[2]
Step 1: Synthesis of 8-Hydroxy-6-methylquinoline (Precursor)
The precursor, 8-hydroxy-6-methylquinoline, can be synthesized via the Skraup reaction from p-aminophenol and acrolein (or a precursor like glycerol).
Step 2: Oxidation to this compound
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 8-hydroxy-6-methylquinoline in an aqueous solution of potassium hydroxide (4-7 molar equivalents).
-
Heating: Heat the stirred mixture to a temperature between 75°C and 90°C.
-
Addition of Oxidant: Slowly add 30-50% aqueous hydrogen peroxide (8-20 molar equivalents) to the reaction mixture over a period of 0.5 to 5 hours, ensuring the temperature is maintained within the specified range. The reaction is exothermic and requires careful control of the addition rate.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 75-90°C for an additional 1-2 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to approximately 35°C.
-
Carefully acidify the solution with hydrochloric acid or sulfuric acid to a pH of 1.6-1.8. This will precipitate the crude product.
-
Isolate the solid product by filtration.
-
Wash the solid with cold water to remove inorganic salts.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield pure this compound.
Spectroscopic Characterization (Predicted)
While a publicly available, verified spectrum for this compound is not readily found, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds like 6-methyl-2-pyridinecarboxylic acid and other pyridine dicarboxylic acids.[5][6]
¹H NMR (in DMSO-d₆):
-
Aromatic Protons: Two doublets in the aromatic region (approximately 7.5-8.5 ppm), corresponding to the two protons on the pyridine ring.
-
Methyl Protons: A singlet at approximately 2.5-2.7 ppm, corresponding to the methyl group protons.
-
Carboxylic Acid Protons: Two broad singlets at a downfield chemical shift (>10 ppm), corresponding to the acidic protons of the two carboxyl groups.
¹³C NMR (in DMSO-d₆):
-
Carboxylic Carbons: Two signals in the range of 165-175 ppm.
-
Aromatic Carbons: Five distinct signals in the aromatic region (approximately 120-160 ppm).
-
Methyl Carbon: One signal in the aliphatic region (approximately 18-25 ppm).
FT-IR (KBr Pellet):
-
O-H Stretch: A very broad absorption band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H groups.
-
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid groups.
-
C=C and C=N Stretches: Multiple absorptions in the 1400-1600 cm⁻¹ region, indicative of the pyridine ring.
-
C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.
Applications in Research and Development
This compound is a valuable building block due to its structural features. Its primary applications lie in the synthesis of more complex molecules with desired biological or material properties.
Agrochemicals: Synthesis of Novel Herbicides
A significant application of pyridinedicarboxylic acid derivatives is in the development of herbicides.[7][8][9] The pyridinecarboxylic acid scaffold is a known auxinic herbicide, and modifications to this core structure can lead to new compounds with improved efficacy and selectivity.[7] this compound can serve as a starting material for the synthesis of novel herbicidal compounds, where the dicarboxylic acid moiety is further functionalized to interact with specific protein targets in weeds.
Medicinal Chemistry and Drug Discovery
The pyridine ring is a privileged scaffold in drug discovery.[1][10][11] this compound provides a rigid core that can be elaborated to present pharmacophoric features in a defined spatial orientation. This is crucial for optimizing interactions with biological targets such as enzymes or receptors. The dicarboxylic acid groups can be converted to amides, esters, or other functional groups to modulate properties like solubility, bioavailability, and target binding affinity.
The role of a scaffold like this compound in drug design is to position key interacting groups in the correct orientation to bind to a biological target.
Materials Science and Coordination Chemistry
The dicarboxylic acid functionality makes this molecule a potential ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylates can coordinate to metal ions, forming extended structures with potential applications in catalysis, gas storage, and sensing.
Conclusion
This compound (CAS 53636-70-7) is a valuable and versatile chemical intermediate. Its synthesis via the oxidation of the corresponding 8-hydroxyquinoline is a viable route for its preparation. While its primary documented application is in the synthesis of novel herbicides, its structural features make it a promising scaffold for the development of new pharmaceuticals and functional materials. This guide provides a solid foundation of its properties, synthesis, and applications to aid researchers in their scientific endeavors.
References
- 1. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 2. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 3. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. 6-Methyl-2-pyridinecarboxylic acid(934-60-1) 1H NMR [m.chemicalbook.com]
- 6. Human Metabolome Database: Showing metabocard for 6-Methyl-2-pyridinecarboxylic acid (HMDB0247665) [hmdb.ca]
- 7. mdpi.com [mdpi.com]
- 8. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids [mdpi.com]
- 9. Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
structure elucidation of 6-Methyl-2,3-pyridinedicarboxylic acid
An In-Depth Technical Guide to the Structure Elucidation of 6-Methyl-2,3-pyridinedicarboxylic Acid
Foreword: A Logic-Driven Approach to Molecular Structure
In modern chemical and pharmaceutical research, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. It is not merely an academic exercise but a critical step that dictates function, reactivity, and safety. This guide eschews a simple checklist methodology in favor of a logic-driven, field-proven narrative for the structural elucidation of this compound. Our approach is rooted in the principle of orthogonal verification, where data from multiple, independent analytical techniques converge to build an unshakeable structural hypothesis. We will not only detail the steps but, more importantly, explore the causality behind each experimental choice, providing the insights necessary for researchers to adapt these principles to their own unique challenges.
The target of our investigation is this compound, a substituted pyridine with the hypothesized structure shown below. Our task is to confirm every aspect of this structure: the pyridine core, the precise placement of the methyl group, and the positions of the two carboxylic acid moieties.
Figure 1: Hypothesized Structure of this compound.
Part 1: The Foundational Blueprint - MS and IR Spectroscopy
Before delving into the complexities of nuclear magnetic resonance, we first establish the fundamental characteristics of the molecule: its molecular formula and the functional groups it contains. This initial phase provides a foundational blueprint, guiding the more detailed analysis to follow.
Mass Spectrometry (MS): Defining the Molecular Formula
Expertise & Experience: Mass spectrometry is the first logical step as it provides the most direct route to the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is non-negotiable for this task. It provides mass accuracy to within a few parts per million (ppm), allowing for the confident determination of the elemental formula.
For this compound (C₈H₇NO₄), the expected exact mass provides a precise target for our measurement. Fragmentation patterns observed in the mass spectrum can offer preliminary structural clues. For pyridine carboxylic acids, characteristic fragmentation often involves the loss of CO₂ (44 Da) or H₂O (18 Da) from the parent ion. The presence of a carboxylic acid at the C2 position, adjacent to the ring nitrogen, can sometimes lead to unique rearrangement processes under electron impact ionization.[1]
Trustworthiness through Self-Validation: The protocol is designed to be self-validating. The presence of the molecular ion peak [M+H]⁺ or [M-H]⁻ in the expected m/z range, coupled with an isotopic pattern consistent with the proposed formula (C₈H₇NO₄), provides a high degree of confidence.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).
-
Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer for high-resolution analysis.
-
Ionization Mode: Acquire data in both positive and negative ion modes. Positive mode is expected to show the protonated molecule [M+H]⁺, while negative mode will show the deprotonated molecule [M-H]⁻.
-
Data Acquisition: Infuse the sample directly or use a liquid chromatography (LC) inlet. Acquire a full scan spectrum over a relevant m/z range (e.g., 50-500 Da).
-
Analysis: Determine the exact mass of the molecular ion and use the instrument's software to calculate the elemental composition. Compare this to the theoretical exact mass of C₈H₇NO₄. Analyze for key fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
Expertise & Experience: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For our target, we expect to see highly characteristic absorbances for the carboxylic acid groups.[2] The O-H stretch of a carboxylic acid is one of the most recognizable peaks in an IR spectrum, appearing as a very broad band due to hydrogen bonding.[2] The C=O (carbonyl) stretch is also a strong, sharp indicator. The positions of these bands can be subtly influenced by the electronic nature of the pyridine ring.[3][4][5]
Trustworthiness through Self-Validation: The simultaneous observation of the broad O-H stretch and the strong C=O stretch is definitive evidence for the presence of a carboxylic acid functional group. The absence of other characteristic bands (e.g., for amines, amides, or nitriles) helps to confirm the purity of the sample and corroborates the functional groups implied by the molecular formula from HRMS.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal (typically diamond or germanium).
-
Background Scan: With the crystal clean, run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption frequencies.
Anticipated Spectroscopic Data (MS & IR)
| Parameter | Technique | Expected Observation | Rationale |
| Molecular Formula | HRMS (ESI+) | C₈H₇NO₄ | Corresponds to the protonated molecule [C₈H₈NO₄]⁺ |
| Exact Mass | HRMS (ESI+) | m/z 182.0499 | Theoretical exact mass for [C₈H₈NO₄]⁺ |
| Key Fragments | MS/MS | m/z 164, 136 | Potential loss of H₂O and CO₂ respectively. |
| O-H Stretch | FTIR | ~2500-3300 cm⁻¹ (very broad) | Characteristic of hydrogen-bonded carboxylic acid O-H.[2] |
| C=O Stretch | FTIR | ~1710-1760 cm⁻¹ (strong) | Characteristic of carboxylic acid C=O.[2] |
| C=C/C=N Stretches | FTIR | ~1400-1600 cm⁻¹ | Aromatic ring vibrations of the pyridine core. |
Part 2: Unraveling Connectivity - A Multi-dimensional NMR Approach
With the molecular formula and functional groups established, we now turn to Nuclear Magnetic Resonance (NMR) spectroscopy to map the precise atomic connectivity. A combination of 1D and 2D NMR experiments is essential for the unambiguous assignment of all proton and carbon signals, which is the core of structure elucidation.[6]
¹H and ¹³C NMR: The Initial Scan
Expertise & Experience: ¹H NMR provides information on the number of distinct proton environments and their neighboring protons (through spin-spin coupling), while ¹³C NMR reveals the number of unique carbon environments. For this compound, we predict two distinct aromatic proton signals, one methyl proton signal, and one broad carboxylic acid proton signal. The ¹³C spectrum should show eight distinct carbon signals: three for the substituents (methyl, two carboxyl) and five for the pyridine ring carbons. The chemical shifts are highly dependent on the electronic effects of the substituents and the nitrogen atom in the ring.[7][8][9]
2D NMR: Building the Molecular Scaffold
Expertise & Experience: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For a polysubstituted aromatic system like this, 2D experiments are not optional; they are mandatory for confident assignment.[10]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). We expect to see a cross-peak between the two aromatic protons on the pyridine ring, confirming their adjacency.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton directly to the carbon it is attached to. It allows us to definitively link the proton signals for the methyl group and the two aromatic protons to their corresponding carbon signals.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this structure. It reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. These correlations are the key to piecing the entire molecular puzzle together, especially for connecting the substituents to the correct positions on the pyridine ring.[10]
Trustworthiness through Self-Validation: The power of the 2D NMR approach lies in its internal consistency. The connectivity map built from HMBC must be in complete agreement with the direct attachments shown by HSQC and the proton-proton proximities from COSY. Any discrepancy would immediately signal an incorrect structural assignment.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable protons like those of carboxylic acids).
-
1D Spectra Acquisition: On a spectrometer (e.g., 400 MHz or higher), acquire a standard ¹H spectrum and a proton-decoupled ¹³C spectrum.
-
2D Spectra Acquisition: Using standard pulse programs, acquire the following 2D spectra:
-
gCOSY: To establish ¹H-¹H correlations.
-
gHSQC: To establish one-bond ¹H-¹³C correlations.
-
gHMBC: To establish long-range (2-3 bond) ¹H-¹³C correlations. Set the long-range coupling delay to optimize for typical aromatic J-couplings (~8-10 Hz).
-
Anticipated NMR Data & HMBC Correlations
The following table summarizes the expected NMR data. The HMBC correlations are crucial for confirming the substitution pattern.
| Atom(s) | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| CH₃ | ~2.5-2.7 | ~20-25 | C5, C6 |
| H4 | ~8.0-8.2 | ~138-142 | C2, C3, C5, C6 |
| H5 | ~7.8-8.0 | ~125-130 | C3, C4, C6, CH₃ |
| C2 | - | ~150-155 | H4 |
| C3 | - | ~135-140 | H4, H5 |
| C6 | - | ~158-162 | H5, CH₃ |
| 2-COOH | ~13 (broad) | ~165-170 | C2, C3 |
| 3-COOH | ~13 (broad) | ~165-170 | C2, C3, C4 |
Note: Chemical shifts are predictive and can vary based on solvent and pH.
The workflow for structure elucidation and the key HMBC correlations that lock in the structure are visualized below.
Caption: A typical workflow for small molecule structure elucidation.
Caption: Key 2- and 3-bond HMBC correlations for structure confirmation.
Part 3: Absolute Proof - Single-Crystal X-ray Diffraction
Authoritative Grounding: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[11][12] It moves beyond connectivity to give a precise three-dimensional map of electron density, defining atomic positions, bond lengths, and bond angles with unparalleled accuracy. Obtaining a publication-quality crystal structure is considered the gold standard for structural proof.
Expertise & Experience: The primary challenge in this technique is often not the data analysis but the sample preparation—growing a suitable single crystal. This can be an empirical process involving the slow evaporation of solvent from a saturated solution, vapor diffusion, or solvent layering techniques.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Systematically screen for crystallization conditions. Dissolve the purified compound in various solvents (e.g., ethanol, acetone, ethyl acetate, water) to near-saturation. Attempt slow evaporation at room temperature. If this fails, try vapor diffusion by placing a small vial of the solution inside a larger sealed jar containing a more volatile "anti-solvent" (in which the compound is less soluble).
-
Crystal Mounting: Using a microscope, identify a well-formed, single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Data Collection: Place the crystal in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction pattern is processed to solve the phase problem and generate an initial electron density map. This map is then refined against the experimental data to yield the final crystal structure.
Conclusion: A Symphony of Data
The is a clear illustration of the modern analytical chemistry workflow. We began by defining the molecule's mass and constituent functional groups using HRMS and FTIR. This laid the groundwork for a comprehensive 1D and 2D NMR analysis, which connected the atoms and defined the constitutional isomer. Finally, single-crystal X-ray diffraction offered the ultimate, non-negotiable confirmation of the structure in the solid state. Each technique provides a unique piece of the puzzle, and their collective agreement provides the certainty required for advancing scientific research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. An in situ ATR-FTIR study on the adsorption of dicarboxylic acids onto kaolinite in aqueous suspensions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Adsorption of dicarboxylic acids by clay minerals as examined by in situ ATR-FTIR and ex situ DRIFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ5-pyridin-1-ylium hexafluoro-λ6-phosphane - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectral Analysis of 6-Methyl-2,3-pyridinedicarboxylic Acid
Introduction: Unveiling the Molecular Architecture
For researchers and professionals in drug development, a thorough understanding of a molecule's structure is paramount. 6-Methyl-2,3-pyridinedicarboxylic acid, a substituted pyridine derivative, presents a compelling case for the power of modern analytical techniques. Its structure, featuring a pyridine ring, two carboxylic acid groups, and a methyl group, offers a rich landscape for spectroscopic exploration. The interplay of these functional groups gives rise to a unique spectral signature that, when expertly interpreted, provides unambiguous structural confirmation and insights into the molecule's electronic environment. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound, framed from the perspective of practical application and experimental rationale.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of individual atoms.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A robust NMR analysis begins with meticulous sample preparation and data acquisition.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve polar compounds and the presence of exchangeable protons from the carboxylic acids.
-
¹H NMR Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Perform a proton-decoupled ¹³C NMR experiment to obtain a spectrum with singlets for each unique carbon.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
¹H NMR Spectral Interpretation: Decoding the Proton Signals
The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals. The rationale for their predicted chemical shifts and multiplicities is rooted in the electronic effects of the substituents on the pyridine ring.
-
Aromatic Protons: The pyridine ring contains two aromatic protons. The electron-withdrawing nature of the two carboxylic acid groups will deshield these protons, shifting their signals downfield. The proton at the 5-position, being ortho and para to the carboxylic acid groups, will be the most deshielded. The proton at the 4-position will be slightly less deshielded. We expect a doublet for each of these protons due to coupling with each other.
-
Methyl Protons: The methyl group at the 6-position is attached to the pyridine ring. Its protons will appear as a singlet in the upfield region, characteristic of alkyl groups.
-
Carboxylic Acid Protons: The two carboxylic acid protons are acidic and will typically appear as a broad singlet at a very downfield chemical shift. Their exact position can be concentration and temperature-dependent.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 | d | 1H | H-5 | Deshielded by adjacent carboxylic acid and nitrogen atom. |
| ~7.8 | d | 1H | H-4 | Deshielded by adjacent carboxylic acid. |
| ~2.6 | s | 3H | -CH₃ | Typical chemical shift for a methyl group on an aromatic ring. |
| >12 | br s | 2H | -COOH | Highly deshielded due to acidic nature; signal is often broad. |
Note: 'd' denotes a doublet, 's' a singlet, and 'br s' a broad singlet.
¹³C NMR Spectral Interpretation: Mapping the Carbon Framework
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.
-
Carboxylic Carbons: The carbonyl carbons of the two carboxylic acid groups will be the most deshielded carbons, appearing at the downfield end of the spectrum.
-
Aromatic Carbons: The pyridine ring will show five distinct signals for its carbon atoms. The carbons attached to the carboxylic acid groups (C-2 and C-3) and the nitrogen atom (C-6) will be significantly deshielded. The remaining aromatic carbons (C-4 and C-5) will appear at slightly more upfield positions.
-
Methyl Carbon: The methyl carbon will be the most shielded carbon, appearing at the upfield end of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C-2 (COOH) | Deshielded by both the attached oxygen atoms and the pyridine ring. |
| ~166 | C-3 (COOH) | Deshielded by the attached oxygen atoms and the pyridine ring. |
| ~158 | C-6 | Attached to the electronegative nitrogen atom and the methyl group. |
| ~150 | C-2 | Attached to the electronegative nitrogen atom and a carboxylic acid group. |
| ~140 | C-4 | Aromatic carbon deshielded by the ring current and adjacent substituent. |
| ~128 | C-5 | Aromatic carbon deshielded by the ring current and adjacent substituent. |
| ~125 | C-3 | Attached to two carboxylic acid groups. |
| ~24 | -CH₃ | Typical chemical shift for a methyl group on an aromatic ring. |
Infrared (IR) Spectroscopy: Probing the Vibrational Modes of Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to stretch or bend.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: For a solid sample like this compound, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet should be taken first and automatically subtracted from the sample spectrum.
IR Spectral Interpretation: Identifying Key Functional Groups
The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and aromatic functionalities.
-
O-H Stretch: A very broad and intense absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid groups.
-
C-H Stretch: Aromatic C-H stretching vibrations will appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the C=O stretching of the carboxylic acid groups.
-
C=C and C=N Stretches: Aromatic ring stretching vibrations (C=C and C=N) will give rise to several bands in the 1600-1450 cm⁻¹ region.
-
O-H Bend: The O-H bending vibration of the carboxylic acid may appear as a broad peak around 1300 cm⁻¹.
-
C-O Stretch: The C-O stretching vibration of the carboxylic acid will be visible around 1250 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid) |
| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |
| ~2980-2850 | Weak | Aliphatic C-H stretch |
| ~1700 | Strong, Sharp | C=O stretch (Carboxylic acid) |
| ~1600-1450 | Medium | Aromatic C=C and C=N stretch |
| ~1300 | Medium, Broad | O-H bend |
| ~1250 | Medium | C-O stretch |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.
Experimental Protocol: Acquiring a Mass Spectrum
-
Ionization: Electron Ionization (EI) is a common technique. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This process creates a positively charged molecular ion (M⁺•).
-
Mass Analysis: The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.
Mass Spectral Interpretation: The Molecular Ion and Fragmentation Pathways
-
Molecular Ion Peak: The molecular ion peak (M⁺•) for this compound will be observed at an m/z value corresponding to its molecular weight (181.15 g/mol ).
-
Fragmentation: The molecular ion is often unstable and can fragment into smaller, more stable ions. The fragmentation pattern provides a "fingerprint" of the molecule. Key expected fragmentations include:
-
Loss of a hydroxyl radical (-OH): This would result in a peak at m/z 164.
-
Loss of a carboxyl group (-COOH): This would lead to a peak at m/z 136.
-
Decarboxylation (-CO₂): Loss of carbon dioxide from the molecular ion would give a peak at m/z 137.
-
Below is a Graphviz diagram illustrating a plausible fragmentation pathway.
Caption: Plausible fragmentation pathway for this compound in EI-MS.
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive analysis of this compound through NMR, IR, and MS provides a self-validating system for structural confirmation. Each technique offers a unique and complementary perspective on the molecule's architecture. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the exact molecular weight and characteristic fragmentation patterns. For the researcher, scientist, or drug development professional, a deep understanding of these spectral data and their interpretation is not merely an academic exercise but a critical component in the confident identification and characterization of novel chemical entities.
A Technical Guide to the Medicinal Chemistry Potential of 6-Methyl-2,3-pyridinedicarboxylic Acid: A Non-Toxic Scaffold for Therapeutic Innovation
Abstract: 6-Methyl-2,3-pyridinedicarboxylic acid represents a compelling, yet underexplored, scaffold in medicinal chemistry. As a structural analogue of the endogenous neurotoxin quinolinic acid, its primary strategic advantage lies in the predicted absence of excitotoxic effects, a feature conferred by the C6-methyl substitution. This technical guide synthesizes the current understanding of this molecule, positioning it as a promising platform for the development of novel therapeutics. We will explore its chemical properties, the structural basis for its non-toxicity, and its potential applications as an enzyme inhibitor and a versatile ligand in coordination chemistry for creating innovative metal-based drugs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical entities for therapeutic advancement.
Introduction: The Strategic Value of a "Detoxified" Scaffold
The pyridine dicarboxylic acid core is a well-established pharmacophore, present in numerous compounds under investigation for a wide range of diseases.[1][2] However, the 2,3-pyridinedicarboxylic acid isomer, also known as quinolinic acid, is a potent endogenous N-methyl-D-aspartate (NMDA) receptor agonist, a property that leads to excitotoxicity and neurodegeneration. This inherent neurotoxicity has limited its direct therapeutic utility.
This compound, by virtue of its methyl group at the 6-position, is rendered inactive as an NMDA receptor agonist. This crucial substitution effectively "detoxifies" the quinolinic acid scaffold, opening a previously inaccessible chemical space for drug design. This guide will provide a comprehensive overview of the potential applications of this unique molecule in medicine.
Physicochemical Properties and Synthesis
A thorough understanding of the molecule's fundamental characteristics is paramount for its application in drug discovery workflows.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₄ | [3] |
| Molecular Weight | 181.15 g/mol | [3] |
| Melting Point | 170°C | [3] |
| Boiling Point | 414.8°C | [3] |
| CAS Number | 53636-70-7 | [3] |
Synthetic Approach: Oxidation of a Substituted Quinolone
The synthesis of substituted pyridine-2,3-dicarboxylic acids can be achieved through the oxidative cleavage of a corresponding quinoline precursor. The following protocol is a representative method adapted from established procedures for similar compounds.[4]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 3-methyl-8-hydroxyquinoline hydrochloride (1 equivalent) in an aqueous solution of potassium hydroxide (6.5 equivalents).
-
Oxidation: Heat the mixture to 75-80°C. Add a 30% w/w solution of hydrogen peroxide (8 equivalents) dropwise over 1.5-2 hours, maintaining the temperature of the reaction mixture.
-
Reaction Monitoring and Work-up: After the addition is complete, maintain the reaction at 75-80°C for an additional 2 hours, followed by heating at 90-95°C for 1 hour to ensure complete reaction. Cool the reaction mixture to 35°C.
-
Precipitation: Carefully acidify the reaction mixture with hydrochloric acid to a pH of 1.6-1.8 to precipitate the crude product.
-
Purification: Isolate the solid by filtration, wash with cold water, and dry under vacuum. The crude this compound can be further purified by recrystallization from hot water.
The Absence of Neurotoxicity: A Key Advantage
The central nervous system (CNS) represents a major target for therapeutic intervention. The structural similarity of this compound to the neurotoxic quinolinic acid necessitates a clear understanding of its neurological profile.
The Role of the C6-Methyl Group
The excitotoxicity of quinolinic acid is mediated by its agonist activity at the NMDA receptor. The presence of two adjacent carboxylic acid groups at the 2 and 3 positions of the pyridine ring is a prerequisite for this interaction. However, even minor structural modifications can significantly impact receptor binding. The addition of a methyl group at the 6-position appears to sterically hinder the interaction with the NMDA receptor, thereby abolishing its agonist activity and consequent neurotoxicity.
Figure 1: A diagram illustrating the differential interaction of quinolinic acid and this compound with the NMDA receptor.
Potential as an Enzyme Inhibitor
The pyridine carboxylic acid scaffold is a versatile platform for the design of enzyme inhibitors.[1][2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid groups can participate in hydrogen bonding and ionic interactions with active site residues.
Rationale for Screening
Given the structural features of this compound, it is a prime candidate for screening against a variety of enzyme classes, including but not limited to:
-
Metallo-β-lactamases: The dicarboxylic acid moiety can chelate the zinc ions in the active site of these enzymes, which are responsible for antibiotic resistance.
-
Proteases and Kinases: The aromatic ring and carboxylic acid groups can form key interactions with the active sites of these enzymes, which are implicated in a wide range of diseases, including cancer and inflammatory disorders.
-
Glycosidases: As demonstrated by related compounds, this scaffold has the potential to inhibit enzymes involved in carbohydrate metabolism, such as α-glucosidase, which is a target for anti-diabetic drugs.[5]
Proposed Experimental Workflow for Screening
Figure 2: A generalized workflow for screening this compound for enzyme inhibitory activity.
A Versatile Ligand for Therapeutic Metal Complexes
The use of metal complexes in medicine is a rapidly expanding field, with applications in anticancer therapy, antimicrobial agents, and diagnostics.[6] this compound is an excellent candidate for a multidentate ligand in the design of novel metal-based therapeutics.
Coordination Chemistry and Therapeutic Potential
The nitrogen atom of the pyridine ring and the two carboxylic acid groups provide multiple coordination sites for metal ions. This allows for the formation of stable complexes with a variety of metals, including but not limited to:
-
Gallium (Ga³⁺): Gallium complexes have shown promise as anticancer and antimicrobial agents.
-
Copper (Cu²⁺): Copper complexes are being investigated for their anticancer, anti-inflammatory, and antidiabetic properties.
-
Zinc (Zn²⁺): Zinc complexes are explored for their potential in treating diabetes and as antimicrobial agents.
The chelation of a metal ion by this compound can lead to complexes with unique three-dimensional structures and electronic properties, which can be fine-tuned to achieve specific biological activities.
Synthesis and Characterization of a Representative Metal Complex
Experimental Protocol: Synthesis of a Cu(II) Complex
-
Ligand Solution: Dissolve this compound (2 equivalents) in a minimal amount of a suitable solvent such as methanol or ethanol.
-
Metal Salt Solution: In a separate flask, dissolve copper(II) chloride (1 equivalent) in the same solvent.
-
Complexation: Slowly add the ligand solution to the metal salt solution with constant stirring. A precipitate may form immediately or upon standing.
-
Isolation and Purification: The resulting complex can be isolated by filtration, washed with the solvent, and dried. Recrystallization from a suitable solvent system can be performed to obtain high-purity crystals.
-
Characterization: The structure and properties of the complex should be confirmed using techniques such as X-ray crystallography, FT-IR spectroscopy, and elemental analysis.
Future Directions and Conclusion
This compound is a promising but largely unexplored molecule in medicinal chemistry. Its key advantage is the absence of the neurotoxicity associated with its parent compound, quinolinic acid. This opens up a wide range of possibilities for its use as a scaffold for the development of new drugs.
Future research should focus on:
-
Systematic screening: Evaluating the inhibitory activity of this compound against a broad panel of enzymes implicated in various diseases.
-
Synthesis of derivatives: Exploring the structure-activity relationship by synthesizing and testing derivatives with modifications to the pyridine ring and carboxylic acid groups.
-
Development of metal complexes: Synthesizing and characterizing a variety of metal complexes and evaluating their therapeutic potential in areas such as oncology and infectious diseases.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 5. Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Scaffold: A Technical History of 6-Methyl-2,3-pyridinedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery and historical development of 6-Methyl-2,3-pyridinedicarboxylic acid, a key heterocyclic compound. By examining its origins, we gain a deeper appreciation for the evolution of synthetic organic chemistry and the enduring relevance of foundational reactions in modern drug discovery and materials science. This guide provides a comprehensive narrative, from the early days of quinoline chemistry to the refinement of synthetic protocols, offering valuable insights for today's researchers.
The Dawn of Pyridine Chemistry: Setting the Stage
The story of this compound is intrinsically linked to the broader history of pyridine and quinoline chemistry. The mid-to-late 19th century was a period of fervent discovery in organic chemistry, with chemists isolating and identifying a vast array of aromatic compounds from coal tar. Among these was quinoline, first isolated in 1834. The elucidation of its structure as a fused benzene and pyridine ring system opened up a new frontier in heterocyclic chemistry.
A pivotal moment arrived in 1880 when the Czech chemist Zdenko Hans Skraup developed a method for synthesizing quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent. This reaction, now known as the Skraup synthesis, was a robust and versatile method that allowed for the preparation of a wide variety of substituted quinolines.[1] The ability to systematically synthesize these scaffolds laid the groundwork for the eventual discovery of their dicarboxylic acid derivatives.
The Precursor Emerges: The Synthesis of 6-Methylquinoline
The journey to this compound begins with its immediate precursor, 6-methylquinoline. Following Skraup's seminal work, chemists began to explore the synthesis of various substituted quinolines. A notable modification to the Skraup synthesis was reported by Bartow and McCollum, who utilized arsenic oxide as the oxidizing agent to prepare 6-methylquinoline.[2] This provided a reliable route to the specific methyl-substituted quinoline needed for the subsequent oxidation step.
Foundational Protocol: The Skraup Synthesis of 6-Methylquinoline
The following protocol is a generalized representation of the classical Skraup synthesis for 6-methylquinoline, based on the principles established by Skraup and later modified by others.
Reactants:
-
p-Toluidine
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., nitrobenzene or arsenic oxide)
Procedure:
-
A mixture of p-toluidine, glycerol, and concentrated sulfuric acid is carefully heated.
-
An oxidizing agent, such as nitrobenzene or arsenic oxide, is added portion-wise to control the exothermic reaction.
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the mixture is diluted with water and made alkaline to liberate the free base.
-
The 6-methylquinoline is then isolated and purified, typically by steam distillation followed by fractional distillation.
This foundational synthesis was crucial as it provided the necessary starting material for the exploration of its oxidation products.
The Discovery of a New Acid: Oxidation of Methylquinolines
With a reliable method for producing methyl-substituted quinolines established, the next logical step for chemists of the era was to investigate their oxidative degradation. It was known that the benzene ring of quinoline was relatively resistant to oxidation, while the pyridine ring could be cleaved under harsh conditions. However, the methyl groups attached to the quinoline scaffold offered a more susceptible site for oxidation.
The general principle involved the use of a strong oxidizing agent, such as potassium permanganate, to convert the methyl group and the benzene portion of the quinoline ring into carboxylic acid functionalities, leaving the pyridine ring intact.
Early Synthetic Protocol: Oxidation of 6-Methylquinoline
The following is a representative protocol for the synthesis of this compound based on the early oxidative methods.
Reactants:
-
6-Methylquinoline
-
Potassium permanganate
-
Water
-
Mineral acid (for workup)
Procedure:
-
6-Methylquinoline is suspended in water.
-
A solution of potassium permanganate is added gradually to the stirred suspension. The reaction is often exothermic and may require cooling.
-
The mixture is heated to complete the oxidation, resulting in the formation of manganese dioxide precipitate.
-
The manganese dioxide is removed by filtration.
-
The filtrate is concentrated and then acidified with a mineral acid, leading to the precipitation of this compound.
-
The crude product is collected by filtration and can be recrystallized from hot water for purification.
This oxidative cleavage was a landmark achievement, demonstrating a clear pathway from readily available quinoline precursors to novel pyridinedicarboxylic acids.
Evolution of Synthetic Methodologies
While the foundational synthesis via oxidation of 6-methylquinoline remains a valid approach, the 20th and 21st centuries have seen the development of more refined and efficient methods for the synthesis of pyridinedicarboxylic acids and their derivatives. These advancements have been driven by the need for higher yields, greater purity, and more environmentally benign processes, particularly for applications in pharmaceuticals and advanced materials.
Modern approaches often focus on the construction of the pyridine ring with the desired substitution pattern already in place, avoiding the need for harsh oxidation steps. These methods include various condensation and cyclization reactions.
| Method | Description | Advantages |
| Oxidation of Substituted Quinolines | The classical approach involving the oxidation of the corresponding methylquinoline. | Utilizes readily available starting materials. |
| From 8-Hydroxyquinolines | A method for preparing pyridine-2,3-dicarboxylic acids involves the oxidation of 8-substituted quinolines.[3] | Offers an alternative pathway with different starting materials. |
| Palladium-Catalyzed Aerobic Oxidation | Modern catalytic systems using palladium complexes can achieve regioselective oxidation of substituted 8-methylquinolines.[1] | Milder reaction conditions and potential for higher selectivity. |
Historical Development Timeline
The following diagram illustrates the key historical milestones in the discovery and synthesis of this compound.
Conclusion
The discovery and history of this compound is a testament to the systematic and exploratory nature of 19th-century organic chemistry. The foundational work on the Skraup synthesis of quinolines and the subsequent investigations into their oxidative degradation provided the chemical community with a new class of heterocyclic compounds. Understanding this historical context not only enriches our knowledge of chemical history but also provides a strong foundation for the continued development of novel synthetic methodologies for this important class of molecules. The journey from coal tar to complex heterocyclic scaffolds underscores the enduring legacy of these early chemical pioneers and their contributions to the fields of chemistry, materials science, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 3. Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Theoretical Exploration of 6-Methyl-2,3-pyridinedicarboxylic Acid: A Computational Guide for Drug Discovery and Materials Science
Foreword: The Untapped Potential of a Substituted Pyridine Scaffold
For researchers, scientists, and professionals in drug development, the pyridine ring is a cornerstone of molecular design. Its unique electronic properties and versatile substitution patterns have given rise to a multitude of therapeutic agents and functional materials.[1] Within this vast chemical space, pyridinedicarboxylic acids and their derivatives represent a particularly promising, yet underexplored, class of compounds. This technical guide delves into the theoretical landscape of a specific, yet representative, member of this family: 6-Methyl-2,3-pyridinedicarboxylic acid . While direct experimental and extensive theoretical studies on this particular molecule are nascent, this guide will provide a comprehensive framework for its investigation, drawing upon established computational methodologies and data from closely related analogues. By synthesizing existing knowledge, we can illuminate the path for future research and application.
Foundational Principles: Understanding Pyridinedicarboxylic Acids through a Computational Lens
Pyridinedicarboxylic acids, as isomers, exhibit a fascinating interplay of electronic and steric effects that dictate their chemical behavior and potential applications.[1][2] Theoretical studies, particularly those employing Density Functional Theory (DFT), have proven invaluable in elucidating these properties.[2] DFT allows for the accurate calculation of molecular geometries, electronic structures, and spectroscopic properties, providing insights that are often difficult to obtain through experimental means alone.[3][4][5]
A notable application of theoretical studies on pyridinedicarboxylic acids is in the field of corrosion inhibition, where the electronic properties of these molecules are correlated with their ability to adsorb onto metal surfaces and prevent degradation.[2] Such studies highlight the power of computational chemistry to predict and explain macroscopic phenomena based on molecular-level understanding.
The Significance of the Methyl Group at the 6-Position
The introduction of a methyl group at the 6-position of the 2,3-pyridinedicarboxylic acid scaffold is not a trivial modification. This substitution is expected to induce significant changes in the molecule's steric and electronic landscape. The electron-donating nature of the methyl group will likely influence the acidity of the carboxylic acid moieties and the overall electron density distribution within the pyridine ring. Furthermore, the steric hindrance introduced by the methyl group could play a crucial role in its binding interactions with biological targets or its self-assembly in the solid state.
A Theoretical Protocol for the Characterization of this compound
This section outlines a robust computational workflow for the in-depth theoretical characterization of this compound. This protocol is designed to be a self-validating system, where computational predictions can be benchmarked against experimental data for related compounds.
Computational Methodology: The Power of Density Functional Theory
Density Functional Theory (DFT) stands as the workhorse of modern computational chemistry for molecules of this size. The B3LYP functional, combined with a suitable basis set such as 6-311G(d,p), has been shown to provide a good balance between accuracy and computational cost for studying pyridinedicarboxylic acid derivatives.[2]
Experimental Protocol: Geometry Optimization and Frequency Calculation
-
Input Structure Generation: Construct the initial 3D structure of this compound using a molecular builder.
-
Geometry Optimization: Perform a full geometry optimization using the B3LYP/6-311G(d,p) level of theory. This will yield the lowest energy conformation of the molecule.
-
Frequency Analysis: Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation will also provide theoretical vibrational spectra (IR and Raman).
Caption: A typical DFT workflow for geometry optimization and frequency analysis.
Predicted Molecular Structure and Geometry
The optimized geometry of this compound is expected to be largely planar, with the carboxylic acid groups potentially exhibiting some out-of-plane torsion depending on intramolecular hydrogen bonding. The introduction of the methyl group at the 6-position may cause slight distortions in the pyridine ring geometry compared to the unsubstituted 2,3-pyridinedicarboxylic acid.
Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data based on Analogs)
| Parameter | Predicted Value | Justification |
| C2-C3 Bond Length | ~1.40 Å | Typical aromatic C-C bond length. |
| C-N Bond Lengths | ~1.34 Å | Characteristic of a pyridine ring. |
| C=O Bond Lengths | ~1.21 Å | Standard for carboxylic acids. |
| C-O-H Bond Angle | ~109° | sp³ hybridization of the oxygen atom. |
| Dihedral Angle (Pyridine Ring - COOH at C2) | < 10° | Near planarity is expected. |
| Dihedral Angle (Pyridine Ring - COOH at C3) | < 15° | Slight increase due to potential steric hindrance. |
Spectroscopic Signatures: A Computational Preview
Theoretical calculations can provide valuable predictions of spectroscopic data, aiding in the interpretation of experimental results.
2.3.1. Vibrational Spectroscopy (FTIR)
The calculated IR spectrum will exhibit characteristic vibrational modes. The O-H stretching of the carboxylic acid groups will appear as a broad band around 3000-3300 cm⁻¹. The C=O stretching vibrations will be prominent in the 1700-1750 cm⁻¹ region. The C-N and C-C stretching modes of the pyridine ring will be observed in the 1400-1600 cm⁻¹ range.
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
While DFT can predict NMR chemical shifts, empirical methods and comparison with related structures often provide more practical insights. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the acidic protons of the carboxylic acids. The ¹³C NMR will similarly display characteristic signals for the different carbon environments.
Electronic Properties and Reactivity Descriptors
The electronic properties of this compound are key to understanding its reactivity and potential applications.
2.4.1. Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. For pyridinedicarboxylic acids, the HOMO is typically localized on the pyridine ring, while the LUMO is distributed over the carboxylic acid groups.[2]
2.4.2. Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically around the oxygen and nitrogen atoms) are susceptible to electrophilic attack, while regions of positive potential (around the hydrogen atoms) are prone to nucleophilic attack. This information is invaluable for predicting intermolecular interactions and potential binding sites.
Caption: Workflow for analyzing electronic properties from the optimized geometry.
Bridging Theory and Application: Implications for Drug Development
The structural and electronic insights gained from theoretical studies of this compound have direct implications for its potential use in drug discovery.
Scaffold for Novel Therapeutics
The pyridine carboxylic acid scaffold is a well-established pharmacophore in numerous approved drugs.[1] The dicarboxylic acid functionality of this compound offers multiple points for derivatization, allowing for the fine-tuning of its physicochemical properties and biological activity. The methyl group can also be a key determinant of target selectivity and metabolic stability.
Molecular Docking and Structure-Based Drug Design
The theoretically determined 3D structure of this compound can be used as a starting point for molecular docking studies. By computationally screening this molecule and its virtual derivatives against various protein targets, researchers can identify potential lead compounds for a range of diseases. The MEP map can guide the design of derivatives with enhanced binding affinity and specificity.
Future Directions and Concluding Remarks
This technical guide has provided a comprehensive theoretical framework for the investigation of this compound. While direct experimental data remains to be fully explored, the computational protocols and predictive insights presented here offer a solid foundation for future research. The synthesis and experimental characterization of this molecule, guided by the theoretical predictions outlined herein, will be a critical next step in unlocking its full potential. The synergy between computational and experimental approaches will undoubtedly accelerate the discovery of novel applications for this promising compound in both medicinal chemistry and materials science.
References
An In-depth Technical Guide to 6-Methyl-2,3-pyridinedicarboxylic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-methyl-2,3-pyridinedicarboxylic acid, a pivotal heterocyclic building block in modern chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to confidently utilize this compound in their work. We will delve into its synthesis, structural elucidation, physicochemical properties, and key applications in agrochemicals, materials science, and pharmaceutical development.
Core Molecular Attributes and Physicochemical Properties
This compound, with the CAS Number 53636-70-7, is a substituted pyridine derivative featuring two carboxylic acid groups and a methyl group.[1][2][3] These functional groups bestow upon the molecule a unique combination of reactivity, coordination potential, and structural rigidity, making it a valuable synthon.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₄ | [2] |
| Molecular Weight | 181.15 g/mol | [2] |
| Melting Point | 170°C | [2] |
| Boiling Point | 414.8°C (Predicted) | [2] |
| pKa | 2.69 ± 0.10 (Predicted) | [1] |
| Appearance | Pale yellow powder | [1] |
| Storage | 2-8°C, under inert gas (Nitrogen or Argon) | [1][2] |
The presence of two carboxylic acid groups and a nitrogen atom in the pyridine ring makes this compound a versatile building block. The carboxylic acid groups can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, allowing for a wide range of chemical transformations. The pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions.
Synthesis of this compound
The synthesis of substituted pyridine-2,3-dicarboxylic acids is a critical process for accessing a range of important chemical intermediates. One of the most effective methods involves the oxidative cleavage of a quinoline precursor.
Oxidation of Substituted Quinolines
A robust and documented method for preparing alkyl-substituted pyridine-2,3-dicarboxylic acids is the oxidation of corresponding 8-hydroxyquinolines.[4] This approach is particularly relevant for the synthesis of 5-methyl-pyridine-2,3-dicarboxylic acid, an isomer of the title compound, and the principles are directly applicable.[4] The general strategy involves the synthesis of a substituted 8-hydroxyquinoline, followed by its oxidative degradation.
Experimental Protocol: Synthesis of 5-Methyl-pyridine-2,3-dicarboxylic Acid via Nitric Acid Oxidation of 8-Hydroxy-3-methylquinoline
This protocol is adapted from patent literature and describes the synthesis of the closely related isomer, 5-methyl-pyridine-2,3-dicarboxylic acid.[4] The same principles can be applied to synthesize this compound from the appropriate 6-methyl-substituted quinoline precursor.
Step 1: Synthesis of the 8-Hydroxyquinoline Precursor (Skraup Reaction)
The required 8-hydroxy-3-methylquinoline can be prepared via the Skraup reaction of o-aminophenol with α-methylacraldehyde.[4]
Caption: Skraup reaction for precursor synthesis.
Step 2: Oxidation to 5-Methyl-pyridine-2,3-dicarboxylic Acid
-
Reaction Setup: In a suitable reaction vessel, charge the 8-hydroxy-3-methylquinoline.
-
Oxidation: Add nitric acid to the reaction mixture. The concentration and molar equivalents of nitric acid, as well as the reaction temperature and time, are critical parameters that need to be optimized for this specific transformation. The patent suggests that this oxidation can yield the desired dicarboxylic acid.[4]
-
Workup and Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated. This typically involves crystallization and filtration. The crude product may be further purified by recrystallization to obtain the final, high-purity 5-methyl-pyridine-2,3-dicarboxylic acid. A 50% yield has been reported for this transformation.[4]
Caption: Oxidation of the quinoline precursor.
Other oxidative methods, such as ozonolysis of quinoline derivatives followed by oxidative workup, have also been reported for the synthesis of pyridine-2,3-dicarboxylic acids and could be adapted for the 6-methyl derivative.[5]
Structural Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group protons, and broad signals for the carboxylic acid protons. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for the two carboxylic acid carbons, the carbons of the pyridine ring (both substituted and unsubstituted), and the methyl carbon. The chemical shifts of these carbons provide valuable information about the electronic environment within the molecule.
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by strong, broad absorption bands in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid groups. A strong absorption band around 1700 cm⁻¹ due to the C=O stretching of the carboxyl groups is also expected. Vibrations associated with the pyridine ring will appear in the fingerprint region.
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound (181.15 g/mol ). The fragmentation pattern can provide further structural information.
Applications of this compound and Its Analogs
The unique structural features of this compound and its isomers make them valuable building blocks in several areas of chemical science.
Agrochemicals: Precursors to Imidazolinone Herbicides
Pyridine-2,3-dicarboxylic acids are key intermediates in the synthesis of imidazolinone herbicides.[4][6] These herbicides are known for their effectiveness in controlling a wide range of weeds. The synthesis involves the reaction of a pyridine-2,3-dicarboxylic acid anhydride with an appropriately substituted aminocarboxamide or aminothiocarboxamide, followed by cyclization to form the imidazolinone ring.[4][6] The methyl substituent on the pyridine ring can influence the herbicidal activity and selectivity of the final product.[7]
Caption: General synthesis pathway for imidazolinone herbicides.
Materials Science: Ligands for Metal-Organic Frameworks (MOFs)
Pyridinedicarboxylic acids are widely used as organic linkers in the construction of Metal-Organic Frameworks (MOFs).[8][9][10] These materials are composed of metal ions or clusters connected by organic ligands to form one-, two-, or three-dimensional porous structures. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups in this compound can coordinate to metal centers, leading to the formation of robust and functional MOFs.[8][9][10]
The properties of the resulting MOFs, such as their porosity, thermal stability, and catalytic activity, can be tuned by varying the metal ion and the organic linker. MOFs derived from pyridinedicarboxylic acids have shown promise in applications such as gas storage and separation, and catalysis.[6][11]
Caption: Self-assembly of a Metal-Organic Framework.
Drug Development: Scaffolds for Enzyme Inhibitors
The pyridine carboxylic acid scaffold is a common motif in many approved drugs and drug candidates.[12] These compounds have been shown to exhibit a wide range of biological activities, including acting as enzyme inhibitors.[12] The specific substitution pattern on the pyridine ring can significantly influence the binding affinity and selectivity of the molecule for its biological target. While specific examples utilizing this compound are not extensively reported in late-stage clinical trials, its structural features make it an attractive starting point for the design of novel enzyme inhibitors for various therapeutic areas, including neurology and oncology.[2][12]
Conclusion and Future Outlook
This compound is a versatile and valuable building block with significant potential in various fields of chemistry. Its synthesis, primarily through the oxidation of quinoline precursors, provides access to a scaffold that is central to the development of new herbicides, advanced materials, and potential therapeutic agents. The presence of multiple functional groups allows for a wide range of chemical modifications, enabling the fine-tuning of its properties for specific applications.
Future research in this area will likely focus on the development of more efficient and sustainable synthetic routes to this and related compounds. Furthermore, the exploration of new metal-organic frameworks incorporating this ligand could lead to materials with novel properties and applications in catalysis and separations. In the realm of drug discovery, the systematic exploration of derivatives of this compound as enzyme inhibitors could yield new drug candidates for a variety of diseases. As our understanding of the structure-activity relationships of pyridine-based compounds continues to grow, the importance of synthons like this compound is set to increase.
References
- 1. US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids - Google Patents [patents.google.com]
- 2. 6-Methyl-2-pyridinecarboxylic acid(934-60-1) 1H NMR [m.chemicalbook.com]
- 3. 53636-70-7|this compound|BLD Pharm [bldpharm.com]
- 4. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 5. US6346623B1 - Method for producing substituted pyridine-carboxylic acids - Google Patents [patents.google.com]
- 6. Formation of the Imidazolinone Ring Under Mild Conditions in the Presence of Sodium Hydride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides - Google Patents [patents.google.com]
- 8. Metal–organic framework structures of Cu(ii) with pyridine-2,6-dicarboxylate and different spacers: identification of a metal bound acyclic water tetramer - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. [PDF] Imidazolinone herbicides: Synthesis and novel chemistry† | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols for the Quantification of 6-Methyl-2,3-pyridinedicarboxylic acid
Introduction: The Analytical Imperative for 6-Methyl-2,3-pyridinedicarboxylic acid
This compound is a substituted pyridine derivative that serves as a critical intermediate or potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). As a key building block, its purity and concentration must be meticulously controlled to ensure the safety, efficacy, and quality of the final drug product. Regulatory bodies worldwide mandate the rigorous characterization and quantification of such related substances.[1][2] This document provides a comprehensive guide to the analytical methodologies for the precise quantification of this compound, designed to meet the stringent requirements of the pharmaceutical industry.
The inherent polarity and structural characteristics of this compound—possessing two carboxylic acid groups and a nitrogenous aromatic ring—present specific analytical challenges. Method selection must account for potential issues such as poor retention in reversed-phase chromatography, matrix effects in mass spectrometry, and the need for high specificity to distinguish it from structurally similar isomers or impurities.[2][3]
This guide is structured to provide not just protocols, but the scientific rationale behind them. We will explore and compare the primary analytical techniques suitable for this analyte: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each section will detail the underlying principles, causality for experimental choices, and a step-by-step protocol designed for robust and reproducible results.
Comparative Overview of Analytical Methodologies
The selection of an optimal analytical technique is a critical decision driven by factors such as the sample matrix, required sensitivity, specificity, and the intended purpose of the analysis (e.g., routine quality control vs. trace-level impurity profiling).
| Parameter | High-Performance Liquid Chromatography (HPLC-UV/DAD) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.[2] | HPLC separation followed by mass spectrometric detection based on mass-to-charge ratio, offering high specificity.[4][5] | Separation of volatile compounds in a gaseous mobile phase, requiring derivatization for non-volatile analytes like dicarboxylic acids.[6][7] | Measurement of the absorbance of ultraviolet-visible light by the analyte in a solution.[8][9] |
| Specificity | Good; can resolve isomers with optimized chromatography. Photodiode Array Detector (DAD) aids in peak purity assessment. | Excellent; mass-based detection provides unequivocal identification and quantification, even in complex matrices.[4] | High; requires derivatization which can introduce variability. Mass spectrometric detection provides good specificity. | Low; susceptible to interference from any other compound that absorbs at the same wavelength. Best for pure samples.[9] |
| Sensitivity (Typical LOQ) | ~0.1 - 1 µg/mL | ~0.1 - 10 ng/mL | ~1 - 50 ng/mL | ~1 - 5 µg/mL |
| Key Advantages | Robust, widely available, cost-effective for routine QC, excellent for purity and assay determination.[10] | Unmatched sensitivity and specificity, ideal for bioanalysis and trace impurity quantification.[5] | Excellent for volatile impurities; can be very sensitive for amenable compounds. | Simple, rapid, and inexpensive for routine checks of concentrated, pure samples. |
| Key Limitations | Lower sensitivity than MS-based methods; requires chromophore for detection. | Higher cost and complexity; susceptible to matrix effects (ion suppression/enhancement).[11] | Requires analyte to be volatile or derivable; derivatization adds complexity and potential for error.[12][13] | Lacks specificity; not suitable for complex mixtures or trace analysis. |
| Typical Application | API purity, related substance testing in drug substance and product, stability studies. | Impurity profiling, metabolite identification, bioanalytical studies in plasma or urine. | Analysis of residual solvents or volatile derivatives of impurities. | In-process checks, simple assay of raw materials where specificity is not a concern. |
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of pharmaceutical quality control due to its robustness, precision, and cost-effectiveness.[2][10] For a polar molecule like this compound, achieving adequate retention on a standard C18 column can be challenging. Therefore, the choice of stationary phase and mobile phase pH is critical. A mixed-mode column (combining reversed-phase and ion-exchange characteristics) or the use of an ion-pairing agent can be effective.[14] However, a well-optimized method on a modern C18 column with an acidic mobile phase is often sufficient and preferred for its simplicity. The acidic mobile phase suppresses the ionization of the carboxylic acid groups, increasing their hydrophobicity and retention.
Experimental Workflow: HPLC-UV Analysis
Caption: A generalized workflow for the quantification of this compound by HPLC-UV.
Detailed Protocol: HPLC-UV Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A quaternary HPLC system with a UV or Diode Array Detector (DAD).
-
Column: Reversed-Phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 40% B
-
15-17 min: Hold at 40% B
-
17.1-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm (verify λmax by scanning a standard solution).
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Diluent: Water/Acetonitrile (90:10 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Solution: Accurately weigh a sample containing the analyte to yield a final concentration within the calibration range (e.g., 50 mg of API into a 50 mL flask, then dilute 1 mL to 10 mL for a nominal concentration of 100 µg/mL). Dissolve in diluent, sonicate if necessary, and filter through a 0.45 µm syringe filter before injection.
3. Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Analyze blank, placebo (if applicable), and spiked samples to ensure no interference at the retention time of the analyte. Peak purity should be assessed using a DAD.
-
Linearity: Analyze calibration standards in triplicate. Plot the average peak area against concentration and perform a linear regression. A correlation coefficient (r²) > 0.999 is typically expected.[10]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank or sample matrix at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration. The relative standard deviation (RSD) should be < 2%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be < 2%.
-
Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring ultra-high sensitivity and specificity, such as quantifying trace levels of this compound in biological matrices (e.g., plasma) or as a genotoxic impurity, LC-MS/MS is the gold standard.[15] The method relies on separating the analyte via HPLC and then detecting it with a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺) and fragmenting it to produce a characteristic product ion. This precursor-to-product transition is highly specific to the analyte.
Logical Relationships in LC-MS/MS Method Development
Caption: Interdependencies in developing a robust LC-MS/MS quantification method.
Detailed Protocol: LC-MS/MS Method
1. Instrumentation and Conditions:
-
LC System: UHPLC or HPLC system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient Program: A fast gradient is suitable (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2. Mass Spectrometer Settings (Example):
-
Ionization Mode: ESI Positive (ESI+).
-
MRM Transition: To be determined by infusing a standard solution. For a compound with MW ~181.15, the precursor would be m/z 182.1. A likely product ion would result from the loss of CO₂ (m/z 138.1) or H₂O + CO₂.
-
Example Transition: Q1: 182.1 -> Q3: 138.1 (Quantifier)
-
Example Transition: Q1: 182.1 -> Q3: 110.1 (Qualifier)
-
-
Ion Source Parameters: Optimize gas temperatures, gas flows, and spray voltage according to the instrument manufacturer's recommendations.
-
Collision Energy (CE): Optimize for each transition to achieve maximum product ion intensity.
3. Sample Preparation (for Plasma):
-
Protein Precipitation: This is a common, simple method for cleaning up biological samples.[16]
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard (e.g., an isotopically labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
4. Validation Considerations:
-
In addition to standard validation parameters, for LC-MS/MS, it is crucial to assess matrix effects .[5] This is done by comparing the analyte response in a post-extraction spiked sample to the response in a neat solution. An internal standard, preferably a stable isotope-labeled version of the analyte, is highly recommended to compensate for matrix effects and procedural losses.
Part 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Since this compound is non-volatile due to its polar carboxylic acid groups, a derivatization step is mandatory to convert it into a more volatile form suitable for GC analysis.[7] Common approaches include silylation (e.g., with BSTFA) or esterification (e.g., with methanolic HCl or butanolic HCl).[6][17]
Detailed Protocol: GC-MS Method (with Derivatization)
1. Derivatization Step (Silylation):
-
Accurately transfer a sample aliquot (or a dried extract) into a GC vial.
-
Evaporate the solvent to complete dryness under a stream of nitrogen.
-
Add 50 µL of Pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 60 minutes.
-
Cool to room temperature before injection.
2. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 270 °C.
-
Injection Mode: Splitless (1 µL injection).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte. A full scan can be used for identification.
Part 4: UV-Vis Spectrophotometry
This is the simplest and most rapid method but also the least specific. It is suitable only for quantifying the analyte in pure solutions or simple matrices where interfering substances are known to be absent. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
Detailed Protocol: UV-Vis Spectrophotometry
1. Instrumentation:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
2. Method:
-
Determine λmax: Scan a standard solution of this compound (e.g., 10 µg/mL in 0.1 M HCl) from 200 to 400 nm against a 0.1 M HCl blank. The wavelength of maximum absorbance (λmax) should be identified. Based on literature for pyridinedicarboxylic acids, this is expected in the UV region.[18]
-
Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 2, 5, 10, 15, 20 µg/mL) in the chosen solvent (0.1 M HCl).
-
Measure the absorbance of each standard at the determined λmax.
-
Plot absorbance vs. concentration and generate a linear regression equation.
-
Sample Analysis: Prepare the sample in the same solvent to a concentration that falls within the linear range of the calibration curve. Measure its absorbance and calculate the concentration using the regression equation.
Conclusion
The quantification of this compound is a critical task in pharmaceutical development and quality control. The choice of analytical method must be tailored to the specific requirements of the analysis. HPLC-UV offers a robust and reliable platform for routine quality control of drug substances and products. For trace-level quantification in complex biological matrices, the superior sensitivity and specificity of LC-MS/MS are indispensable. GC-MS provides a viable alternative, provided an efficient and reproducible derivatization strategy is employed. Finally, UV-Vis spectrophotometry serves as a rapid, cost-effective tool for the analysis of pure, simple samples. Each method, when properly developed and validated according to international guidelines, can provide accurate and reliable data, ensuring the quality and safety of pharmaceutical products.[19][20]
References
- 1. Method Development & Method Validation for Related Substance and Assay - CD Formulation [formulationbio.com]
- 2. Analysis of Related Substances and Impurities GMP | Tentamus Pharma UK [tentamus-pharma.co.uk]
- 3. resolvemass.ca [resolvemass.ca]
- 4. rsc.org [rsc.org]
- 5. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. escholarship.org [escholarship.org]
- 8. PeerJ - Search [peerj.com]
- 9. jocpr.com [jocpr.com]
- 10. jocpr.com [jocpr.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 15. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 16. researchgate.net [researchgate.net]
- 17. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. idc-online.com [idc-online.com]
- 19. researchgate.net [researchgate.net]
- 20. Related Substances-Method Validation-PPT_slide | PPT [slideshare.net]
Application Notes and Protocols for the Synthesis of 6-Methyl-2,3-pyridinedicarboxylic Acid Derivatives
Abstract
This document provides a comprehensive guide to the synthesis of 6-Methyl-2,3-pyridinedicarboxylic acid and its subsequent derivatization. Pyridinecarboxylic acids are crucial heterocyclic building blocks in medicinal chemistry and materials science, serving as precursors to a wide range of functional molecules, including agrochemicals and pharmaceuticals. This guide details a robust protocol based on the oxidative cleavage of a substituted quinoline precursor, offering field-proven insights into experimental choices, reaction mechanisms, and validation techniques.
Introduction: Significance and Synthetic Strategy
This compound is a key intermediate, most notably in the synthesis of imidazolinone herbicides. The arrangement of the carboxylic acid groups and the methyl substituent on the pyridine ring provides a unique scaffold for creating complex molecules with specific biological activities.
The primary synthetic challenge lies in the controlled formation of the substituted pyridine ring. While several methods exist for pyridine synthesis, a highly effective and scalable approach involves the oxidation of readily available quinoline precursors. This method is advantageous as it leverages established quinoline synthesis techniques, such as the Skraup or Doebner-Miller reactions, to build the initial framework, which is then chemically tailored.[1][2]
This protocol will focus on the synthesis of the target acid via the nitric acid-mediated oxidation of 6-methyl-8-hydroxyquinoline. Subsequent sections will detail common derivatization pathways to generate esters and amides, which are pivotal for further molecular elaboration.
Overall Synthetic Workflow
The synthesis is conceptualized as a multi-stage process, beginning with the formation of a quinoline precursor, followed by its oxidative transformation to the target dicarboxylic acid, and concluding with derivatization.
Caption: Overall workflow from precursor synthesis to final derivatives.
Part I: Synthesis of this compound
Principle of the Reaction
The core of this synthesis is the oxidative cleavage of the benzene portion of the 6-methyl-8-hydroxyquinoline ring system. Nitric acid serves as a powerful oxidizing agent that, under controlled temperature, selectively breaks down the electron-rich phenolic ring while leaving the pyridine ring intact.[2] The hydroxyl group at the 8-position activates the benzene ring, facilitating the oxidative attack. The reaction proceeds until the carbon framework is converted into two carboxylic acid groups at the 2 and 3 positions of the original pyridine core.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 6-Methyl-8-hydroxyquinoline | ≥98% Purity | Standard Vendor | Precursor. Can be synthesized via Skraup reaction. |
| Nitric Acid (70%) | Reagent Grade, ACS | Standard Vendor | Corrosive and strong oxidizer. Handle with care. |
| Formic Acid (88%) | Reagent Grade | Standard Vendor | Used to quench excess oxidant. |
| Methylene Chloride (DCM) | HPLC Grade | Standard Vendor | Solvent for precursor solution. |
| Acetone | ACS Grade | Standard Vendor | For washing the final product. |
| Deionized Water | N/A | In-house | For work-up. |
| Equipment | |||
| 3-Neck Round Bottom Flask (500 mL) | With ports for dropping funnel, condenser, and thermometer. | ||
| Dropping Funnel | For controlled addition of the precursor. | ||
| Reflux Condenser | Connected to a gas scrubber. | ||
| Heating Mantle with Stirring | For temperature control. | ||
| Gas Scrubber | To neutralize NOx gas byproducts. | ||
| Büchner Funnel and Flask | For vacuum filtration. |
Detailed Experimental Protocol
Safety First: This reaction generates toxic nitrogen oxide (NOx) gases. It must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.
-
Reaction Setup:
-
Assemble the 3-neck flask with the heating mantle, magnetic stirrer, reflux condenser (connected to a scrubber containing NaOH solution), and a thermometer.
-
Charge the flask with 126 g of 70% nitric acid (approx. 1.8 moles). Begin stirring and heat the acid to 80°C.
-
-
Preparation of Precursor Solution:
-
In a separate beaker, dissolve 15.9 g (0.10 mole) of 6-methyl-8-hydroxyquinoline in 100 mL of methylene chloride.
-
Transfer this solution to the dropping funnel.
-
-
Addition and Reaction:
-
Once the nitric acid has reached 80°C, begin the dropwise addition of the 6-methyl-8-hydroxyquinoline solution over a period of 1 hour.
-
Causality: A slow, controlled addition is critical to manage the exothermic reaction and prevent dangerous temperature spikes. The methylene chloride will boil off and be collected or vented through the scrubber.
-
Maintain the reaction temperature between 80°C and 100°C during the addition.[2]
-
After the addition is complete, increase the temperature to 100-105°C and hold for 4 hours to ensure the oxidation goes to completion.[2]
-
-
Work-up and Isolation:
-
After 4 hours, cool the reaction mixture to 85°C.
-
Carefully add 10 mL of 88% formic acid over 20 minutes. This step is to quench any remaining nitric acid and oxides. A brief period of gas evolution may be observed.
-
Maintain the mixture at 85-95°C for an additional 30 minutes.[2]
-
Cool the reaction mixture to 0°C in an ice bath and stir for 1 hour to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
-
Purification and Validation:
-
Wash the filter cake thoroughly with cold acetone to remove residual nitric acid and any soluble impurities.
-
Dry the white solid product under vacuum.
-
Expected Yield: 55-60%.[2]
-
Validation: Confirm the identity and purity of the product using standard analytical techniques.
-
Part II: Protocols for Derivatization
The dicarboxylic acid is a versatile platform for creating a library of derivatives.
Protocol for Diester Synthesis (e.g., Dimethyl 6-methylpyridine-2,3-dicarboxylate)
Esters are often synthesized to improve solubility in organic solvents or to act as protected forms of the carboxylic acids for subsequent reactions.
Caption: Fischer esterification reaction scheme.
-
Setup: Suspend 10.0 g of this compound in 150 mL of methanol in a round bottom flask.
-
Catalyst Addition: Carefully add 1-2 mL of concentrated sulfuric acid to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The reaction can be monitored by TLC by observing the disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Neutralization: Slowly pour the concentrated mixture into a beaker containing a cold, saturated solution of sodium bicarbonate. Stir until gas evolution ceases. Caution: This neutralization is exothermic.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude ester can be purified by column chromatography or recrystallization.
Protocol for Anhydride and Amide Synthesis
The cyclic anhydride is a key intermediate for reacting with amines to form mono-amides or for ring-opening to produce specific regioisomers.
-
Anhydride Formation:
-
Gently reflux a suspension of this compound in an excess of acetic anhydride for 2-3 hours.
-
Cool the mixture and remove the excess acetic anhydride and acetic acid byproduct under high vacuum to yield the cyclic anhydride, which can often be used in the next step without further purification. This anhydride is a crucial precursor for certain herbicides.[1]
-
-
Amide Synthesis from Anhydride:
-
Dissolve the crude anhydride in a suitable solvent like THF or DCM.
-
Cool the solution to 0°C.
-
Add a solution of the desired amine (e.g., 2 equivalents of propylamine) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Perform a standard aqueous work-up to isolate the resulting amide derivative.
-
References
Application Notes & Protocols: 6-Methyl-2,3-pyridinedicarboxylic Acid in Coordination Chemistry
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Preamble: Navigating Scarcity in the Literature
The field of coordination chemistry is vast, with a myriad of ligands available for the construction of novel metal complexes. Among these, pyridinedicarboxylic acids are a prominent class, offering a versatile platform for creating diverse structures with interesting properties. This guide is centered on 6-Methyl-2,3-pyridinedicarboxylic acid , a ligand of potential interest for its specific stereoelectronic profile. However, a comprehensive review of the current scientific literature reveals a notable scarcity of studies focused specifically on the coordination chemistry of this particular substituted ligand.
To provide a robust and practical guide, this document will therefore adopt a dual approach. We will first outline the foundational principles and synthetic methodologies relevant to this compound, drawing from established chemical principles. Subsequently, we will present detailed protocols and application notes for closely related and well-characterized analogues, primarily the parent 2,3-pyridinedicarboxylic acid and its isomers. These examples will serve as validated templates and predictive models for researchers venturing into the coordination chemistry of its 6-methyl derivative.
Section 1: The Ligand: Synthesis and Structural Considerations
Synthesis of Pyridinedicarboxylic Acids: An Exemplary Protocol
The synthesis of substituted pyridinedicarboxylic acids can often be achieved through the oxidative cleavage of corresponding quinoline precursors. This method is a robust pathway to access the pyridyl core with the desired substitution pattern. Below is a representative protocol adapted from established methods for the synthesis of a methyl-substituted pyridinedicarboxylic acid.
Protocol 1: Synthesis of 5-Methyl-2,3-pyridinedicarboxylic Acid
This protocol is based on the oxidation of 3-methyl-8-hydroxyquinoline hydrochloride.
Materials:
-
3-methyl-8-hydroxyquinoline hydrochloride
-
Potassium hydroxide (KOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Prepare a solution of 26.4% aqueous potassium hydroxide.
-
In a stirred reaction vessel, create a mixture of the aqueous potassium hydroxide and 3-methyl-8-hydroxyquinoline hydrochloride.
-
Heat the mixture to a temperature range of 75°C to 80°C.
-
Over a period of 1.5 hours, slowly add 30% hydrogen peroxide to the stirred mixture, maintaining the temperature between 75°C and 80°C.
-
After the addition is complete, hold the reaction at 75°C to 80°C for an additional two hours.
-
Increase the temperature to 90°C to 95°C for one hour to ensure complete reaction.
-
Cool the reaction mixture to 35°C.
-
Carefully add hydrochloric acid to the mixture until a pH of 1.6 to 1.8 is achieved, which will precipitate the product.
-
Isolate the solid product by filtration, wash with cold deionized water, and dry under vacuum.
Coordination Modes of 2,3-Pyridinedicarboxylic Acid
The coordination behavior of 2,3-pyridinedicarboxylic acid is dictated by the presence of three potential donor sites: the pyridine nitrogen and the two carboxylate oxygen atoms. This allows for a variety of coordination modes, which in turn influences the dimensionality and topology of the resulting metal-organic frameworks (MOFs) or coordination polymers.[1]
Diagram 1: Coordination Modes of 2,3-Pyridinedicarboxylate
Caption: Common coordination modes of 2,3-pyridinedicarboxylate.
Section 2: Synthesis of Coordination Polymers
The synthesis of coordination polymers using pyridinedicarboxylic acid ligands is most commonly achieved through hydrothermal or solvothermal methods. These techniques facilitate the crystallization of extended structures that are often insoluble under ambient conditions.
Hydrothermal Synthesis of a Zinc-2,3-Pyridinedicarboxylate Complex
The following protocol details the synthesis of a zinc(II) coordination polymer with 2,3-pyridinedicarboxylic acid, which forms a discrete mononuclear complex.[2]
Protocol 2: Synthesis of (enH₂)₂[Zn(2,3-pydc)₃]·2H₂O
Materials:
-
Zinc(II) acetate dihydrate
-
2,3-pyridinedicarboxylic acid (H₂pydc)
-
Ethylenediamine (en)
-
Deionized water
Procedure:
-
Dissolve zinc(II) acetate dihydrate and 2,3-pyridinedicarboxylic acid in a 1:3 molar ratio in deionized water.
-
To this solution, add ethylenediamine.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Seal the reaction mixture in a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to 120°C for 72 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with deionized water and ethanol, and air dry.
Diagram 2: Hydrothermal Synthesis Workflow
Caption: General workflow for hydrothermal synthesis of coordination polymers.
Section 3: Applications of Pyridinedicarboxylate Complexes
While specific applications for 6-methyl-2,3-pyridinedicarboxylate complexes are not yet documented, the broader family of pyridinedicarboxylate coordination polymers exhibits a range of interesting properties with potential applications in materials science and catalysis.
Luminescence
Coordination complexes of lanthanide ions with pyridinedicarboxylic acids are known to exhibit characteristic luminescence. The organic ligand can act as an "antenna," absorbing energy and transferring it to the metal center, which then emits light. This property is of interest for applications in lighting, sensing, and bio-imaging. For example, europium(III) complexes with pyridine-2,6-dicarboxylic acid derivatives have been shown to be efficient red-light emitters.[3]
Table 1: Luminescent Properties of Representative Pyridinedicarboxylate Complexes
| Complex | Metal Ion | Emission Wavelength (nm) | Application Highlight |
| Eu³⁺-pyridine-2,6-dicarboxylic acid | Eu³⁺ | 615 | Light-conversion films |
| Zn(2,3-pydc)(bpp)·2.5H₂O | Zn²⁺ | Broadband emission | Potential for white light emission |
| Cd(2,3-pydc)(bpp)(H₂O)·3H₂O | Cd²⁺ | Broadband emission | Photoluminescent material |
Catalysis
Metal-organic frameworks and coordination polymers can serve as heterogeneous catalysts, offering advantages such as recyclability and stability. Copper(II) complexes with pyridinedicarboxylic acids, for instance, have been investigated for their catalytic activity in various organic transformations. The Lewis acidic metal centers and the specific geometry of the coordination environment can facilitate substrate activation and reaction turnover.
Protocol 3: Catalytic Knoevenagel Condensation
This protocol describes a typical procedure for testing the catalytic activity of a coordination polymer in a Knoevenagel condensation reaction.
Materials:
-
Coordination polymer catalyst
-
Benzaldehyde
-
Malononitrile
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, suspend the coordination polymer catalyst in ethanol.
-
Add benzaldehyde and malononitrile to the suspension.
-
Stir the reaction mixture at room temperature for the desired reaction time.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, separate the catalyst by filtration.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Magnetism
The arrangement of paramagnetic metal ions within a coordination polymer can lead to interesting magnetic properties, including antiferromagnetic or ferromagnetic coupling between the metal centers. The pyridinedicarboxylate ligand plays a crucial role in mediating these magnetic interactions by controlling the distance and orientation of the metal ions. Manganese(II) and Cobalt(II) coordination polymers with pyridinedicarboxylic acids have been synthesized and their magnetic properties studied.[4][5]
Section 4: Characterization of Coordination Complexes
A thorough characterization is essential to confirm the structure and purity of synthesized coordination complexes.
Table 2: Common Characterization Techniques
| Technique | Information Obtained |
| Single-Crystal X-ray Diffraction | Definitive determination of the three-dimensional structure. |
| Powder X-ray Diffraction (PXRD) | Assessment of phase purity and confirmation of the bulk material's crystallinity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of ligand coordination. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and the presence of solvent molecules. |
| Elemental Analysis | Determination of the elemental composition (C, H, N). |
Conclusion and Future Outlook
While the coordination chemistry of this compound remains a largely unexplored area, the foundational knowledge from related pyridinedicarboxylic acid systems provides a clear roadmap for future investigations. The synthetic protocols, coordination behaviors, and demonstrated applications in luminescence, catalysis, and magnetism for the parent and isomeric ligands strongly suggest that the 6-methyl derivative holds significant potential for the development of new functional materials. Researchers are encouraged to apply the principles and protocols outlined in this guide to unlock the potential of this promising ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation strategy for a novel luminescent Eu3+-pyridine-2,6-dicarboxylic acid complex with high compatibility and stability for light-conversion agricultural films - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, structure, and investigation of unique magnetic properties in two novel Mn-based coordination polymers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: Metal Complexes of 6-Methyl-2,3-pyridinedicarboxylic Acid
Foreword for the Modern Researcher
In the landscape of medicinal and materials science, the strategic design of molecular architecture is paramount. Pyridine-based ligands, particularly those bearing multiple carboxylate functionalities, represent a class of exceptionally versatile building blocks.[1] Their inherent ability to form stable, well-defined complexes with a vast array of metal ions opens avenues for creating novel materials and, more critically, next-generation therapeutic agents.[2][3] This guide focuses on a specific, high-potential ligand: 6-Methyl-2,3-pyridinedicarboxylic acid. The introduction of a methyl group at the 6-position subtly modulates the electronic properties and steric profile of the pyridine ring, offering a nuanced tool for fine-tuning the characteristics of its corresponding metal complexes.
This document is structured not as a rigid manual, but as a dynamic guide for the practicing scientist. We will move from the foundational synthesis of the ligand to the intricate assembly of its metal complexes, their rigorous characterization, and finally, their evaluation in biologically relevant systems. Each protocol is presented with an underlying rationale, empowering you to not just follow steps, but to understand, adapt, and innovate.
Part 1: The Ligand - Synthesis and Properties
The journey begins with the organic scaffold. The synthesis of substituted pyridine-2,3-dicarboxylic acids can be challenging; however, oxidative cleavage of corresponding quinoline precursors provides a reliable pathway.[4]
Protocol 1: Synthesis of this compound
This protocol is a representative method adapted from procedures for analogous compounds, involving the oxidation of a suitable 8-hydroxyquinoline precursor.[4]
Principle: The robust aromatic system of 8-hydroxy-6-methylquinoline is subjected to strong oxidative conditions. The benzene portion of the quinoline is cleaved, yielding the more stable pyridine ring with two adjacent carboxylic acid groups.
Materials:
-
8-hydroxy-6-methylquinoline
-
Potassium permanganate (KMnO₄) or 30% Hydrogen Peroxide (H₂O₂)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Acetone
Step-by-Step Procedure:
-
Reaction Setup: In a 1 L round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, dissolve 8-hydroxy-6-methylquinoline (1 equivalent) in a 15-25% aqueous solution of potassium hydroxide (4-7 equivalents).
-
Oxidation: Heat the mixture to 75-90°C. Slowly and cautiously add the oxidizing agent (e.g., a concentrated aqueous solution of KMnO₄ or dropwise addition of H₂O₂) over 2-5 hours. The reaction is exothermic; maintain the temperature within the specified range.
-
Scientist's Note: The slow addition of the oxidant is critical to control the exotherm and prevent runaway reactions or over-oxidation, which would degrade the desired pyridine ring.
-
-
Reaction Monitoring & Quenching: After the addition is complete, maintain the temperature for an additional 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC). If using permanganate, the purple color will disappear. If residual oxidant is present, it can be quenched by the careful addition of a reducing agent like sodium bisulfite.
-
Work-up & Isolation: a. Cool the reaction mixture to room temperature. If KMnO₄ was used, filter off the manganese dioxide (MnO₂) precipitate and wash the cake thoroughly with hot water. b. Combine the filtrates and reduce the volume by approximately half using a rotary evaporator.[5] c. Cool the concentrated solution in an ice bath and carefully acidify with concentrated HCl to a pH of 1.6-1.8.[4] The product will precipitate as a solid.
-
Scientist's Note: The target molecule is least soluble at its isoelectric point. Acidification protonates the carboxylate groups, reducing their aqueous solubility and causing precipitation.
-
-
Purification: a. Filter the crude product, wash with cold deionized water, and dry under vacuum. b. For higher purity, recrystallize the solid from a minimal amount of boiling water or an acetone/water mixture.[5] Decolorize the hot solution with activated carbon if necessary.
-
Characterization: Confirm the identity and purity of the final product (Melting Point: ~170°C) using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry.[6]
Part 2: Synthesis and Coordination Chemistry of Metal Complexes
The true utility of this compound is realized upon its coordination to metal centers. Its N,O-donor atoms allow for diverse binding modes, leading to structures ranging from simple mononuclear species to complex coordination polymers.[1][7][8]
Visualizing Coordination Modes
The ligand can adopt multiple coordination modes depending on the metal ion, reaction conditions, and the presence of ancillary ligands. This versatility is key to its utility in constructing diverse molecular architectures.
Caption: Potential coordination modes of the ligand with a metal center.
Protocol 2: General Synthesis of a Metal(II) Complex
This protocol outlines a general method for synthesizing discrete metal complexes, which can be adapted for various transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)).[1][2]
Principle: A metal salt is reacted with the deprotonated ligand in a suitable solvent. The complex self-assembles and can often be crystallized upon slow cooling or solvent evaporation. Hydrothermal or solvothermal conditions can promote the formation of highly crystalline coordination polymers.[1][9]
Materials:
-
This compound (Ligand, H₂L)
-
A suitable metal salt (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (NEt₃)
-
Solvent: Methanol, Ethanol, Water, or Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Ligand Solution: Dissolve the ligand (2 equivalents) in the chosen solvent (e.g., 20 mL of methanol). Add a base (e.g., 2 equivalents of NaOH in a small amount of water) to deprotonate the carboxylic acid groups. Stir until a clear solution is obtained.
-
Scientist's Note: Deprotonation of the carboxylic acids is essential for their coordination to the metal ion. The choice of base can influence the final product; organic bases like NEt₃ are often used in non-aqueous solvents.[10]
-
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (1 equivalent) in a minimal amount of the same solvent (e.g., 10 mL of methanol).
-
Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature. A color change or precipitation may be observed immediately.
-
Crystallization:
-
Method A (Slow Evaporation): Stopper the flask loosely and leave it undisturbed in a vibration-free area for several days to allow for slow evaporation and crystal growth.
-
Method B (Reflux/Hydrothermal): For less soluble products or to form coordination polymers, transfer the mixture to a reflux setup and heat for 2-6 hours.[2] Alternatively, for hydrothermal synthesis, seal the mixture in a Teflon-lined autoclave and heat at 120-180°C for 24-72 hours.[8] Allow the vessel to cool slowly to room temperature.
-
-
Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent, followed by diethyl ether, and air dry.
-
Characterization: The resulting complex should be characterized using the methods outlined in the next section. Single-crystal X-ray diffraction is the definitive method for structural elucidation.[11]
Part 3: Essential Characterization Techniques
A multi-faceted analytical approach is required to fully characterize the synthesized complexes.
| Technique | Information Provided | Key Insights for 6-Me-pydca Complexes |
| FT-IR Spectroscopy | Identifies functional groups and confirms coordination. | Look for the disappearance of the broad O-H stretch from the carboxylic acid and a shift in the C=O stretching frequency upon coordination to the metal. New bands in the low-frequency region (400-600 cm⁻¹) can indicate M-N and M-O bond formation.[12] |
| UV-Vis Spectroscopy | Provides information on electronic transitions. | Observe ligand-centered π-π* transitions in the UV region and potential d-d transitions or ligand-to-metal charge transfer (LMCT) bands in the visible region for transition metal complexes, which are indicative of the coordination geometry.[10] |
| Single-Crystal X-ray Diffraction | Determines the precise 3D molecular structure. | Provides definitive proof of coordination mode, bond lengths, bond angles, and the overall crystal packing, revealing if the structure is mononuclear, dimeric, or a coordination polymer.[11][13] |
| Elemental Analysis (CHN) | Confirms the empirical formula of the complex. | Verifies the metal-to-ligand ratio and the presence of any coordinated or lattice solvent molecules. |
| Thermogravimetric Analysis (TGA) | Measures changes in mass with temperature. | Determines the thermal stability of the complex and quantifies the loss of solvent molecules (e.g., water) versus the decomposition of the organic ligand.[2] |
| Cyclic Voltammetry (CV) | Investigates the redox properties of the metal center. | Can reveal reversible or irreversible redox couples (e.g., Cu(II)/Cu(I)), providing insight into the electronic environment of the metal and its potential for catalytic or biological redox activity.[2] |
Part 4: Applications in Drug Development & Biological Screening
Metal-based complexes are gaining significant attention as therapeutic agents due to their unique geometries, redox properties, and ability to interact with biological macromolecules.[3][14] Complexes of pyridine carboxylic acids, in particular, have shown promise as antimicrobial, and DNA-cleaving agents.[2][15] The coordination of the ligand to a metal ion can significantly enhance its biological efficacy.[2]
Potential Therapeutic Mechanisms
-
Enzyme Inhibition: The complex can be designed to fit into the active site of a target enzyme, such as α-glucosidase for diabetes management, chelating to key residues and inhibiting its function.[16]
-
DNA Interaction: The complex may bind to DNA through intercalation or groove binding. Redox-active metals like copper can then induce DNA cleavage via the generation of reactive oxygen species (ROS), leading to cell death in pathogens or cancer cells.[2]
-
Antimicrobial Action: The lipophilicity of the neutral metal complex can be higher than the free ligand, facilitating its transport across microbial cell membranes. Once inside, the metal ion can disrupt cellular processes, leading to bactericidal or fungicidal effects.[17]
Protocol 3: Antimicrobial Susceptibility Testing (Disc Diffusion Method)
This is a standard, widely used method to screen compounds for antimicrobial activity.[17]
Principle: A filter paper disc impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar. If the compound is effective, it inhibits microbial growth, resulting in a clear "zone of inhibition" around the disc.
Materials:
-
Synthesized metal complex and free ligand
-
DMSO (as a solvent for the compounds)
-
Standard antibiotic discs (e.g., Gentamycin) as a positive control
-
Blank sterile filter paper discs
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient Agar plates
-
Sterile swabs, forceps, and micropipettes
Step-by-Step Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of a nutrient agar plate to create a uniform lawn of bacteria.
-
Disc Preparation: Aseptically place sterile blank filter paper discs onto the inoculated agar surface using sterile forceps. Pipette a fixed volume (e.g., 10 µL) of the test compound solution (at a known concentration, e.g., 1 mg/mL in DMSO) onto a disc.
-
Scientist's Note: Prepare a negative control disc with only DMSO to ensure the solvent has no antimicrobial activity. Use a standard antibiotic disc as a positive control for comparison.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each disc. A larger diameter indicates greater antimicrobial activity.
-
Analysis: Compare the zone diameters of the metal complexes to both the free ligand and the standard antibiotic. An increase in the zone of inhibition for the complex compared to the ligand suggests a synergistic effect upon coordination.[17]
Illustrative Biological Activity Data
The following table summarizes representative activity data for related pyridine-carboxylate metal complexes to highlight their therapeutic potential.
| Compound Type | Target/Organism | Activity Metric (IC₅₀ / Zone of Inhibition) | Reference |
| Cr(III), Mn(II), Ni(II), etc. complexes of 6-methylpyridine-2-carboxylic acid | α-glucosidase | IC₅₀ values ranging from 0.247 µM to >600 µM | [16] |
| Cu(II) complex of a pyridine-2,6-dicarboxylic acid derivative | pUC 19 Plasmid DNA | Effective DNA cleavage agent | [2] |
| Cu(II) complex of a pyridine-2,6-dicarboxylic acid derivative | Various bacteria | Activity comparable to Gentamycin | [2] |
| Mn(II) complexes with quinolone drugs | Bacillus subtilis, E. coli | MIC values from 1.2 to 44 µg/mL | [15] |
Integrated Experimental Workflow
The following diagram provides a comprehensive overview of the entire process, from initial design to final application.
Caption: Workflow from ligand synthesis to drug development candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity of Metal Complexes | Inorganics | MDPI [mdpi.com]
- 4. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound [myskinrecipes.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking [pubmed.ncbi.nlm.nih.gov]
- 17. sjctni.edu [sjctni.edu]
The Untapped Potential of 6-Methyl-2,3-pyridinedicarboxylic Acid in Catalysis: Application Notes and Protocols
Introduction: A Promising Ligand in the Pyridinedicarboxylic Acid Family
Pyridinedicarboxylic acids are a cornerstone in the design of advanced catalytic materials. Their inherent ability to act as versatile multidentate ligands allows for the construction of intricate and highly functional coordination polymers (CPs) and metal-organic frameworks (MOFs).[1][2][3][4] These materials, characterized by their tunable porosity, high surface area, and the synergistic interplay between organic linkers and metal nodes, have shown exceptional promise in a wide array of catalytic transformations.[5][6][7][8]
While extensive research has highlighted the catalytic prowess of various pyridinedicarboxylic acid isomers in reactions such as Knoevenagel condensations, cyanosilylation, and photocatalysis, the specific application of 6-Methyl-2,3-pyridinedicarboxylic acid remains a largely unexplored frontier.[1][9] This document, therefore, serves as a forward-looking guide for researchers, scientists, and drug development professionals. By drawing parallels with its well-studied structural analogs, we will provide detailed application notes and protocols to unlock the catalytic potential of this promising, yet underutilized, molecule. The presence of a methyl group at the 6-position is anticipated to introduce unique steric and electronic properties, potentially leading to enhanced catalytic activity and selectivity.
Core Application: Heterogeneous Catalysis with Coordination Polymers and MOFs
The primary application of this compound in catalysis is envisioned through its use as an organic linker to construct CPs and MOFs. These solid-state materials offer significant advantages as heterogeneous catalysts, including ease of separation from the reaction mixture, recyclability, and enhanced stability.[7][8]
General Workflow for Catalyst Synthesis and Application
Figure 1: A generalized workflow for the synthesis of a this compound-based catalyst and its application in a heterogeneous catalytic reaction.
Application Note 1: Knoevenagel Condensation
The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, serves as an excellent model reaction to evaluate the catalytic activity of new materials. Coordination polymers derived from pyridinedicarboxylic acids have demonstrated high efficiency in catalyzing this reaction.[1]
Scientific Rationale
The catalytic activity of CPs and MOFs in the Knoevenagel condensation is often attributed to the presence of Lewis acidic metal centers and/or basic sites on the organic linkers. The metal centers can activate the carbonyl group of the aldehyde, while basic functionalities can facilitate the deprotonation of the active methylene compound. The unique coordination environment provided by the this compound ligand, with its specific steric hindrance and electronic nature due to the methyl group, could modulate the Lewis acidity of the metal center and the overall catalytic performance.
Experimental Protocol: Synthesis of a Zinc-based Coordination Polymer
Objective: To synthesize a coordination polymer using this compound and a zinc(II) salt.
Materials:
-
This compound (C₈H₇NO₄)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.090 g (0.5 mmol) of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 0.149 g (0.5 mmol) of zinc(II) nitrate hexahydrate in 5 mL of ethanol.
-
Add the zinc(II) solution to the ligand solution dropwise while stirring.
-
Seal the vial and place it in a programmable oven.
-
Heat the mixture to 120 °C over 2 hours and hold at this temperature for 48 hours.
-
Allow the oven to cool to room temperature slowly.
-
Colorless crystals should form. Collect the crystals by filtration, wash with fresh DMF and then ethanol, and dry under vacuum.
Experimental Protocol: Catalytic Knoevenagel Condensation
Objective: To evaluate the catalytic activity of the synthesized zinc coordination polymer in the Knoevenagel condensation of benzaldehyde with malononitrile.
Materials:
-
Synthesized Zinc Coordination Polymer Catalyst
-
Benzaldehyde
-
Malononitrile
-
Ethanol (as solvent)
Procedure:
-
To a round-bottom flask, add 10 mg of the activated zinc coordination polymer catalyst.
-
Add 5 mL of ethanol to the flask.
-
Add 1.0 mmol of benzaldehyde and 1.2 mmol of malononitrile to the suspension.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, separate the catalyst by centrifugation.
-
The supernatant liquid containing the product can be analyzed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the yield.
-
The recovered catalyst can be washed with ethanol, dried, and reused for subsequent catalytic cycles to test its recyclability.
Anticipated Results and Discussion
Based on studies of similar systems, the zinc coordination polymer is expected to exhibit good to excellent catalytic activity. The yield of the benzylidenemalononitrile product is anticipated to be high, with a relatively short reaction time. The catalyst is also expected to be recyclable with minimal loss of activity over several runs.
Table 1: Representative Catalytic Performance of Pyridinedicarboxylic Acid-Based Coordination Polymers in Knoevenagel Condensation
| Catalyst | Reaction Conditions | Time (h) | Yield (%) | Reference |
| {[Cu₂(μ₃-pdba)₂(bipy)]·2H₂O}n | Benzaldehyde, Malononitrile, Methanol, RT | 0.5 | 99 | [1] |
| {[Co(μ₃-pdba)(phen)]·2H₂O}n | Benzaldehyde, Malononitrile, Methanol, RT | 2 | 92 | [1] |
| {[Mn(μ₄-pdba)(H₂O)]}n | Benzaldehyde, Malononitrile, Methanol, RT | 4 | 85 | [1] |
Note: The data presented is for coordination polymers synthesized with a different pyridinedicarboxylic acid isomer (4,4'-(Pyridine-3,5-diyl)dibenzoic acid) and is intended to provide a benchmark for expected performance.
Application Note 2: Cyanosilylation of Aldehydes
The addition of trimethylsilyl cyanide (TMSCN) to aldehydes to form cyanohydrins is another important transformation in organic synthesis. MOFs derived from polycarboxylate linkers have been shown to be effective catalysts for this reaction.[9]
Scientific Rationale
The cyanosilylation of aldehydes is typically catalyzed by Lewis acids. The metal nodes within the MOF structure can serve as the Lewis acidic sites, activating the aldehyde carbonyl group towards nucleophilic attack by TMSCN. The steric and electronic environment created by the this compound linker can influence the accessibility and Lewis acidity of these metal centers, thereby affecting the catalytic efficiency.
Proposed Catalytic Cycle
Figure 2: A proposed catalytic cycle for the MOF-catalyzed cyanosilylation of an aldehyde.
Experimental Protocol: Catalytic Cyanosilylation
Objective: To assess the catalytic activity of a this compound-based MOF in the cyanosilylation of 4-nitrobenzaldehyde.
Materials:
-
Synthesized MOF catalyst (e.g., a zinc-based MOF as described previously)
-
4-Nitrobenzaldehyde
-
Trimethylsilyl cyanide (TMSCN)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Activate the MOF catalyst by heating under vacuum to remove any guest molecules from the pores.
-
In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5 mol% of the activated MOF catalyst in 5 mL of anhydrous dichloromethane.
-
Add 1.0 mmol of 4-nitrobenzaldehyde to the suspension.
-
Add 1.5 mmol of trimethylsilyl cyanide dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by GC or TLC.
-
Upon completion, quench the reaction by adding a few drops of water.
-
Separate the catalyst by filtration or centrifugation.
-
The organic phase can be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the cyanohydrin product.
-
The product can be further purified by column chromatography if necessary.
The Influence of the 6-Methyl Group: A Forward Look
The introduction of a methyl group at the 6-position of the 2,3-pyridinedicarboxylic acid ligand is expected to have a notable impact on the resulting catalyst's properties:
-
Electronic Effects: The electron-donating nature of the methyl group can increase the electron density on the pyridine ring. This could potentially modulate the Lewis basicity of the pyridine nitrogen and influence the electronic properties of the coordinated metal center.
-
Steric Effects: The steric bulk of the methyl group adjacent to the coordination sites (the nitrogen and the 2-carboxylate group) can influence the coordination geometry around the metal center. This may create specific pockets or channels within the CP or MOF structure, potentially leading to shape-selective catalysis.
Conclusion
While direct experimental data on the catalytic applications of this compound is not yet prevalent in the scientific literature, its structural analogy to other catalytically active pyridinedicarboxylic acids provides a strong foundation for its exploration. The protocols and insights provided in this guide are intended to empower researchers to investigate the synthesis of novel coordination polymers and metal-organic frameworks from this ligand and to evaluate their performance in important organic transformations. The unique electronic and steric features imparted by the 6-methyl substituent hold the promise of discovering new catalysts with enhanced activity, selectivity, and stability.
References
- 1. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. Metal Coordination Complexes for Catalytic Application Development | Journal of Sustainability, Policy, and Practice [schoalrx.com]
- 6. schoalrx.com [schoalrx.com]
- 7. Metal–Organic Framework Hybrid Materials and Their Applications [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Experimental Procedures for Reactions of 6-Methyl-2,3-pyridinedicarboxylic acid
Introduction: The Versatility of a Heterocyclic Building Block
6-Methyl-2,3-pyridinedicarboxylic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine core functionalized with a methyl group and two adjacent carboxylic acid moieties, offers a rich landscape for chemical modification. The nitrogen atom in the pyridine ring influences the acidity and reactivity of the carboxyl groups, while the dicarboxylic arrangement allows for the formation of cyclic structures and bifunctional linkers.
This guide provides detailed experimental protocols for three fundamental transformations of this compound: anhydride formation, diesterification, and selective decarboxylation. The procedures are designed for researchers, scientists, and drug development professionals, emphasizing not only the "how" but also the "why" behind each experimental step to ensure robust and reproducible outcomes.
PART 1: Critical Safety & Handling
Before commencing any experimental work, it is imperative to understand the hazards associated with this compound and all other reagents. This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] Inhalation of dust may cause respiratory irritation.[1]
Core Safety Mandates:
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[1][2]
-
Personal Protective Equipment (PPE): A comprehensive PPE suite is mandatory.
-
Emergency Procedures: Ensure eyewash stations and safety showers are immediately accessible.[3] In case of accidental contact, rinse the affected area with copious amounts of water and seek immediate medical attention.[1][2]
| Hazard Category | Precautionary Measures & PPE |
| Skin Corrosion/Irritation | Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Avoid all skin contact.[1][3] |
| Serious Eye Damage | Wear chemical safety goggles or a face shield at all times.[1][3] |
| Respiratory Irritation | Avoid breathing dust. Use engineering controls to minimize dust generation. If dust is unavoidable, use a NIOSH-approved respirator.[1][2] |
| Reactivity | Forms explosive mixtures with air on intense heating.[1] Keep away from strong oxidizing agents, acids, and bases.[3] |
PART 2: Reaction Protocols & Methodologies
Protocol 1: Synthesis of 6-Methylpyridine-2,3-dicarboxylic Anhydride
Principle & Causality: The formation of a cyclic anhydride from a 1,2-dicarboxylic acid is a dehydration reaction. Acetic anhydride is a common and effective reagent for this transformation. It acts as both a dehydrating agent and a solvent, reacting with the two carboxylic acid groups to eliminate a molecule of water and form a stable five-membered anhydride ring. The reaction is typically driven to completion by heating.
Experimental Workflow Diagram:
Caption: Workflow for Anhydride Synthesis.
Detailed Step-by-Step Methodology:
-
Reagents & Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 27.6 mmol).
-
In the fume hood, add acetic anhydride (30 mL, 317 mmol).
-
Equip the flask with a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
-
Reaction:
-
Heat the stirred mixture in an oil bath to a gentle reflux (the boiling point of acetic anhydride is ~140°C).
-
Maintain the reflux for 3-4 hours. The solid starting material should gradually dissolve. A similar procedure is effective for the unsubstituted pyridine-2,3-dicarboxylic acid.[4]
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess acetic anhydride using a rotary evaporator.
-
To the resulting residue, add 50 mL of diethyl ether and stir vigorously (trituration). This will cause the anhydride product to precipitate as a solid while impurities remain dissolved.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
-
Purification and Characterization:
-
Wash the filter cake with two portions of cold diethyl ether (2 x 15 mL).
-
Dry the solid product under vacuum to a constant weight.
-
Expected Outcome: A white to off-white crystalline solid.
-
Characterization: Confirm the structure by FT-IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of characteristic anhydride C=O stretches around 1750-1850 cm⁻¹), NMR spectroscopy, and melting point analysis.
-
Protocol 2: Fischer Esterification to Dimethyl 6-methylpyridine-2,3-dicarboxylate
Principle & Causality: Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] In this case, a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid groups, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is an equilibrium process. Using a large excess of the alcohol (methanol), which also serves as the solvent, shifts the equilibrium towards the formation of the ester product.
Reaction Scheme Diagram:
Caption: Fischer Esterification Reaction Scheme.
Detailed Step-by-Step Methodology:
-
Reagents & Setup:
-
Suspend this compound (5.0 g, 27.6 mmol) in anhydrous methanol (100 mL) in a 250 mL round-bottom flask with a magnetic stir bar.
-
Cool the flask in an ice-water bath.
-
Slowly and carefully add concentrated sulfuric acid (2 mL) to the stirred suspension. The addition is exothermic.
-
-
Reaction:
-
Remove the ice bath and attach a reflux condenser.
-
Heat the mixture to reflux (~65°C) and maintain for 4-6 hours. The suspension should become a clear, homogeneous solution as the reaction progresses. A similar cyclic process has been described for other pyridine carboxylic acids.[6]
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Slowly pour the concentrated solution into 200 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst. Caution: Vigorous CO₂ evolution will occur.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude diester by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Expected Outcome: A white solid or a colorless oil.
-
Characterization: Confirm the identity and purity via NMR (¹H and ¹³C), LC-MS, and FT-IR (presence of ester C=O stretch ~1720 cm⁻¹).
-
Protocol 3: Selective Decarboxylation
Principle & Causality: The decarboxylation of pyridinecarboxylic acids is highly dependent on the position of the carboxyl group. The carboxyl group at the 2-position (α-position) is significantly more labile due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the transition state of CO₂ elimination.[7] The reaction is thought to proceed through a zwitterionic intermediate.[7][8] The presence of an electron-releasing methyl group at the 6-position may slightly retard the rate compared to the unsubstituted analogue, but the selectivity for removal of the 2-carboxyl group remains.[7] This protocol describes a thermal decarboxylation in a high-boiling solvent.
| Reagent/Condition | Rationale |
| High-Boiling Solvent (e.g., Dowtherm A) | Provides the high temperature (~250°C) required to overcome the activation energy for C-C bond cleavage. |
| Inert Atmosphere (Nitrogen/Argon) | Prevents oxidative side reactions at high temperatures. |
| Selective Removal of 2-COOH | The α-position is electronically activated for decarboxylation by the adjacent ring nitrogen.[7][8] |
Detailed Step-by-Step Methodology:
-
Reagents & Setup:
-
In a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a thermometer, add this compound (2.0 g, 11.0 mmol).
-
Add a high-boiling point solvent such as Dowtherm A or diphenyl ether (20 mL).
-
Begin bubbling a slow stream of nitrogen through the mixture.
-
-
Reaction:
-
Heat the mixture slowly in a suitable heating mantle or sand bath.
-
Monitor the reaction temperature. Decarboxylation, evidenced by the evolution of CO₂ gas, typically begins at temperatures above 200°C.
-
Heat the mixture to ~240-250°C and maintain this temperature for 1-2 hours, or until gas evolution ceases.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to below 100°C.
-
Carefully dilute the mixture with 50 mL of hexane to precipitate the product.
-
Stir the resulting slurry at room temperature for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
-
Purification and Characterization:
-
Wash the filter cake thoroughly with hexane (3 x 20 mL) to remove the high-boiling solvent.
-
Dry the product, 6-Methyl-3-pyridinecarboxylic acid, under vacuum.
-
Expected Outcome: A solid product.
-
Characterization: Confirm the selective decarboxylation via NMR (disappearance of one carboxylic acid proton signal and characteristic shifts in the aromatic protons) and verify the molecular weight by mass spectrometry.
-
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Ester synthesis by esterification [organic-chemistry.org]
- 6. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for the Large-Scale Synthesis of 6-Methyl-2,3-pyridinedicarboxylic Acid
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 6-Methyl-2,3-pyridinedicarboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The featured synthetic strategy is a robust and scalable two-step process commencing with the synthesis of the key intermediate, 6-methyl-8-hydroxyquinoline, via a modified Skraup reaction. This is followed by the oxidative cleavage of the quinoline's benzene ring using nitric acid to yield the target dicarboxylic acid. This guide offers detailed, step-by-step protocols, insights into reaction mechanisms, process optimization considerations for large-scale production, and essential safety precautions.
Introduction
This compound is a substituted pyridine derivative of significant interest to researchers in drug discovery and development. Its rigid, functionalized scaffold serves as a versatile starting material for the synthesis of a wide array of more complex molecules, including potential therapeutic agents and functional materials. The strategic placement of the methyl and dicarboxylic acid groups on the pyridine ring allows for diverse chemical modifications, making it a sought-after intermediate.
The synthesis of substituted pyridine-2,3-dicarboxylic acids has been a subject of considerable research. A prevalent and effective method involves the oxidation of the corresponding substituted quinoline derivatives. This approach is advantageous as it leverages readily available starting materials and well-established chemical transformations. This application note will detail a reliable method for the preparation of this compound in high yield and purity, suitable for scaling up from laboratory to pilot plant production.
Synthetic Strategy and Rationale
The overall synthetic strategy is a two-step process, as illustrated in the workflow diagram below. The initial step involves the construction of the 6-methyl-8-hydroxyquinoline ring system. This is followed by the selective oxidation of this intermediate to afford the desired this compound.
Part 1: Synthesis of 6-Methyl-8-hydroxyquinoline
The synthesis of the quinoline precursor is achieved through a modified Skraup reaction. The classical Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to produce a quinoline. In this modified approach for 6-methyl-8-hydroxyquinoline, 2-amino-5-methylphenol serves as the aromatic amine. The reaction with glycerol in the presence of an oxidizing agent and a strong acid catalyst leads to the formation of the desired quinoline derivative. The presence of the hydroxyl group at the 8-position is beneficial for the subsequent oxidation step, potentially by influencing the electronic properties of the ring system and aiding in solubility.
Part 2: Oxidation of 6-Methyl-8-hydroxyquinoline
The second and final step is the oxidative cleavage of the benzene ring of the 6-methyl-8-hydroxyquinoline intermediate. Nitric acid is employed as a powerful oxidizing agent for this transformation. Under controlled conditions, the benzene portion of the quinoline is oxidized, breaking the carbon-carbon bonds and forming two carboxylic acid groups at positions 2 and 3 of the pyridine ring. The methyl group at the 6-position of the quinoline ring remains intact on the resulting pyridine ring, yielding the target molecule, this compound. This method has been reported to produce the desired product in good yield.
Experimental Protocols
Part 1: Synthesis of 6-Methyl-8-hydroxyquinoline
This protocol is based on the principles of the Skraup synthesis, a classic method for quinoline synthesis.
Materials:
-
2-Amino-5-methylphenol
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., o-nitrophenol or arsenic pentoxide - use with extreme caution and appropriate safety measures)
-
Water
-
Sodium Hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., toluene or dichloromethane)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, cautiously add concentrated sulfuric acid to glycerol while stirring and cooling in an ice bath.
-
Addition of Reactants: To the cooled mixture, slowly add 2-amino-5-methylphenol. Then, add the chosen oxidizing agent.
-
Heating: Gently heat the mixture. The reaction is exothermic and may become vigorous. Maintain a controlled temperature, typically between 130-140°C.
-
Reaction Monitoring: Continue heating and stirring for several hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a large beaker containing ice water.
-
Neutralization: Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is approximately 7.5-8. This should be done with external cooling. The product, 6-methyl-8-hydroxyquinoline, will precipitate as a solid.
-
Isolation and Purification: Collect the crude product by filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure 6-methyl-8-hydroxyquinoline.
Part 2: Large-Scale Synthesis of this compound
This protocol describes the nitric acid oxidation of 6-methyl-8-hydroxyquinoline.
Materials:
-
6-Methyl-8-hydroxyquinoline
-
Concentrated Nitric Acid (e.g., 70%)
-
Water
-
Ice
Procedure:
-
Reaction Setup: In a large, jacketed glass reactor equipped with a robust mechanical stirrer, a dropping funnel with pressure equalization, a thermometer, and a reflux condenser connected to a gas scrubber (to neutralize nitrogen oxides), charge the 6-methyl-8-hydroxyquinoline.
-
Cooling: Cool the reactor to 0-5°C using a circulating chiller.
-
Addition of Nitric Acid: Slowly add the concentrated nitric acid to the stirred starting material via the dropping funnel. The addition rate should be carefully controlled to maintain the internal temperature below 10°C. This reaction is highly exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-70°C) for several hours to ensure the reaction goes to completion. The reaction progress can be monitored by HPLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then pour it carefully onto a large amount of crushed ice with vigorous stirring.
-
The product, this compound, will precipitate out of the acidic solution.
-
Allow the precipitate to fully form by stirring for an additional 1-2 hours in the cold.
-
-
Purification:
-
Collect the solid product by filtration through a Büchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any residual nitric acid and other water-soluble impurities.
-
Dry the product under vacuum at a moderate temperature (e.g., 60-80°C) to a constant weight. A yield of approximately 57% can be expected.
-
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Data Presentation
| Parameter | 6-Methyl-8-hydroxyquinoline (Starting Material) | This compound (Product) |
| Molecular Formula | C₁₀H₉NO | C₈H₇NO₄ |
| Molecular Weight | 159.18 g/mol | 181.15 g/mol |
| Appearance | Off-white to yellowish crystalline solid | White to off-white crystalline powder |
| Melting Point | 71-72°C | 170°C (decomposes)[1] |
| Yield | Typically high (method dependent) | ~57% |
| Purity (Typical) | >98% (after purification) | >98% (after purification) |
| ¹H NMR (DMSO-d₆, δ) | ~2.4 (s, 3H, CH₃), ~7.0-7.5 (m, 4H, Ar-H), ~8.3-8.7 (m, 2H, Ar-H), ~9.7 (s, 1H, OH) | ~2.6 (s, 3H, CH₃), ~7.5 (d, 1H, Ar-H), ~8.2 (d, 1H, Ar-H), ~13.5 (br s, 2H, COOH) |
| ¹³C NMR (DMSO-d₆, δ) | ~20 (CH₃), ~110-140 (Ar-C), ~150 (Ar-C-OH) | ~20 (CH₃), ~125-155 (Ar-C), ~165-170 (COOH) |
| FT-IR (KBr, cm⁻¹) | ~3400 (O-H), ~3050 (Ar C-H), ~1600, 1500 (C=C, C=N), ~1280 (C-O) | ~3400-2500 (br, O-H of COOH), ~1700 (C=O), ~1600, 1580 (C=C, C=N) |
| Mass Spectrum (m/z) | 159 (M⁺) | 181 (M⁺), 163, 136, 118 |
Process Optimization and Scale-Up Considerations
-
Temperature Control: The nitric acid oxidation is highly exothermic. For large-scale synthesis, a reactor with efficient heat exchange is crucial to maintain the desired temperature and prevent runaway reactions.
-
Rate of Addition: The rate of nitric acid addition must be carefully controlled. A slow, continuous addition is recommended to manage the exotherm.
-
Off-Gas Management: The oxidation process generates nitrogen oxides (NOx), which are toxic and corrosive. A robust gas scrubbing system containing a basic solution (e.g., sodium hydroxide) is mandatory to neutralize these fumes.
-
Product Isolation: On a large scale, efficient filtration and washing of the product are important to ensure high purity. The use of a filter press or a centrifugal filter is recommended.
-
Waste Management: The acidic filtrate from the product isolation is a hazardous waste stream and must be neutralized and disposed of in accordance with local regulations.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling concentrated acids and organic chemicals.
-
Fume Hood: All operations involving concentrated nitric acid and the oxidation reaction must be performed in a well-ventilated chemical fume hood.
-
Handling Nitric Acid: Concentrated nitric acid is a strong oxidizing agent and is highly corrosive. It can cause severe burns upon contact with skin and eyes. Avoid contact with combustible materials. When diluting, always add acid to water, never the other way around.
-
Exothermic Reaction: Be aware of the highly exothermic nature of the nitric acid oxidation. Ensure adequate cooling is available and monitor the reaction temperature closely.
-
Emergency Procedures: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate spill kits for acid spills.
References
6-Methyl-2,3-pyridinedicarboxylic Acid: A Versatile Ligand for Advanced Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 6-Methyl-2,3-pyridinedicarboxylic Acid in Crystal Engineering
In the landscape of materials science, the rational design of functional materials hinges on the judicious selection of molecular building blocks. This compound emerges as a ligand of significant interest for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). Its unique structural features—a rigid pyridine backbone for predictable framework extension, two adjacent carboxylic acid groups for versatile metal chelation, and a methyl group for introducing functionalization and modulating framework properties—offer a compelling toolkit for crystal engineers.
The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups provide multiple coordination sites, enabling the formation of diverse structural topologies with varying dimensionalities. The presence of the methyl group can influence the porosity of the resulting framework, enhance its hydrophobicity, and serve as a site for post-synthetic modification. These attributes make this compound a powerful ligand for creating materials with tailored properties for applications in luminescence sensing, catalysis, and gas sorption.
This guide provides detailed protocols for the synthesis of the ligand and its application in the preparation of a luminescent zinc-based coordination polymer and a porous copper-based metal-organic framework. It further outlines key characterization techniques and explores the potential applications of these materials, offering a comprehensive resource for researchers in the field.
Part 1: Synthesis of the Ligand: this compound
A reliable method for the synthesis of this compound involves the oxidation of a suitable quinoline precursor. The following protocol is adapted from established procedures for the synthesis of substituted pyridine-2,3-dicarboxylic acids[1].
Protocol 1: Synthesis of this compound
Causality of Experimental Choices: The oxidation of a substituted quinoline is a common and effective method for preparing pyridine-dicarboxylic acids. The use of a strong oxidizing agent like potassium permanganate in an aqueous solution is crucial for the cleavage of the benzene ring of the quinoline system, leading to the desired dicarboxylic acid. The subsequent acidification is necessary to protonate the carboxylate groups and precipitate the final product.
Step-by-Step Methodology:
-
Reaction Setup: In a 3-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 8-methylquinoline (1 equivalent) and water.
-
Oxidation: While stirring vigorously, heat the mixture to 90-95°C. Slowly add a saturated aqueous solution of potassium permanganate (6-7 equivalents) through the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux. This step is highly exothermic.
-
Reaction Monitoring: After the addition is complete, continue heating the mixture under reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct. Wash the manganese dioxide cake with hot water to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and washings. Concentrate the solution under reduced pressure.
-
Precipitation: Carefully acidify the concentrated solution with concentrated hydrochloric acid until the pH is approximately 2-3. A white precipitate of this compound will form.
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from water if necessary.
Part 2: Synthesis of a Luminescent Zinc-Based Coordination Polymer
The d¹⁰ electronic configuration of the Zn(II) ion makes it an excellent candidate for the construction of luminescent coordination polymers, as it does not quench the ligand-based luminescence. This protocol details the hydrothermal synthesis of a luminescent zinc-based CP using this compound.
Protocol 2: Hydrothermal Synthesis of a Luminescent Zinc-Based Coordination Polymer
Causality of Experimental Choices: The hydrothermal method is widely used for the synthesis of coordination polymers as it promotes the growth of high-quality single crystals. The high temperature and pressure facilitate the dissolution of reactants and the formation of the crystalline product. The choice of a zinc salt as the metal source is based on its ability to form stable and often luminescent coordination complexes.
Step-by-Step Methodology:
-
Reactant Mixture: In a 20 mL Teflon-lined stainless-steel autoclave, combine this compound (0.1 mmol), zinc nitrate hexahydrate (0.1 mmol), and 10 mL of deionized water.
-
pH Adjustment (Optional): The pH of the solution can be adjusted with a few drops of a suitable base (e.g., NaOH or an organic amine) to facilitate the deprotonation of the carboxylic acid groups and influence the final structure.
-
Hydrothermal Reaction: Seal the autoclave and heat it in an oven at 160°C for 72 hours.
-
Cooling: After the reaction is complete, allow the autoclave to cool slowly to room temperature over 24 hours.
-
Product Isolation: Collect the resulting colorless crystals by filtration.
-
Washing and Drying: Wash the crystals with deionized water and ethanol to remove any unreacted starting materials, and then dry them in air.
Diagram of the Hydrothermal Synthesis Workflow:
Caption: Workflow for the hydrothermal synthesis of a luminescent zinc-based coordination polymer.
Part 3: Synthesis of a Porous Copper-Based MOF
Copper(II) ions are frequently employed in the synthesis of MOFs due to their versatile coordination geometries, which can lead to porous frameworks with interesting catalytic or sorption properties. This protocol outlines the solvothermal synthesis of a porous copper-based MOF.
Protocol 3: Solvothermal Synthesis of a Porous Copper-Based MOF
Causality of Experimental Choices: The solvothermal method is similar to the hydrothermal method but uses an organic solvent or a mixture of solvents instead of water. This allows for higher reaction temperatures and can influence the resulting crystal structure and porosity. N,N-Dimethylformamide (DMF) is a common solvent for MOF synthesis due to its high boiling point and its ability to act as a coordinating solvent, which can be removed later to create an open porous structure.
Step-by-Step Methodology:
-
Reactant Solution: Dissolve this compound (0.1 mmol) and copper(II) nitrate trihydrate (0.1 mmol) in 10 mL of N,N-dimethylformamide (DMF) in a 20 mL glass vial.
-
Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to 120°C for 48 hours.
-
Cooling: After the reaction, cool the vial to room temperature.
-
Product Collection: Collect the blue crystals by filtration.
-
Washing: Wash the crystals thoroughly with fresh DMF to remove any unreacted starting materials.
-
Solvent Exchange and Activation: To create a porous material, the coordinated DMF molecules must be removed. Immerse the as-synthesized crystals in a fresh, volatile solvent such as acetone for 3 days, decanting and replenishing the acetone daily. After solvent exchange, heat the sample under vacuum at a suitable temperature (e.g., 150°C) for several hours to remove the acetone and activate the MOF.
Diagram of the Solvothermal Synthesis and Activation Workflow:
Caption: Workflow for the solvothermal synthesis and activation of a porous copper-based MOF.
Part 4: Characterization of Materials
A suite of analytical techniques is essential to confirm the successful synthesis and to elucidate the properties of the resulting materials.
| Technique | Information Obtained |
| Powder X-ray Diffraction (PXRD) | Confirms the crystallinity and phase purity of the bulk material. Comparison with simulated patterns from single-crystal X-ray diffraction data validates the structure. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the material and provides information about the loss of solvent molecules and the decomposition of the organic linker. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the coordination of the carboxylate groups to the metal center by observing shifts in the C=O stretching frequencies compared to the free ligand. |
| Luminescence Spectroscopy | Characterizes the photoluminescent properties of the material, including excitation and emission wavelengths, quantum yield, and lifetime. Used to investigate sensing applications. |
| Gas Sorption Analysis (for MOFs) | Measures the porosity of the material by determining the amount of gas (typically N₂) adsorbed at a specific temperature. Provides information on surface area and pore volume. |
Part 5: Applications in Materials Science
The unique properties of coordination polymers and MOFs derived from this compound open up a range of potential applications.
Luminescent Sensing
The luminescent zinc-based coordination polymer synthesized via Protocol 2 can be explored as a chemical sensor. The luminescence intensity of such materials can be quenched or enhanced in the presence of specific analytes, such as metal ions, anions, or small organic molecules[2][3].
Example Application: Sensing of Nitroaromatic Compounds
Many electron-deficient nitroaromatic compounds, which are common explosives and environmental pollutants, can quench the luminescence of MOFs through electron transfer mechanisms. The sensing performance can be evaluated by suspending the crystalline material in a solution of the analyte and monitoring the change in luminescence intensity.
Heterogeneous Catalysis
The porous copper-based MOF from Protocol 3, with its accessible and coordinatively unsaturated metal sites, can act as a heterogeneous catalyst. Copper-based MOFs have shown catalytic activity in a variety of organic reactions, including oxidation, reduction, and coupling reactions.
Example Application: Knoevenagel Condensation
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound. The Lewis acidic copper sites within the MOF can catalyze this reaction[4]. The catalytic activity can be assessed by reacting an aldehyde (e.g., benzaldehyde) with an active methylene compound (e.g., malononitrile) in the presence of the activated MOF catalyst. The progress of the reaction can be monitored by techniques such as gas chromatography or NMR spectroscopy. The reusability of the catalyst is a key advantage of heterogeneous catalysis and should be investigated.
Conclusion
This compound is a highly promising ligand for the development of functional coordination polymers and metal-organic frameworks. Its structural rigidity, versatile coordination modes, and the presence of a methyl group for property modulation provide a rich platform for the design of new materials. The detailed protocols provided herein for the synthesis of the ligand and its incorporation into zinc- and copper-based frameworks offer a solid foundation for researchers to explore the potential of these materials in luminescent sensing, catalysis, and beyond. The combination of rational ligand design and controlled synthesis will continue to drive innovation in the exciting field of materials science.
References
Application Notes and Protocols: 6-Methyl-2,3-pyridinedicarboxylic Acid in Pharmaceutical Research
Introduction: The Emerging Potential of Pyridine Dicarboxylic Acids in Neuropharmacology
In the landscape of pharmaceutical research, the quest for novel therapeutic agents for neurodegenerative diseases remains a paramount challenge. Pyridine carboxylic acid derivatives have emerged as a promising class of small molecules with significant potential as enzyme inhibitors and modulators of key signaling pathways implicated in neurological disorders.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental investigation of 6-Methyl-2,3-pyridinedicarboxylic acid .
While direct literature on the specific biological targets of this compound is nascent, its structural similarity to known modulators of the kynurenine pathway suggests its potential as an inhibitor of critical enzymes such as α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) and quinolinate phosphoribosyltransferase (QPRT).[3][4] Dysregulation of the kynurenine pathway is increasingly linked to the pathophysiology of neurodegenerative conditions, making enzymes within this pathway attractive therapeutic targets.[3] This guide will, therefore, focus on providing detailed protocols to investigate the inhibitory activity of this compound against ACMSD and QPRT, and to assess its neuroprotective potential in cell-based models.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in pharmaceutical research.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₄ | [5] |
| Molecular Weight | 181.15 g/mol | [5] |
| CAS Number | 53636-70-7 | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in DMSO and aqueous basic solutions |
Hypothesized Mechanism of Action and Therapeutic Rationale
The structural motif of a pyridine ring with two carboxylic acid groups is a key feature in several enzyme inhibitors. We hypothesize that this compound may exert its biological effects through the modulation of enzymes involved in the kynurenine pathway of tryptophan metabolism.
Target Rationale 1: Inhibition of α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD)
ACMSD is a pivotal enzyme that stands at a metabolic branch point, directing the kynurenine pathway towards either complete oxidation or the de novo synthesis of nicotinamide adenine dinucleotide (NAD+).[3] Inhibition of ACMSD shunts the pathway towards the production of quinolinic acid, a precursor for NAD+.[3] Given that diminished NAD+ levels are implicated in various age-related and neurodegenerative diseases, inhibiting ACMSD presents a compelling therapeutic strategy to boost NAD+ biosynthesis and promote neuronal health.[3]
Target Rationale 2: Inhibition of Quinolinate Phosphoribosyltransferase (QPRT)
QPRT is the enzyme responsible for converting the excitotoxin quinolinic acid into nicotinic acid mononucleotide, the first step in the de novo synthesis of NAD+ from tryptophan.[4] While enhancing NAD+ is generally beneficial, excessive accumulation of quinolinic acid can lead to neurotoxicity through excitotoxic mechanisms.[6] Therefore, investigating the effect of this compound on QPRT is crucial to fully understand its pharmacological profile.
Experimental Protocols
The following protocols provide a comprehensive framework for the initial characterization of this compound's biological activity.
Protocol 1: In Vitro Enzyme Inhibition Assay for ACMSD
This protocol details a spectrophotometric assay to determine the inhibitory potential of this compound against human ACMSD.
Materials:
-
Recombinant human ACMSD
-
α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) substrate
-
This compound
-
HEPES buffer (25 mM, pH 7.0) with 5% glycerol
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 360 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the test compound in HEPES buffer.
-
Prepare a stock solution of ACMS substrate in an appropriate solvent.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add:
-
50 µL of HEPES buffer
-
10 µL of the test compound dilution (or vehicle control)
-
20 µL of recombinant human ACMSD enzyme solution
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the ACMS substrate solution.
-
Immediately measure the decrease in absorbance at 360 nm over time (kinetic read) for 10-20 minutes at 37°C. The rate of ACMS decay is proportional to the enzyme activity.[7]
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each concentration of the test compound.
-
Plot the percentage of enzyme inhibition versus the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Workflow for ACMSD Inhibition Assay:
Caption: Workflow for determining the IC₅₀ of this compound against ACMSD.
Protocol 2: In Vitro Enzyme Activity Assay for QPRT
This protocol describes a continuous spectrophotometric assay to measure the activity of QPRT and assess the inhibitory effect of this compound.
Materials:
-
Recombinant human QPRT
-
Quinolinic acid (QA)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate buffer (50 mM, pH 7.2)
-
This compound
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 266 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the test compound in potassium phosphate buffer.
-
-
Assay Protocol:
-
The assay mixture should contain:
-
50 mM Potassium phosphate buffer (pH 7.2)
-
6 mM MgCl₂
-
Varying concentrations of quinolinic acid
-
Varying concentrations of PRPP
-
Purified recombinant human QPRT
-
Test compound at various concentrations
-
-
The total volume of the reaction mixture is typically 100-200 µL.
-
The reaction is initiated by the addition of the enzyme.
-
The formation of nicotinic acid mononucleotide (NAMN) is monitored by measuring the increase in absorbance at 266 nm over time at 37°C.[8]
-
-
Data Analysis:
-
Determine the initial reaction rates from the linear portion of the absorbance versus time plots.
-
To determine the mode of inhibition, perform kinetic studies by varying the concentration of one substrate while keeping the other constant, in the presence and absence of the inhibitor.
-
Analyze the data using Lineweaver-Burk or other suitable kinetic plots to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Signaling Pathway of QPRT in NAD+ Synthesis:
Caption: The role of QPRT in the conversion of quinolinic acid to NAD+ and its link to neurotoxicity.
Protocol 3: Assessment of Neuroprotective Effects in a Cell-Based Model of Oxidative Stress
This protocol outlines a method to evaluate the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
-
Plate reader for measuring absorbance at 570 nm
Procedure:
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 24 hours.
-
After pre-treatment, expose the cells to an optimized concentration of H₂O₂ or 6-OHDA for a further 24 hours to induce oxidative stress. Include a vehicle control group (no stressor) and a stressor-only control group.
-
-
Cell Viability Assay (MTT Assay):
-
After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control group.
-
Plot the cell viability against the concentration of this compound to assess its dose-dependent neuroprotective effect.
-
Experimental Workflow for Neuroprotection Assay:
Caption: Step-by-step workflow for evaluating the neuroprotective effects of this compound.
Conclusion and Future Directions
The application notes and protocols outlined in this guide provide a robust starting point for the investigation of this compound in pharmaceutical research, particularly in the context of neurodegenerative diseases. By systematically evaluating its inhibitory activity against key enzymes in the kynurenine pathway and its neuroprotective effects in cellular models, researchers can elucidate its therapeutic potential. Future studies should focus on lead optimization, in vivo efficacy studies in animal models of neurodegeneration, and a comprehensive evaluation of its pharmacokinetic and toxicological profile. The exploration of pyridine dicarboxylic acid derivatives represents a promising avenue for the discovery of novel therapeutics to combat the growing burden of neurological disorders.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. STRUCTURAL AND KINETIC CHARACTERIZATION OF QUINOLINATE PHOSPHORIBOSYLTRANSFERASE (hQPRTase) FROM HOMO SAPIENS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for 6-Methyl-2-pyridinecarboxylic acid (HMDB0247665) [hmdb.ca]
- 6. Quinolinic acid phosphoribosyltransferase in human and rat brain: activity in Huntington's disease and in quinolinate-lesioned rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD): A structural and mechanistic unveiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-2,3-pyridinedicarboxylic Acid
Welcome to the technical support center for the synthesis of 6-Methyl-2,3-pyridinedicarboxylic acid. This guide is designed for researchers, chemists, and pharmaceutical professionals to troubleshoot and optimize the synthesis of this important heterocyclic compound. Here, we address common challenges, provide evidence-based solutions, and explain the chemical principles behind our recommendations.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science.[1] Its rigid, functionalized pyridine core makes it an important precursor for synthesizing novel ligands, pharmaceuticals, and complex organic materials. However, its synthesis, typically achieved through the oxidation of substituted quinolines or pyridines, can be challenging. Common issues include low yields, incomplete reactions, and the formation of persistent impurities, which complicate purification.
This guide provides a structured approach to identifying and solving these problems, ensuring a more efficient and reproducible synthesis.
Core Synthesis Pathway: Oxidation of 6-Methylquinoline
The most prevalent laboratory-scale synthesis involves the oxidative cleavage of 6-methylquinoline. This process targets the benzene portion of the quinoline ring system, converting it into two carboxylic acid groups while leaving the pyridine ring intact.
Reaction Workflow
A typical workflow involves a strong oxidizing agent, such as potassium permanganate (KMnO₄), under controlled pH and temperature conditions.
Caption: General workflow for the oxidation of 6-methylquinoline.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions that address specific experimental issues. Each answer provides a root cause analysis and a detailed protocol for resolution.
Question 1: My reaction yield is consistently low (< 50%). What are the primary causes and how can I improve it?
Answer: Low yields are the most common complaint and can stem from several factors. The most likely culprits are incomplete oxidation, degradation of the pyridine ring, or mechanical losses during workup.
Root Cause Analysis & Solutions:
-
Incomplete Oxidation: The oxidation of the benzene ring is a multi-step process. Insufficient oxidant, low temperature, or short reaction times can lead to a mixture of partially oxidized intermediates and unreacted starting material.
-
Mechanism Insight: Potassium permanganate is a powerful oxidant, but its effectiveness is highly dependent on temperature and stoichiometry. The reaction requires enough energy to overcome the activation barrier for aromatic ring cleavage.
-
Troubleshooting Protocol:
-
Increase Oxidant Stoichiometry: Instead of the theoretical amount, use a molar excess of KMnO₄. Start with 4.5-5.0 molar equivalents for every equivalent of 6-methylquinoline.
-
Optimize Temperature: Maintain a reaction temperature of 80-95°C.[2] Temperatures below this range may result in a sluggish and incomplete reaction. Use a temperature-controlled oil bath for stable heating.
-
Extend Reaction Time: Ensure the reaction is held at the target temperature for at least 2-3 hours after the final addition of permanganate, or until the characteristic purple color of the permanganate ion has completely disappeared.
-
-
-
Product Degradation (Over-oxidation): While seemingly contradictory to the above, excessively harsh conditions (e.g., temperatures >100°C or a very large excess of oxidant) can lead to the degradation of the desired pyridine dicarboxylic acid product itself, breaking open the pyridine ring.
-
Troubleshooting Protocol:
-
Controlled Addition: Add the potassium permanganate solution portion-wise or as a slow, continuous drip using an addition funnel. This maintains a controlled concentration of the oxidant and helps manage the exothermic nature of the reaction.[2]
-
Monitor Temperature Carefully: Use a calibrated thermometer and ensure the internal reaction temperature does not exceed 95-100°C.
-
-
-
Losses During Workup: The product is water-soluble at neutral or basic pH but precipitates in acidic conditions. Significant product can be lost if the pH is not optimal or if washing steps are not performed correctly.
-
Troubleshooting Protocol:
-
Precise pH for Precipitation: After filtering off the manganese dioxide (MnO₂), cool the filtrate and carefully acidify with concentrated HCl or H₂SO₄ to a pH of 2.5-3.0. Use a pH meter for accuracy. Precipitating at a much lower pH can sometimes increase the solubility of the diacid.
-
Efficient Washing: When washing the final product after filtration, use minimal amounts of ice-cold water. Using room temperature or warm water will dissolve a significant portion of your product.
-
Check the MnO₂ Cake: The MnO₂ precipitate can adsorb some of the product. Wash the filtered MnO₂ cake with a small amount of hot water and combine this wash with your main filtrate before acidification to recover any adsorbed product.[2]
-
-
Data Summary: Effect of Reaction Parameters on Yield
| Parameter | Sub-optimal Condition | Optimized Condition | Expected Yield Range |
| KMnO₄ Stoichiometry | < 4.0 equiv. | 4.5 - 5.0 equiv. | 65-80% |
| Temperature | < 75°C | 85-95°C | 65-80% |
| Precipitation pH | < 2.0 or > 4.0 | 2.5 - 3.0 | 65-80% |
| Washing Solvent | Room Temp. Water | Ice-Cold Water | 65-80% |
Question 2: My final product is off-color (yellow, brown, or gray). What causes this and how can I purify it?
Answer: An off-color product is typically due to residual manganese species or organic impurities from incomplete or side reactions.
Root Cause Analysis & Solutions:
-
Manganese Contamination: Fine particles of manganese dioxide (MnO₂) may pass through the filter paper. Additionally, soluble Mn(II) or Mn(III) species can co-precipitate with your product.
-
Troubleshooting Protocol:
-
Improve Filtration: Use a pad of Celite® or diatomaceous earth over your filter paper to create a finer filtration bed that can trap colloidal MnO₂ particles.
-
Effective Quenching: After the reaction is complete, ensure all excess KMnO₄ is destroyed. Add a saturated solution of sodium bisulfite (NaHSO₃) or bubble SO₂ gas through the solution until it becomes colorless or clear brown before filtering the MnO₂. This reduces residual Mn(VII) to the more easily filterable Mn(IV) oxide.
-
-
-
Organic Impurities: Incomplete oxidation can leave organic intermediates that co-precipitate with the final product.
-
Troubleshooting Protocol:
-
Recrystallization: The most effective method for purification is recrystallization. This compound can be recrystallized from hot water.[2] Dissolve the crude product in a minimum amount of boiling water, add a small amount of activated charcoal to adsorb colored impurities, reflux for 5-10 minutes, and then perform a hot filtration to remove the charcoal. Allow the filtrate to cool slowly to form pure crystals.
-
Acetone Wash: For minor impurities, washing the crude, dry solid with a small amount of cold acetone can remove less polar contaminants.[2]
-
-
Purification Workflow
References
Technical Support Center: Synthesis of 6-Methyl-2,3-pyridinedicarboxylic Acid
Welcome to the technical support center for the synthesis of 6-Methyl-2,3-pyridinedicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights. Our goal is to equip you with the knowledge to overcome common challenges and achieve a successful synthesis.
Introduction to the Synthetic Challenge
The synthesis of this compound is a multi-step process that presents several challenges, primarily centered around achieving selective oxidation and managing purification. The most common synthetic strategies involve the stepwise oxidation of a readily available starting material like 2,6-dimethylpyridine or the oxidative cleavage of 6-methylquinoline. Both routes require careful control of reaction conditions to avoid the formation of byproducts and to ensure a good yield of the desired product.
This guide will focus on a two-step oxidation of 2,6-dimethylpyridine, a widely adopted approach. We will break down each stage of the process, highlighting potential pitfalls and offering practical solutions.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Problem 1: Low yield in the first oxidation step (2,6-dimethylpyridine to 6-methyl-2-pyridinecarboxylic acid).
-
Possible Cause 1.1: Incomplete oxidation.
-
Troubleshooting:
-
Ensure the molar ratio of the oxidizing agent (e.g., potassium permanganate) to the starting material is optimal. A common starting point is a 1.5:1 molar ratio of KMnO₄ to 2,6-dimethylpyridine.[1]
-
Maintain a consistent reaction temperature. For KMnO₄ oxidation, a temperature of around 60°C is often effective.[1]
-
Ensure efficient stirring to maximize the contact between the reactants, especially in a heterogeneous mixture.
-
-
-
Possible Cause 1.2: Over-oxidation.
-
Troubleshooting:
-
Avoid excessively high temperatures or prolonged reaction times, which can lead to the oxidation of both methyl groups, resulting in 2,6-pyridinedicarboxylic acid.
-
Add the oxidizing agent portion-wise to control the reaction exotherm and maintain a steady temperature.[1]
-
-
Problem 2: Difficulty in isolating 6-methyl-2-pyridinecarboxylic acid after the first oxidation.
-
Possible Cause 2.1: Incorrect pH for precipitation.
-
Troubleshooting:
-
Carefully adjust the pH of the reaction mixture to the isoelectric point of 6-methyl-2-pyridinecarboxylic acid to ensure maximum precipitation. A pH of around 3-4 is generally effective.
-
-
-
Possible Cause 2.2: Product remains in the aqueous layer.
-
Troubleshooting:
-
If precipitation is insufficient, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to recover the product from the aqueous phase.
-
Saturating the aqueous layer with sodium chloride can decrease the solubility of the product and improve extraction efficiency.
-
-
Problem 3: Low yield or no reaction in the second oxidation step (6-methyl-2-pyridinecarboxylic acid to this compound).
-
Possible Cause 3.1: Deactivation of the pyridine ring.
-
Troubleshooting:
-
The presence of a carboxylic acid group deactivates the pyridine ring, making the second oxidation more challenging. A stronger oxidizing agent or more forcing conditions may be necessary compared to the first step.
-
Consider using a more potent oxidizing system, such as a mixture of potassium dichromate and sulfuric acid, or performing the reaction at a higher temperature.
-
-
-
Possible Cause 3.2: Unsuitable oxidizing agent.
-
Troubleshooting:
-
Experiment with different oxidizing agents. While permanganate is effective for the first step, other reagents like selenium dioxide or nitric acid have been used for the oxidation of methyl groups on pyridine rings.
-
-
Problem 4: Formation of multiple byproducts during the second oxidation.
-
Possible Cause 4.1: Non-selective oxidation.
-
Troubleshooting:
-
Careful control of the reaction temperature is crucial. Start at a lower temperature and gradually increase it to find the optimal point for selective oxidation.
-
The choice of solvent can influence selectivity. Consider using a solvent that can modulate the reactivity of the oxidizing agent.
-
-
-
Possible Cause 4.2: Decarboxylation.
-
Troubleshooting:
-
Harsh acidic or basic conditions, especially at elevated temperatures, can lead to the loss of a carboxyl group. Monitor the reaction progress closely and avoid prolonged heating once the reaction is complete.
-
-
Problem 5: Difficulty in purifying the final product, this compound.
-
Possible Cause 5.1: Presence of isomeric impurities.
-
Troubleshooting:
-
Purification of pyridinedicarboxylic acid isomers can be challenging due to their similar physical properties.
-
Recrystallization from a suitable solvent system (e.g., water, ethanol-water mixtures) is the primary method for purification. Multiple recrystallizations may be necessary.
-
For highly challenging separations, techniques like ion-exchange chromatography can be employed.
-
-
-
Possible Cause 5.2: Contamination with inorganic salts.
-
Troubleshooting:
-
Ensure the product is thoroughly washed with cold deionized water after precipitation to remove any residual inorganic salts from the reaction mixture.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and cost-effective starting material is 2,6-dimethylpyridine (also known as 2,6-lutidine). This is due to its commercial availability and the relatively straightforward, albeit challenging, two-step oxidation process to the desired product.
Q2: Why is the second oxidation step more difficult than the first?
A2: The first oxidation of 2,6-dimethylpyridine to 6-methyl-2-pyridinecarboxylic acid benefits from the activation of the methyl groups by the pyridine ring. However, the introduction of the electron-withdrawing carboxylic acid group in the first step deactivates the pyridine ring, making the second methyl group less susceptible to oxidation. This requires more vigorous reaction conditions or a more potent oxidizing agent.
Q3: What are the key safety precautions to consider during this synthesis?
A3: The use of strong oxidizing agents like potassium permanganate and potassium dichromate requires caution. These reactions can be highly exothermic and should be carried out with appropriate temperature control and in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: How can I monitor the progress of the oxidation reactions?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the disappearance of the starting material and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to track the concentrations of the reactant and product over time.
Q5: What is the expected yield for this synthesis?
A5: The yield for the first oxidation step to 6-methyl-2-pyridinecarboxylic acid can be around 75% under optimized conditions.[1] The yield for the second oxidation step is typically lower due to the increased difficulty and potential for side reactions. A cumulative yield of 30-50% for the two steps would be considered a good result.
Experimental Protocols
Step 1: Synthesis of 6-methyl-2-pyridinecarboxylic acid from 2,6-dimethylpyridine
This protocol is adapted from a literature procedure.[1]
Materials:
-
2,6-dimethylpyridine
-
Potassium permanganate (KMnO₄)
-
Deionized water
-
Sulfuric acid (concentrated)
-
Sodium hydroxide
-
Ethyl acetate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylpyridine (1 equivalent) in deionized water.
-
Heat the solution to 60°C with stirring.
-
Slowly add potassium permanganate (1.5 equivalents) in small portions over a period of 2-3 hours. Maintain the temperature at 60°C. The color of the solution will change as the reaction progresses, and a brown precipitate of manganese dioxide will form.
-
After the addition is complete, continue stirring at 60°C for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.
-
Combine the filtrate and washings. Carefully acidify the solution with concentrated sulfuric acid to a pH of approximately 3-4. This will cause the 6-methyl-2-pyridinecarboxylic acid to precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold deionized water.
-
The crude product can be further purified by recrystallization from an ethanol-water mixture.
Quantitative Data for Step 1:
| Reactant/Product | Molar Mass ( g/mol ) | Molar Ratio | Typical Yield |
| 2,6-dimethylpyridine | 107.15 | 1 | - |
| Potassium permanganate | 158.03 | 1.5 | - |
| 6-methyl-2-pyridinecarboxylic acid | 137.14 | - | ~75%[1] |
Step 2: Synthesis of this compound from 6-methyl-2-pyridinecarboxylic acid
This is a generalized protocol based on common oxidation methods for methylpyridines. Optimization of reaction conditions is likely necessary.
Materials:
-
6-methyl-2-pyridinecarboxylic acid
-
Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid (concentrated)
-
Deionized water
Procedure:
-
In a round-bottom flask, carefully add concentrated sulfuric acid to an equal volume of deionized water to prepare a dilute sulfuric acid solution.
-
Dissolve 6-methyl-2-pyridinecarboxylic acid (1 equivalent) in the sulfuric acid solution.
-
In a separate beaker, prepare a solution of potassium dichromate (2-3 equivalents) in a minimal amount of hot deionized water.
-
Slowly add the potassium dichromate solution to the solution of 6-methyl-2-pyridinecarboxylic acid.
-
Heat the reaction mixture to 80-100°C and maintain this temperature for several hours. Monitor the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid with a saturated solution of sodium hydroxide until the pH is approximately 3. This will cause the this compound to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash with cold deionized water.
-
Recrystallize the product from hot water or an ethanol-water mixture to obtain the pure this compound.
Visualizations
Experimental Workflow: Two-Step Synthesis of this compound
References
Technical Support Center: Optimization of Reaction Conditions for 6-Methyl-2,3-pyridinedicarboxylic Acid
Welcome to the technical support center for the synthesis and optimization of 6-Methyl-2,3-pyridinedicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this chemical synthesis. Our approach is rooted in established chemical principles to ensure technical accuracy and practical applicability in your laboratory settings.
I. Synthesis Overview: Strategic Approaches
The synthesis of this compound typically involves the oxidative cleavage of the benzene ring of a substituted quinoline precursor. The most common and logical starting material for this transformation is 6-methylquinoline. The primary challenge lies in achieving selective oxidation of the benzene ring without affecting the pyridine ring or the methyl group. This guide will focus on two robust oxidative methods: potassium permanganate (KMnO₄) oxidation and hydrogen peroxide (H₂O₂) oxidation.
Below is a general workflow for the synthesis and optimization process:
Caption: General workflow for the synthesis and optimization of this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound.
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most logical and readily available starting material is 6-methylquinoline. The synthesis proceeds via the oxidation of the benzene portion of the quinoline ring system to yield the desired pyridinedicarboxylic acid.
Q2: Which oxidizing agents are most effective for this transformation?
A2: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are two of the most commonly employed and effective oxidizing agents for this type of reaction.[1] Both have distinct advantages and require different reaction conditions, which will be detailed in the protocols below. Other oxidants like nitric acid can also be used, but may lead to the formation of byproducts like dinicotinic acid at higher temperatures.[2]
Q3: What are the expected challenges in this synthesis?
A3: The primary challenges include:
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Incomplete oxidation: This can lead to the formation of intermediates such as quinoline-6-carbaldehyde.[3]
-
Over-oxidation: Harsh conditions can lead to the degradation of the pyridine ring.
-
Side reactions: The methyl group on the pyridine ring could also be oxidized, although it is generally more resistant than the benzene ring.
-
Purification: Separating the desired product from unreacted starting material, inorganic salts (from the oxidant), and various acidic byproducts can be challenging.[4]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) to track the disappearance of the 6-methylquinoline spot and the appearance of a more polar spot corresponding to the dicarboxylic acid product at the baseline. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
III. Experimental Protocols & Optimization
Below are detailed step-by-step methodologies for the synthesis of this compound using two different oxidizing agents.
Protocol 1: Potassium Permanganate (KMnO₄) Oxidation
This is a classic and robust method for the oxidative cleavage of aromatic rings.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 6-methylquinoline in an aqueous solution of a base (e.g., 10% aqueous potassium hydroxide).
-
Addition of Oxidant: Heat the solution to 80-90°C. Slowly add a saturated aqueous solution of potassium permanganate (KMnO₄) portion-wise. The purple color of the permanganate should disappear as it is consumed. Maintain a slight excess of permanganate until a persistent purple color is observed.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed. This can take several hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the excess permanganate by adding a small amount of ethanol or sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture to remove the MnO₂. Wash the filter cake with hot water.
-
Combine the filtrates and cool in an ice bath.
-
-
Product Isolation:
-
Slowly acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Purification: Recrystallize the crude product from hot water or an alcohol/water mixture to obtain the pure dicarboxylic acid.
Protocol 2: Hydrogen Peroxide (H₂O₂) Oxidation
This method is considered a "greener" alternative to permanganate oxidation.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 6-methylquinoline in an aqueous solution of sodium or potassium hydroxide (e.g., 20-30% w/w).[1]
-
Addition of Oxidant: Heat the solution to 75-90°C. Add 30-50% aqueous hydrogen peroxide (H₂O₂) dropwise over several hours. The reaction is exothermic, so control the addition rate to maintain the desired temperature.[1]
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC.
-
Workup:
-
After the reaction is complete, cool the mixture.
-
Test for the presence of peroxides using peroxide test strips. If peroxides are present, they can be quenched by the careful addition of a reducing agent like sodium bisulfite.
-
-
Product Isolation:
-
Carefully acidify the reaction mixture with a mineral acid (e.g., sulfuric acid or hydrochloric acid) to a pH of 2-3.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry.
-
-
Purification: Recrystallize the crude product from hot water.
Table 1: Comparison of Optimization Parameters
| Parameter | KMnO₄ Oxidation | H₂O₂ Oxidation | Rationale |
| Temperature | 80-100°C | 75-90°C | Higher temperatures increase reaction rate but also risk over-oxidation.[1] |
| Solvent | Aqueous base (KOH, NaOH) | Aqueous base (KOH, NaOH) | The base is necessary to deprotonate the carboxylic acid intermediates and keep them in solution. |
| Molar Ratio (Oxidant:Substrate) | 4:1 to 6:1 | 8:1 to 20:1 | A significant excess of the oxidant is required to drive the reaction to completion.[1] |
| Reaction Time | 4-12 hours | 2-8 hours | Dependent on temperature and scale. Monitor by TLC. |
| pH for Precipitation | 2-3 | 2-3 | The dicarboxylic acid is least soluble at its isoelectric point. |
IV. Troubleshooting Guide
Use the following decision tree to troubleshoot common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
Detailed Troubleshooting Scenarios:
-
Issue: The reaction has stalled, and starting material is still present after an extended period.
-
Possible Cause: Insufficient oxidant or too low a temperature.
-
Solution: Cautiously add more of the oxidizing agent in portions. If the temperature is on the lower end of the recommended range, consider increasing it by 5-10°C while carefully monitoring the reaction.
-
-
Issue: The final product is a dark brown color.
-
Possible Cause: Formation of polymeric byproducts or residual manganese dioxide (in the case of KMnO₄ oxidation).
-
Solution: During the recrystallization step, add a small amount of activated charcoal to the hot solution and then filter it through celite. This will help to remove colored impurities.
-
-
Issue: The yield is significantly lower than expected.
-
Possible Cause: Incomplete precipitation of the product or loss during workup.
-
Solution: Ensure the pH of the solution is accurately adjusted to the 2-3 range for maximal precipitation. After the first filtration, you can try to extract the acidic filtrate with an organic solvent like ethyl acetate to recover any dissolved product.
-
-
Issue: The product is difficult to filter and appears gelatinous.
-
Possible Cause: Co-precipitation with inorganic salts.
-
Solution: Ensure that the manganese dioxide (for KMnO₄ reactions) is thoroughly removed before acidification. Diluting the solution before acidification can sometimes lead to a more crystalline precipitate.
-
V. References
-
Gondal, M. A., et al. (2002). Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst. Photochemical & Photobiological Sciences, 1(2), 133-135. --INVALID-LINK--
-
Hoogeweff, S., & van Dorp, W. A. (1880). Sur l'oxydation de la lépidine. Recueil des Travaux Chimiques des Pays-Bas, 1, 1-13. (Historical reference for quinoline oxidation)
-
Meuller, A. C. (1949). The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. Digital Commons @PVAMU. --INVALID-LINK--
-
Mowry, D. T. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids. U.S. Patent No. 0259687. --INVALID-LINK--
-
Sucharda, E. (1925). A new synthesis of quinolinic acid and its derivatives. Berichte der deutschen chemischen Gesellschaft (A and B Series), 58(7), 1727-1733. (Historical context for synthesis of related compounds)
-
Jubilant Life Sciences Ltd. (n.d.). Environmental Compliance Report. (Provides an example of industrial-scale nitric acid oxidation of a related compound). --INVALID-LINK--
-
Gardner, J. H., & Naylor, J. R. (1943). 2,3-Pyrazinedicarboxylic Acid. Organic Syntheses, Coll. Vol. 2, p.523. --INVALID-LINK--
-
Cooksey, C. (2010). Permanganate oxidation of a methyl group to carboxylic acid. ChemSpider Synthetic Pages, SP455. --INVALID-LINK--
References
- 1. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 2. environmentclearance.nic.in [environmentclearance.nic.in]
- 3. Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinolin" by Clifford J. Pollard [digitalcommons.pvamu.edu]
Technical Support Center: Purification of 6-Methyl-2,3-pyridinedicarboxylic acid
Welcome to the technical support center for 6-Methyl-2,3-pyridinedicarboxylic acid (CAS No. 53636-70-7). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the purification of this compound. We will address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Section 1: Troubleshooting & FAQs
This section addresses the most frequent challenges encountered during the purification of this compound.
Q1: My crude product is a discolored solid (e.g., brown, yellow, or tan). What are the likely impurities?
A1: Discoloration in the crude product typically points to the presence of residual starting materials, reaction byproducts, or decomposition products. Given that pyridinedicarboxylic acids are often synthesized via oxidation of substituted pyridines or quinolines, common impurities include:
-
Partially Oxidized Intermediates: The synthesis may not have proceeded to completion, leaving behind compounds where only one of the two required carbon atoms has been oxidized to a carboxylic acid (e.g., 6-methyl-pyridine-2-carboxylic acid).
-
Starting Materials: Unreacted precursors, such as a corresponding methyl-substituted quinoline or pyridine, may persist.[1][2]
-
Residual Oxidation Agents or Metal Catalysts: If the synthesis involves oxidation with agents like potassium permanganate or chromium salts, traces of manganese or chromium species can remain, causing discoloration.[3][4]
-
Polymeric or Tarry Byproducts: Aggressive reaction conditions, particularly at high temperatures, can lead to the formation of complex, high-molecular-weight impurities.
Q2: I've isolated my product as an oil that won't crystallize. What steps can I take to induce solidification?
A2: An oily product is a common issue, often caused by impurities that depress the melting point or the presence of residual solvents. Here are several techniques to induce crystallization:
-
Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed using a rotary evaporator, possibly followed by high vacuum. Co-evaporating with a solvent like toluene can help azeotropically remove stubborn traces of other solvents.[5]
-
Trituration: Add a non-polar solvent in which your product is expected to be insoluble (e.g., n-hexane, diethyl ether, or dichloromethane).[5] Vigorously stir or sonicate the mixture. This process washes away soluble impurities and can provide the necessary energy to initiate crystallization of the desired compound.
-
Scratching & Seeding: Use a glass rod to scratch the inside of the flask below the surface of the oil. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[6] If a small crystal of pure product is available from a previous batch, "seeding" the oil with it can be highly effective.[5][6]
-
Slow Cooling: Dissolve the oil in a minimum amount of a suitable hot solvent (e.g., ethanol or acetone) and cool it very slowly. An initial slow cooling to room temperature followed by transfer to a refrigerator or freezer can promote the formation of well-ordered crystals.
Q3: My Thin Layer Chromatography (TLC) shows multiple spots. How do I choose the right purification strategy?
A3: The information from your TLC is crucial for selecting an appropriate purification method.
-
Baseline Impurities: If you observe impurities that do not move from the baseline (highly polar), these are often inorganic salts or highly polar organic byproducts. An acid-base extraction is typically effective at removing these.
-
Non-Polar Impurities: Spots with a high Rf value (running close to the solvent front) are non-polar. These can often be removed by washing the solid product with a non-polar solvent (trituration) or through recrystallization where these impurities remain in the mother liquor.
-
Impurities Close to the Product Spot: If an impurity has an Rf value very close to your product, simple recrystallization may be insufficient. This scenario often requires column chromatography for effective separation. For acidic compounds like this, a silica gel column can be used, often with a solvent system containing a small amount of acetic or formic acid to reduce tailing of the product spot.
Q4: I am performing an acid-base extraction, but my yield is very low after re-acidification. What went wrong?
A4: Low recovery from an acid-base extraction is a frequent problem with several potential causes:
-
Incomplete Initial Extraction: The dicarboxylic acid must be converted to its salt to move into the aqueous layer. Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) after mixing. Using a weak base like sodium bicarbonate (NaHCO₃) is common, but if your product is a weaker acid, a stronger base like sodium hydroxide (NaOH) might be necessary.[7][8][9]
-
Insufficient Mixing: The two layers must be mixed thoroughly to allow for the acid-base reaction and transfer between phases. Shaking the separatory funnel vigorously (while venting frequently) is essential.[7]
-
Incomplete Re-acidification: To precipitate the product from the aqueous layer, the pH must be made acidic. Add a strong acid (e.g., concentrated HCl) dropwise until the pH is low (pH 1-2).[9] Always check the pH with pH paper. A common mistake is not adding enough acid to fully neutralize the base and protonate the carboxylate salt.
-
Product Solubility: Although dicarboxylic acids are often less soluble in acidic water, they may still have some solubility. Cooling the acidified solution in an ice bath can help maximize precipitation. If the product remains in solution, it may need to be extracted back into an organic solvent (like ethyl acetate) from the acidified aqueous solution.
Section 2: Detailed Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal as a first-pass purification to remove neutral or basic impurities from the acidic target compound.
Rationale: This technique leverages the difference in solubility between the neutral dicarboxylic acid and its salt form.[10][11] The neutral acid is soluble in organic solvents, while its deprotonated salt form is soluble in water.[8]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether. If there are insoluble solids, they can be filtered off at this stage.
-
Basification & Extraction: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7][9] Start with a volume roughly equal to the organic layer.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. The aqueous layer (typically the bottom layer) contains the sodium salt of your dicarboxylic acid. Drain this aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Add a fresh portion of the NaHCO₃ solution to the organic layer remaining in the funnel and repeat the extraction process 2-3 times to ensure all the acidic product has been transferred to the aqueous phase. Combine all aqueous extracts.
-
Re-acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH 1-2, verified with pH paper).[9] A precipitate of the pure dicarboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid on the filter paper with a small amount of cold deionized water to remove residual inorganic salts, followed by a small amount of a non-polar solvent like hexane to aid drying.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
Recrystallization is used to purify the solid product obtained from synthesis or after an initial purification like acid-base extraction.
Rationale: This method relies on the principle that the solubility of a solid in a solvent increases with temperature.[6] An ideal solvent will dissolve the compound completely at its boiling point but very little at room temperature or below, while impurities remain soluble at all temperatures or are insoluble even in the hot solvent.[6]
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system. (See Table 1 for suggestions). To test, place a small amount of your crude solid in a test tube and add the solvent dropwise. A good solvent will not dissolve the solid at room temperature but will dissolve it upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to just dissolve the solid completely. Adding too much solvent is a common cause of low recovery.
-
Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of precipitated solid.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the pure crystals under vacuum. Confirm purity by taking a melting point and comparing it to the literature value, or by analytical techniques like NMR or HPLC.
Section 3: Visual Guides & Data
Troubleshooting Workflow for Purification
References
- 1. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 2. environmentclearance.nic.in [environmentclearance.nic.in]
- 3. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vernier.com [vernier.com]
- 11. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
stability of 6-Methyl-2,3-pyridinedicarboxylic acid under different conditions
Welcome to the technical support center for 6-Methyl-2,3-pyridinedicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to provide you with the scientific rationale behind its stability profile, enabling you to design robust experiments and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on the chemical structure, the primary stability concerns are thermal and photolytic degradation. The 2,3-pyridinedicarboxylic acid scaffold is known to be susceptible to thermal decarboxylation.[1][2] Additionally, pyridine derivatives can be sensitive to light.[3] Hydrolytic and oxidative degradation are also potential pathways that should be considered, particularly under non-neutral pH conditions or in the presence of oxidizing agents.
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed, light-resistant container at 2-8°C.[4] It is crucial to keep it in a dry, well-ventilated area to prevent moisture absorption, which could potentially facilitate hydrolysis or other degradation pathways over time.
Q3: How stable is this compound in common organic solvents used for analysis (e.g., DMSO, Methanol, Acetonitrile)?
Q4: Is this compound compatible with strong acids and bases?
A4: No, this compound is incompatible with strong acids and bases. As a dicarboxylic acid, it will react with bases. More importantly, extreme pH conditions can catalyze the hydrolysis of the molecule. Studies on related pyridinedicarboxylic acids indicate that the rate of degradation, such as decarboxylation, is pH-dependent.[1]
Troubleshooting Guide: Investigating Compound Degradation
This section addresses specific issues you might encounter during your experiments that could indicate compound instability.
Issue 1: Appearance of Unexpected Peaks in Chromatogram During Thermal Stress Studies
Symptoms:
-
You observe one or more new peaks in your HPLC or LC-MS chromatogram after heating a solution of this compound.
-
The area of the parent peak for this compound decreases.
Root Cause Analysis: The most probable cause is thermal degradation via decarboxylation. The 2,3-dicarboxylic acid arrangement on a pyridine ring is known to be thermally labile. Heating provides the activation energy needed to eliminate one of the carboxyl groups as carbon dioxide. The electron-donating nature of the methyl group at the 6-position may influence the rate of this reaction, but the fundamental pathway is expected to be similar to the parent compound, 2,3-pyridinedicarboxylic acid (quinolinic acid), which readily decarboxylates.[1]
Proposed Degradation Pathway: Decarboxylation
Caption: Hypothetical thermal decarboxylation pathway.
Troubleshooting Actions:
-
Confirm Degradant Identity: Use LC-MS to determine the mass of the primary degradation product. The expected product from single decarboxylation would be 6-Methylnicotinic acid (molecular weight ~137.14 g/mol ).
-
Perform a Controlled Thermal Degradation: Follow the protocol outlined in the "Experimental Protocols" section to systematically evaluate the effect of temperature.
-
Optimize Experimental Conditions: If decarboxylation is problematic for your application (e.g., a high-temperature reaction), consider if a lower temperature or shorter reaction time is feasible.
Issue 2: Loss of Compound Potency or Purity After Exposure to Light
Symptoms:
-
A decrease in the main peak area and the appearance of multiple small, unresolved peaks in the chromatogram after a sample has been left on the benchtop.
-
A color change in the solid material or solution upon exposure to light.
Root Cause Analysis: Pyridinic compounds can be susceptible to photodegradation. UV or even ambient light can provide the energy to induce photochemical reactions, leading to a complex mixture of degradation products. Studies on other pyridinecarboxylic acid derivatives have confirmed their photosensitivity.[3]
Troubleshooting Actions:
-
Protect from Light: Always store the solid compound and its solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during sample preparation and analysis.
-
Conduct a Photostability Study: To understand the compound's intrinsic photostability, perform a forced degradation study under controlled light conditions as described in the "Experimental Protocols" section and in accordance with ICH guideline Q1B.
Issue 3: Variable Results in Aqueous Solutions at Different pH Values
Symptoms:
-
Poor reproducibility of analytical results in buffered aqueous solutions.
-
Faster degradation is observed at acidic or basic pH compared to neutral pH.
Root Cause Analysis: The stability of this compound in aqueous solution is likely pH-dependent. Both acid- and base-catalyzed hydrolysis can occur, leading to degradation. For pyridinedicarboxylic acids, the rate of decarboxylation is also influenced by pH, with maximum rates often observed near the isoelectric point.[1]
Troubleshooting Actions:
-
Control pH: Use buffered solutions for your experiments and always record the pH. For optimal stability, aim for a neutral pH unless your experimental design requires otherwise.
-
Perform pH-Dependent Stability Study: To characterize the stability profile, conduct a forced hydrolysis study across a range of pH values (e.g., pH 2, 7, and 10) as detailed in the "Experimental Protocols" section.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[5][6] The goal is to induce degradation, typically in the range of 5-20%, to identify potential degradation products and pathways.[6]
Workflow for a Forced Degradation Study
Caption: General workflow for forced degradation studies.
Protocol 1: Hydrolytic Stability
-
Preparation: Prepare three solutions of the compound at approximately 0.1-1 mg/mL in:
-
0.1 M HCl (for acidic conditions)
-
Purified Water (for neutral conditions)
-
0.1 M NaOH (for basic conditions)
-
-
Incubation:
-
For the acidic solution, incubate at 60-80°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
For the basic solution, incubate at room temperature, as base-catalyzed hydrolysis can be rapid. Collect samples at shorter intervals (e.g., 0, 30, 60, 120 minutes).
-
For the neutral solution, incubate at the same temperature as the acidic condition.
-
-
Sample Quenching: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to halt the degradation reaction.
-
Analysis: Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method.
Protocol 2: Oxidative Stability
-
Preparation: Prepare a solution of the compound at approximately 0.1-1 mg/mL in a suitable solvent (e.g., methanol or water). Add hydrogen peroxide to a final concentration of 3-30%.
-
Incubation: Store the solution at room temperature, protected from light.
-
Sampling: Collect samples at various time points (e.g., 0, 2, 6, 24 hours).
-
Analysis: Analyze the samples directly by HPLC.
Protocol 3: Photostability
-
Sample Preparation: Expose the solid compound and a solution of the compound (in a chemically inert, transparent container) to a light source that meets ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Dark Control: Concurrently, store a set of control samples, protected from light (e.g., wrapped in aluminum foil), under the same temperature and humidity conditions.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.
Summary of Stability Profile
| Condition | Stability Concern | Probable Degradation Products | Recommended Action |
| Thermal | High | Decarboxylation products (e.g., 6-Methylnicotinic acid) | Avoid excessive heat; perform controlled studies to define limits. |
| Photolytic | Moderate to High | Complex mixture of photo-oxidation products | Store and handle protected from UV and ambient light. |
| Hydrolytic (Acid/Base) | Moderate | Hydrolysis and/or decarboxylation products | Maintain neutral pH in aqueous solutions; avoid strong acids/bases. |
| Oxidative | Moderate | Oxidized pyridine ring products | Avoid contact with strong oxidizing agents. |
References
Technical Support Center: Synthesis of 6-Methyl-2,3-pyridinedicarboxylic Acid
Welcome to the technical support center for the synthesis of 6-Methyl-2,3-pyridinedicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this synthetic process. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient production of high-purity this compound.
Introduction to the Synthesis
The primary and most common route for the synthesis of this compound is the oxidation of 6-methylquinoline. This process, while conceptually straightforward, is sensitive to reaction conditions and can lead to a variety of impurities. Understanding the potential side reactions and the nature of these impurities is crucial for optimizing the synthesis and achieving the desired product quality.
A strong oxidizing agent, such as potassium permanganate (KMnO₄) or nitric acid, is typically employed to cleave the benzene ring of the quinoline system, yielding the desired dicarboxylic acid. The methyl group at the 6-position is generally stable under these conditions, though it can be susceptible to oxidation under harsh conditions.
Visualizing the Synthesis and Potential Impurities
To better understand the reaction landscape, the following diagram illustrates the main synthetic pathway and the formation of common impurities.
Technical Support Center: 6-Methyl-2,3-pyridinedicarboxylic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 6-Methyl-2,3-pyridinedicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during production.
Section 1: Synthesis and Reaction Control
The synthesis of this compound, a key intermediate for various pharmaceuticals, often involves the oxidation of a substituted quinoline or pyridine derivative. This section addresses co[1][2]mmon challenges in achieving efficient and safe reaction scale-up.
Frequently Asked Questions (FAQs)
Q1: My oxidation reaction is sluggish and gives low yields. What are the critical parameters to control?
A1: Low yields in the oxidation of the quinoline or pyridine precursor can often be attributed to several factors:
-
Choice of Oxidant: While various oxidizing agents like potassium permanganate (KMnO₄), nitric acid, and ozone have been used, hydrogen peroxide (H₂O₂) in an aqueous basic medium is a preferred method for large-scale production due to its stability and effectiveness. The concentration of hydr[1]ogen peroxide (typically 30-50%) and the molar equivalents used (8 to 20 molar equivalents) are critical.
-
Temperature Control[1]: The reaction is typically exothermic. Maintaining a specific temperature range, often between 75°C and 90°C, is crucial. Insufficient heating can [1]lead to a slow reaction, while excessive temperatures can cause decomposition of the product or dangerous side reactions.
-
pH of the Reaction Medium: The oxidation is generally carried out under basic conditions, using aqueous sodium or potassium hydroxide. The concentration of the [1]base (15% to 35%) must be carefully controlled to ensure the stability of the reactants and the desired reaction pathway.
-
Addition Rate of Ox[1]idant: A slow, controlled addition of the oxidizing agent over a period of 0.5 to 5 hours is recommended to manage the exotherm and prevent runaway reactions.
Q2: I'm observing the [1]formation of significant byproducts. How can I improve the selectivity of the reaction?
A2: Byproduct formation is a common issue, particularly in oxidation reactions. Here are some strategies to enhance selectivity:
-
Starting Material Purity: Ensure the purity of your starting material, such as 3-methyl-8-hydroxyquinoline. Impurities can lead to competing side reactions.
-
Catalyst Selection: Some methods utilize transition metal catalysts. The choice of catalyst an[2]d its concentration can significantly influence the reaction's selectivity. For instance, in some chlorate-based oxidations, cupric ions are used to improve yield.
-
Reaction Monitoring[3]: Closely monitor the reaction progress using techniques like HPLC to determine the optimal reaction time and prevent over-oxidation or degradation of the desired product.
-
Control of Reaction Atmosphere: For reactions sensitive to air, maintaining an inert atmosphere (e.g., nitrogen) can prevent unwanted side oxidations.
Troubleshooting Gu[4]ide: Reaction Control
| Problem | Potential Cause | Troubleshooting Steps |
| Low Conversion of Starting Material | Insufficient oxidant, low reaction temperature, or short reaction time. | Increase molar equivalents of oxidant incrementally. Optimize temperature within the recommended range (e.g., 75-90°C). Extend reaction time and [1]monitor by HPLC. |
| Formation of Dark, Tarry Byproducts | Over-oxidation due to excessive temperature or high oxidant concentration. | Reduce reaction temperature. Control the addition rate of the oxidant. Consider using a milder o[1]xidizing agent if possible. |
| Inconsistent Batch-to-Batch Yields | Variations in raw material quality, temperature profiles, or addition rates. | Standardize raw material specifications. Implement precise temperature and dosing control systems. |
| Runaway Reaction or[4] Exotherm | Poor heat dissipation at a larger scale, too rapid addition of oxidant. | Ensure adequate reactor cooling capacity. Reduce the addition rate [5]of the oxidant. Use a reaction calorimeter to study the thermal profile before scaling up. |
Experimental Wor[6]kflow: Oxidation of 3-Methyl-8-hydroxyquinoline
Caption: Workflow for the oxidation of 3-methyl-8-hydroxyquinoline.
Section 2: Work-up and Purification
The isolation and purification of this compound are critical steps to achieve the desired product quality. Challenges in this stage often relate to product solubility, crystallization, and removal of impurities.
Frequently Asked Questions (FAQs)
Q3: I'm having difficulty precipitating the product from the reaction mixture. What factors influence its solubility?
A3: The solubility of this compound is highly dependent on the pH of the solution. As a dicarboxylic acid, it is more soluble in its deprotonated (salt) form at higher pH. To precipitate the product, the pH of the reaction mixture is typically adjusted to the acidic range (e.g., pH 1.6-1.8) using an acid like HCl or H₂SO₄. If precipitation is incom[1][6]plete, ensure the pH is accurately measured and that the solution is sufficiently cooled, as solubility generally decreases at lower temperatures.
Q4: My final product has a persistent off-white or yellow color. How can I improve its purity and appearance?
A4: Color impurities often arise from residual starting materials, byproducts, or degradation products. Here are some purification strategies:
-
Recrystallization: This is a common and effective method. The choice of solvent is crucial; water or aqueous solvent mixtures are often suitable. The process involves diss[7]olving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.
-
Activated Carbon Treatment: Adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb colored impurities. The carbon is then filtered off before cooling.
-
Melt Crystallization: For industrial-scale purification, melt crystallization can be a highly effective technique to achieve high purity. This involves carefully h[8]eating the crude product to a molten state and then slowly cooling it to induce crystallization, leaving impurities in the remaining liquid phase.
Troubleshooting Gu[9]ide: Purification
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery After Crystallization | Product is too soluble in the chosen solvent, or too much solvent was used. | Experiment with different solvent systems. Use the minimum amount of hot solvent necessary for dissolution. Ensure adequate cooling to maximize precipitation. |
| Product Oiling Out During Crystallization | The solution is supersaturated, or the cooling rate is too fast. | Cool the solution more slowly with gentle agitation. Add seed crystals to promote proper crystal growth. |
| Inadequate Removal of Impurities | The impurity has similar solubility to the product in the chosen solvent. | Try a different recrystallization solvent or a multi-solvent system. Consider a secondary purification step like column chromatography for small-scale applications. |
| Product Degradation During Purification | The product is unstable at the high temperatures used for recrystallization. | The decomposition temperature is above 190°C. However, prolonged heatin[9]g should be avoided. Use a lower boiling point[7] solvent if possible, or consider purification methods that do not require high heat. |
Logical Flow for Troubleshooting Purification Issues
Caption: Decision tree for addressing product purification challenges.
Section 3: Safety and Handling
The scale-up of chemical processes, particularly energetic oxidation reactions, requires a strong emphasis on safety to prevent accidents and ensure the well-being of personnel.
Frequently Asked Q[5][6]uestions (FAQs)
Q5: What are the primary safety hazards associated with the scale-up of this oxidation reaction?
A5: The main hazards include:
-
Thermal Runaway: The oxidation is exothermic, and on a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid [5]increase in temperature and pressure, potentially causing a runaway reaction.
-
Flammable Atmospheres: The use of oxidizing agents, especially with organic compounds, can create potentially flammable or explosive mixtures in the reactor headspace. This is a significant con[10][11]cern if pure oxygen or high concentrations of hydrogen peroxide are used.
-
Chemical Handling: The raw materials and product can be hazardous. For example, this compound is an irritant to the eyes, skin, and respiratory tract. Strong acids, bases, and [9][12]oxidizing agents require careful handling with appropriate personal protective equipment (PPE).
Q6: What engineering a[13]nd administrative controls should be in place for safe scale-up?
A6: A multi-layered approach to safety is essential:
-
Process Safety Analysis: Conduct a thorough risk assessment before scaling up to identify potential hazards and establish safe operating limits.
-
Reactor Design: T[10][4]he reactor should be equipped with a reliable cooling system, pressure relief devices, and an emergency shutdown system.
-
Inert Atmosphere: [11] When necessary, maintain an inert atmosphere (e.g., with nitrogen) in the reactor to prevent the formation of flammable gas mixtures.
-
**Controlled Dosing:[10] Use automated and calibrated dosing systems for the controlled addition of reactive chemicals like the oxidizing agent.
-
Personal Protective Equipment (PPE): All personnel should wear appropriate PPE, including safety goggles, gloves, and lab coats. For handling powders, res[12][13]piratory protection may be necessary.
-
Training: Ensure [12]all operators are thoroughly trained on the standard operating procedures and emergency protocols.
Safety Best Practi[5]ces Checklist
References
- 1. US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids - Google Patents [patents.google.com]
- 2. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 3. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
- 5. helgroup.com [helgroup.com]
- 6. HU203535B - Process for producing pyridine-2,3-dicarboxylic acids - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization - Google Patents [patents.google.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. chimia.ch [chimia.ch]
- 11. kenexis.com [kenexis.com]
- 12. Pyridine-2,3-dicarboxylic acid(89-00-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. chemicals.co.uk [chemicals.co.uk]
dealing with byproducts in 6-Methyl-2,3-pyridinedicarboxylic acid reactions
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving 6-Methyl-2,3-pyridinedicarboxylic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges of byproduct formation and management. Our goal is to equip you with the expertise to optimize your synthetic routes, improve yield and purity, and confidently address common experimental hurdles.
Troubleshooting Guide: Navigating Byproduct Formation
The synthesis of this compound, a valuable building block, can be accompanied by the formation of various byproducts that complicate purification and reduce yields. This section addresses specific issues you may encounter and provides actionable solutions.
Question 1: My reaction to synthesize this compound from a substituted quinoline precursor is showing incomplete oxidation and multiple unidentified peaks in my LC-MS. What are the likely byproducts and how can I minimize them?
Answer:
Incomplete oxidation is a frequent challenge when synthesizing pyridinedicarboxylic acids from quinoline derivatives. The pyridine ring's stability can make complete oxidation of the benzene portion difficult, leading to a mixture of partially oxidized intermediates.
Common Byproducts and Their Origins:
-
Partially Oxidized Intermediates: The oxidation of the quinoline ring is a stepwise process. If the reaction conditions (e.g., temperature, oxidant concentration, reaction time) are not optimal, the reaction can stall, resulting in intermediates where the benzene ring is not fully cleaved.
-
Over-oxidation Products: Conversely, harsh oxidation conditions can lead to the degradation of the desired product. Strong oxidizing agents like potassium permanganate, especially under acidic conditions, can potentially break open the pyridine ring, leading to smaller, highly oxidized fragments and a decrease in the yield of the target molecule.[1]
-
Side-Chain Chlorination: If your synthesis involves chlorine-based oxidants (e.g., sodium chlorate in acidic medium), there is a risk of electrophilic substitution on the pyridine ring, leading to chlorinated byproducts.[2][3] This is particularly relevant if the reaction temperature is too high.
-
Starting Material Impurities: The purity of your starting quinoline derivative is critical. Impurities in the starting material can lead to a corresponding spectrum of byproduct impurities in your final product.
Strategies for Minimizing Byproducts:
-
Optimize Oxidant Stoichiometry: The molar ratio of the oxidizing agent to the quinoline precursor is a critical parameter. For instance, in chlorate-based oxidations, a theoretical molar ratio of 3:1 (chlorate to quinoline) is required for complete oxidation to pyridine-2,3-dicarboxylic acid.[2] It is often beneficial to use a slight excess of the oxidant to drive the reaction to completion.[2]
-
Control Reaction Temperature: Oxidation reactions are often exothermic.[3] Maintaining a consistent and optimal temperature is crucial. A temperature that is too low can lead to incomplete reaction, while excessively high temperatures can promote over-oxidation and side reactions. Implement precise temperature control using an appropriate cooling/heating system.
-
Sequential Oxidation: A two-stage oxidation process can be more effective. A milder initial oxidation can activate the quinoline ring, followed by a stronger oxidation to complete the cleavage of the benzene ring.[3] For example, pre-oxidation with hydrogen peroxide in the presence of a catalyst before the main oxidation with chlorate has been shown to improve yields.[3]
-
pH Control: The acidity of the reaction medium significantly influences the oxidation process. Maintaining the optimal pH range throughout the reaction is essential for both the activity of the oxidizing agent and the stability of the product.
Experimental Protocol for Byproduct Analysis by LC-MS:
-
Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., methanol/water).
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution profile. A typical mobile phase could be a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry Detection: Employ an electrospray ionization (ESI) source in both positive and negative ion modes to detect a wide range of potential byproducts.
-
Data Analysis: Compare the mass-to-charge ratios (m/z) of the observed peaks with the theoretical masses of potential byproducts.
Question 2: I am observing a significant amount of a byproduct that I suspect is the N-oxide derivative of my target molecule. How can I confirm its identity and prevent its formation?
Answer:
Formation of pyridine N-oxides is a common side reaction, particularly when using peroxide-based oxidizing agents.[1] The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation.
Confirmation of N-Oxide Formation:
-
Mass Spectrometry (MS): The most direct method is to check for a molecular ion peak in your mass spectrum that corresponds to the mass of your target molecule + 16 amu (the mass of an oxygen atom).
-
NMR Spectroscopy: In ¹H NMR, the protons on the pyridine ring of an N-oxide will typically be shifted downfield compared to the parent pyridine due to the deshielding effect of the N-O bond.
-
FT-IR Spectroscopy: The N-O stretching vibration typically appears in the region of 1200-1300 cm⁻¹.
Preventing N-Oxide Formation:
-
Choice of Oxidant: If N-oxide formation is a major issue, consider switching to an oxidizing agent that is less prone to N-oxidation. For example, ozone or nitric acid-based oxidations might offer better selectivity.
-
Reaction Conditions: The formation of N-oxides can be influenced by pH and temperature. Running the reaction under more acidic conditions can protonate the pyridine nitrogen, making it less susceptible to oxidation. However, this must be balanced with the overall reaction efficiency.
-
Catalyst Selection: In some cases, the choice of catalyst can influence the selectivity of the oxidation. For instance, certain transition metal catalysts may favor C-H oxidation over N-oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent synthetic route involves the oxidation of a corresponding 6-methylquinoline derivative. This method leverages the relative stability of the pyridine ring compared to the benzene ring, allowing for selective oxidative cleavage. Common oxidizing agents include potassium permanganate, nitric acid, and sodium chlorate in an acidic medium.[1][2][3]
Q2: How can I effectively purify this compound from my crude reaction mixture?
Purification typically involves the following steps:
-
Precipitation and Filtration: After the reaction, the desired product can often be precipitated by adjusting the pH of the reaction mixture. Since it is a dicarboxylic acid, it will be less soluble at a low pH. The crude product can then be collected by filtration.
-
Recrystallization: This is a powerful technique for removing impurities. A suitable solvent system (e.g., water, ethanol/water) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: For removing closely related impurities, column chromatography using silica gel or a suitable reverse-phase material can be employed.
Q3: Are there any enzymatic or microbial methods for the synthesis of pyridinedicarboxylic acids?
Yes, there is growing interest in biocatalytic methods for the synthesis of these compounds.[4][5] Certain microorganisms possess enzymatic pathways capable of degrading pyridine and its derivatives, and these pathways can be harnessed for synthetic purposes.[4][5] Metabolic engineering of microorganisms like Corynebacterium glutamicum has shown promise for the sustainable production of various pyridinedicarboxylic acids from glucose.[6] These methods offer the potential for higher selectivity and milder reaction conditions compared to traditional chemical synthesis.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the reaction dynamics, the following diagrams illustrate key concepts.
Caption: General reaction pathway and common byproduct formations.
Caption: A logical workflow for troubleshooting byproduct issues.
References
- 1. jinjingchemical.com [jinjingchemical.com]
- 2. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 3. EP0149857B1 - Process for the preparation of quinolinic acid from quinoline - Google Patents [patents.google.com]
- 4. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. iums.org [iums.org]
avoiding degradation of 6-Methyl-2,3-pyridinedicarboxylic acid during storage
Welcome to the technical support guide for 6-Methyl-2,3-pyridinedicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your compound during storage. We will address common questions, provide in-depth troubleshooting for potential degradation issues, and outline protocols for best practices in handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For maximum stability, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. For long-term storage (over 6 months), refrigeration (2-8°C) under an inert atmosphere is strongly recommended to minimize the risk of oxidative and hydrolytic degradation.[1][2]
Q2: Is this compound sensitive to moisture?
Yes. Like many dicarboxylic acids, this compound can be hygroscopic, meaning it can absorb moisture from the air.[1][3] Absorbed water can act as a medium for degradation reactions and affect the physical state of the solid, leading to clumping and potentially impacting accurate weighing for experiments. Therefore, storage in a dry environment, such as a desiccator or under an inert atmosphere, is crucial.
Q3: How does light exposure affect the stability of this compound?
The pyridine ring structure, a core component of this molecule, can be susceptible to photolytic degradation.[4][5] While the solid form is generally more stable than solutions, chronic exposure to light, especially UV light, can initiate degradation pathways, often leading to discoloration (e.g., yellowing or browning) and the formation of impurities. Using amber glass vials or storing containers in the dark is a mandatory precaution.
Q4: What type of container is best for storing this compound?
A borosilicate amber glass vial with a PTFE-lined cap is the ideal primary container. This protects the compound from light and provides an excellent seal against atmospheric moisture and oxygen. For larger quantities, polyethylene or polypropylene containers can also be used, provided they are stored in a dark outer container.[6]
Q5: Do I need to store this compound under an inert atmosphere like nitrogen or argon?
For short-term storage (a few weeks) in a tightly sealed container, an inert atmosphere may not be strictly necessary if the compound is handled quickly in a low-humidity environment. However, for long-term storage or for maintaining the highest possible purity, blanketing the compound with an inert gas like nitrogen or argon is a critical best practice.[7] This displaces both oxygen and moisture, directly inhibiting the primary pathways of oxidative and hydrolytic degradation.[7][8]
Troubleshooting Guide: Identifying and Preventing Degradation
This section addresses specific issues you may encounter, providing insights into the underlying chemistry and actionable solutions.
Issue 1: The compound, which was initially a white or off-white powder, has developed a yellow or brown tint.
-
Probable Cause: This is a classic indicator of chemical degradation, most likely due to oxidation or photodecomposition. The pyridine ring and its substituents can form chromophoric (color-generating) byproducts upon reacting with oxygen or exposure to light.[4][5]
-
Investigative Action:
-
Purity Analysis: Perform an analytical check using a technique like HPLC-UV, LC-MS, or NMR spectroscopy. Compare the results against a reference standard or the initial data received with the compound. The presence of new peaks or a decrease in the main peak's area percentage confirms degradation.
-
Review Handling Procedures: Were the aliquots taken in open air for extended periods? Was the primary container left open? Was it exposed to direct sunlight or strong laboratory lighting?
-
-
Corrective Measures:
-
If degradation is confirmed to be significant (e.g., >2-3% impurities), it is safest to discard the stock and use a fresh, uncompromised lot.
-
Immediately implement light-protective storage (amber vials, storage in a dark cabinet) and consider aliquoting the compound into smaller, single-use vials under an inert atmosphere to protect the bulk stock.
-
Issue 2: The powder has become clumpy, sticky, or appears "wet".
-
Probable Cause: The compound has absorbed atmospheric moisture due to its hygroscopic nature.[3] This can happen if the container is not sealed properly or if it is repeatedly opened in a humid environment.
-
Investigative Action:
-
Check Container Seal: Ensure the cap is tight and the liner is intact.
-
Assess Environment: Note the ambient humidity of the laboratory where the compound is handled.
-
-
Corrective Measures:
-
Drying: The compound can often be salvaged by drying it under a high vacuum in a desiccator containing a strong desiccant (e.g., Drierite® or phosphorus pentoxide) for 24-48 hours.
-
Procedural Change: When handling the compound, use a glove box or a glove bag with a dry atmosphere. Minimize the time the container is open. Store the primary container within a larger desiccator cabinet for an extra layer of protection.
-
Issue 3: Experimental results are inconsistent, or analytical data (e.g., NMR, LC-MS) shows unexpected peaks.
-
Probable Cause: This points to the presence of impurities, which are very likely degradation products. Potential degradation pathways include decarboxylation (loss of CO2) under thermal stress or hydrolysis of the carboxylic acid groups if derivatized.
-
Investigative Action: This requires a systematic approach to pinpoint the source of degradation.
Visual Workflow: Decision Tree for Compound Stability Assessment
This diagram outlines the logical steps to take when you suspect your stored compound may have degraded.
Caption: Decision workflow for assessing the stability of this compound.
Key Degradation Factors and Mitigation
The stability of this compound is primarily influenced by four environmental factors. Understanding these relationships is key to prevention.
Caption: The primary environmental factors leading to the degradation of the compound.
Data and Protocols
Table 1: Recommended Storage Conditions Summary
| Parameter | Short-Term Storage (< 6 months) | Long-Term Storage (> 6 months) | Rationale |
| Temperature | 15-25°C (Controlled Room Temp) | 2-8°C (Refrigerated) | Reduces kinetic rate of all degradation reactions. |
| Atmosphere | Tightly sealed container | Inert Gas (Argon or Nitrogen) | Prevents oxidation and moisture absorption.[7][9] |
| Light | Protect from light (Amber Vial/Dark) | Protect from light (Amber Vial/Dark) | Prevents photolytic degradation of the pyridine ring.[4][5] |
| Container | Amber Glass Vial, PTFE-lined cap | Amber Glass Vial, PTFE-lined cap | Provides inert surface, light protection, and excellent seal.[6] |
| Location | Dry, well-ventilated area | Dedicated, controlled refrigerator | Ensures consistent temperature and dryness. |
Protocol 1: Procedure for Long-Term Storage under Inert Atmosphere
This protocol describes how to safely prepare an aliquot of this compound for long-term storage.
Materials:
-
Stock container of this compound
-
Appropriately sized amber glass vial(s) with PTFE-lined caps
-
Spatula
-
Balance
-
Source of dry inert gas (Nitrogen or Argon) with tubing
-
Parafilm® or vial sealing tape
Procedure:
-
Preparation: Perform all steps in a low-humidity environment, such as a glove box or a fume hood with a gentle flow of dry nitrogen.
-
Aliquoting: Quickly weigh the desired amount of the compound into the new, clean, and dry amber vial. Work efficiently to minimize exposure time to the atmosphere.
-
Inerting the Vial: a. Insert a tube delivering a gentle stream of inert gas into the vial's headspace for 30-60 seconds. Do not blow the gas directly onto the powder. b. The goal is to displace the heavier, oxygen-containing air with the inert gas.
-
Sealing: While the inert gas is still flowing, quickly and tightly screw the cap onto the vial.
-
Final Seal (Optional but Recommended): Wrap the cap-vial interface with 2-3 layers of Parafilm® to provide an additional barrier against moisture and gas exchange.
-
Labeling: Clearly label the vial with the compound name, lot number, date, and storage conditions (e.g., "Store at 2-8°C under N₂").
-
Storage: Place the sealed vial in a refrigerator at 2-8°C, away from the door to ensure a stable temperature.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general-purpose method that can be adapted to most HPLC-UV systems to check for the formation of impurities.
Instrumentation & Columns:
-
HPLC System: With UV/Vis or Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase & Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm (or scan with DAD to find optimal wavelength)
-
Injection Volume: 5 µL
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or a Water/Acetonitrile mixture) at a concentration of approximately 1 mg/mL.
-
Ensure the compound is fully dissolved. Use sonication if necessary.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column.
Analysis:
-
Inject the sample and acquire the chromatogram.
-
Integrate all peaks. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
-
Compare the chromatogram to a reference standard. The appearance of new peaks, especially those at different retention times, indicates the presence of degradation products.
References
- 1. fishersci.com [fishersci.com]
- 2. Picolinic Acid or 2-Pyridinecarboxylic Acid Manufacturers, with SDS [mubychem.com]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. bio.vu.nl [bio.vu.nl]
- 7. researchgate.net [researchgate.net]
- 8. ams.usda.gov [ams.usda.gov]
- 9. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 6-Methyl-2,3-pyridinedicarboxylic Acid
This guide provides an in-depth comparison of analytical methodologies for the quantitative and qualitative analysis of 6-Methyl-2,3-pyridinedicarboxylic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the foundational principles and practical execution of method validation, ensuring data integrity and regulatory compliance. We will explore and contrast the most relevant analytical techniques, grounding our discussion in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]
The objective of any analytical procedure validation is to rigorously demonstrate that the method is fit for its intended purpose.[4] For a molecule like this compound, which may serve as a key starting material, intermediate, or potential impurity in pharmaceutical manufacturing, robust and reliable analytical methods are non-negotiable. This guide will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, providing detailed protocols and the scientific rationale behind the selection of each technique and its validation parameters.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical method is contingent upon the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and whether the goal is quantification, identification, or impurity profiling.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Specificity | High (Excellent separation from impurities) | Very High (Chromatographic separation + Mass fragmentation) | Low (Prone to interference from other UV-active compounds) |
| Sensitivity | High (ng/mL to pg/mL range) | Very High (pg/mL to fg/mL range) | Moderate (µg/mL to ng/mL range) |
| Primary Use Case | Quantification (Assay), Impurity Profiling, Stability Studies | Impurity Identification, Quantification of Trace Analytes | Quick quantification of pure, simple solutions |
| Sample Prep | Simple dissolution, filtration | Requires derivatization to increase volatility | Simple dissolution |
| Throughput | High | Moderate (derivatization adds time) | Very High |
| Complexity | Moderate | High | Low |
| Cost | Moderate | High | Low |
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and high resolving power. For this compound, its polar nature and UV-active pyridine ring make it an ideal candidate for an RP-HPLC method with UV detection.
Scientific Rationale for Method Development
The choice of an RP-HPLC method is based on the physicochemical properties of the analyte. The two carboxylic acid groups and the nitrogen in the pyridine ring make the molecule polar.
-
Stationary Phase: A C18 column is selected as it provides a non-polar stationary phase suitable for retaining moderately polar compounds like our analyte.
-
Mobile Phase: A mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. The key is to control the pH of the aqueous phase. By setting the pH below the pKa of the carboxylic acid groups (typically pH 2.5-3.5), we suppress their ionization, leading to a more retained and symmetrically shaped peak. A buffer containing 0.1% formic acid or acetic acid is a common and effective choice.
-
Detection: The pyridine ring contains a chromophore that absorbs UV light, allowing for sensitive detection using a PDA or UV-Vis detector.
Workflow for HPLC Method Validation
The validation process follows a structured approach to assess the method's performance characteristics as defined by ICH Q2(R2) guidelines.[4][5]
Detailed Experimental Protocol for HPLC Validation
This protocol outlines the steps to validate an HPLC method for the quantification (assay) of this compound.
1. System Suitability Test (SST)
-
Causality: Before any validation run, the SST ensures the chromatographic system is performing adequately.[5] This is a core part of a self-validating system.
-
Procedure:
-
Prepare a standard solution of this compound (e.g., 100 µg/mL).
-
Inject this solution six consecutive times.
-
Calculate the Relative Standard Deviation (%RSD) of the peak area, retention time, tailing factor, and theoretical plates.
-
-
Acceptance Criteria: %RSD of peak area < 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates > 2000.
2. Specificity
-
Causality: Specificity demonstrates that the analytical signal is solely from the analyte of interest, without interference from excipients, impurities, or degradation products.[6]
-
Procedure:
-
Analyze a blank sample (mobile phase) and a placebo sample (all formulation components except the active ingredient).
-
Spike the analyte into the placebo sample and analyze.
-
Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, light) and analyze the stressed samples to ensure the main peak is separated from any degradation products.
-
-
Acceptance Criteria: No interfering peaks at the retention time of the analyte in blank and placebo. Peak purity analysis (using a PDA detector) should pass.
3. Linearity
-
Causality: Establishes a direct proportional relationship between the concentration of the analyte and the instrument's response over a defined range.[1]
-
Procedure:
-
Prepare a series of at least five standard solutions covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
4. Accuracy
-
Causality: Measures the closeness of the experimental value to the true value. It's typically assessed by spike recovery.[5]
-
Procedure:
-
Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
5. Precision
-
Causality: Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[2] It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analyzes samples under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-day precision): Assesses variations within the lab (different days, different analysts, different equipment).
-
-
Procedure:
-
Repeatability: Analyze six replicate samples at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
-
-
Acceptance Criteria: %RSD ≤ 2.0% for both repeatability and intermediate precision.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Causality: LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[7]
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
LOD ≈ 3.3 × (Standard Deviation of Intercept / Slope)
-
LOQ ≈ 10 × (Standard Deviation of Intercept / Slope)
-
-
Acceptance Criteria: S/N ratio for LOD is typically ~3:1 and for LOQ is ~10:1.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for identifying and quantifying trace-level impurities. Its primary challenge for an analyte like this compound is the molecule's low volatility.
Scientific Rationale for Method Development
-
Derivatization is Mandatory: Carboxylic acids are polar and have low volatility, making them unsuitable for direct GC analysis. A derivatization step is required to convert the polar -COOH groups into non-polar, volatile esters or silyl ethers.[8][9] A common and effective agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic protons to trimethylsilyl (TMS) groups.
-
High Specificity: The mass spectrometer detector provides a second dimension of separation. By monitoring specific ion fragments (Selected Ion Monitoring, SIM mode), unparalleled specificity and sensitivity can be achieved.
Workflow for GC-MS Method Validation
Detailed Experimental Protocol for GC-MS Validation
The validation parameters (Linearity, Accuracy, Precision, etc.) are conceptually the same as for HPLC, but the experimental execution must account for the derivatization step.
1. Derivatization Optimization & Robustness
-
Causality: The derivatization reaction must be consistent and complete. This step is often the largest source of variability in the entire method.
-
Procedure:
-
Evaporate the solvent from the sample/standard to complete dryness.
-
Add the derivatizing agent (e.g., BSTFA with 1% TMCS) and a solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture (e.g., 70°C for 30 minutes) to ensure complete reaction.
-
Analyze the reaction robustness by slightly varying the temperature, time, and reagent amount to ensure the results are not significantly affected.
-
2. Specificity
-
Causality: In GC-MS, specificity is confirmed by both retention time and the mass spectrum.
-
Procedure:
-
Analyze blank and placebo samples to check for interferences at the specific retention time and m/z values being monitored.
-
Confirm the identity of the derivatized analyte peak by comparing its full scan mass spectrum to a reference spectrum.
-
-
Acceptance Criteria: No interfering peaks. The mass spectrum of the analyte peak in a sample must match the reference standard.
3. Linearity, Accuracy, and Precision
-
Procedure: The procedures are analogous to HPLC, with the critical difference that each standard and sample must undergo the exact same derivatization process before injection. An internal standard (a structurally similar compound not present in the sample) is highly recommended to correct for variations in derivatization efficiency and injection volume.
Conclusion and Recommendations
The validation of analytical methods for this compound is a systematic process governed by established scientific principles and regulatory guidelines.
-
For routine quantification (assay) and purity testing in quality control environments , a validated RP-HPLC method is the most practical, robust, and cost-effective choice. Its high throughput and reliability make it ideal for release testing and stability studies.
-
For trace-level impurity identification and quantification , or in complex matrices where ultimate specificity is required, a validated GC-MS method is superior, despite the added complexity of the mandatory derivatization step.
-
UV-Vis Spectrophotometry should be reserved for non-specific, high-concentration measurements of the pure substance where interfering compounds are known to be absent.
Ultimately, the choice of method must be justified and the validation data must provide a high degree of assurance that the analytical procedure is fit for its intended purpose throughout the lifecycle of the product.[10][11]
References
- 1. youtube.com [youtube.com]
- 2. USP <1225> Method Validation - BA Sciences [basciences.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. uspbpep.com [uspbpep.com]
- 7. mdpi.com [mdpi.com]
- 8. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of methylmalonic acid and other dicarboxylic acids in normal serum and urine using capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management - ECA Academy [gmp-compliance.org]
- 11. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Spectroscopic Analysis of 6-Methyl-2,3-pyridinedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realm of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 6-Methyl-2,3-pyridinedicarboxylic acid, a substituted pyridine derivative, presents a scaffold of interest with potential applications in medicinal chemistry. Its biological activity is intrinsically linked to its specific isomeric form. Therefore, the unambiguous confirmation of its structure is not merely a procedural step but a critical determinant of a research program's success. This guide provides an in-depth comparison of spectroscopic techniques for the definitive structural analysis of this compound, offering field-proven insights and supporting experimental data to aid researchers in this crucial task.
We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for the unequivocal confirmation of the target molecule, distinguishing it from its various positional isomers.
The Spectroscopic Triad: A Multi-faceted Approach to Structure Elucidation
The confirmation of this compound's structure relies on a holistic interpretation of data from multiple spectroscopic sources. No single technique can definitively establish the exact arrangement of substituents on the pyridine ring. This guide will demonstrate how the complementary nature of NMR, MS, and IR spectroscopy provides a self-validating system for structural verification.
Caption: Experimental workflow for the spectroscopic confirmation of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide critical information.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts.[1]
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Use a standard pulse program. The spectral width should encompass the expected range of chemical shifts for aromatic and methyl protons (typically 0-10 ppm).
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low. The spectral width should cover the expected range for aromatic and carboxylic acid carbons (typically 0-200 ppm).
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
Expected ¹H NMR Spectrum of this compound
Based on the structure and data from similar compounds, the following ¹H NMR signals are anticipated (in DMSO-d₆):
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two protons on the pyridine ring. The coupling constant between these protons (J-value) will be indicative of their ortho relationship.
-
Methyl Protons: A singlet in the upfield region (typically δ 2.5-3.0 ppm), integrating to three protons, corresponding to the methyl group.
-
Carboxylic Acid Protons: Two broad singlets in the downfield region (typically δ 12-14 ppm), corresponding to the two carboxylic acid protons. These signals may be exchangeable with D₂O.
Comparative Analysis with Isomers:
The key to distinguishing this compound from its isomers lies in the splitting pattern and chemical shifts of the aromatic protons.
| Isomer | Expected Aromatic ¹H NMR Pattern |
| This compound | Two doublets (ortho-coupling) |
| 6-Methyl-2,5-pyridinedicarboxylic acid | Two singlets or two narrowly split doublets (meta-coupling) |
| 4-Methyl-2,3-pyridinedicarboxylic acid | Two singlets |
| 5-Methyl-2,3-pyridinedicarboxylic acid | Two singlets |
Expected ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals:
-
Carboxylic Carbons: Two signals in the downfield region (δ 165-175 ppm).
-
Aromatic Carbons: Five signals in the aromatic region (δ 120-160 ppm), corresponding to the five carbons of the pyridine ring.
-
Methyl Carbon: One signal in the upfield region (δ 15-25 ppm).
The precise chemical shifts can be predicted using computational methods and by comparison with known substituted pyridines.[2]
II. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule. Electron ionization (EI) can also be used, which will induce more fragmentation.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
-
Fragmentation Analysis (MS/MS): To gain further structural insight, tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce and analyze fragmentation.
Expected Mass Spectrum of this compound
-
Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak corresponding to the molecular weight of this compound (C₈H₇NO₄), which is 181.0375 g/mol .
-
Fragmentation Pattern: Common fragmentation pathways for aromatic carboxylic acids include the loss of water (M-18), the loss of a carboxyl group (M-45), and the loss of carbon dioxide (M-44).[3][4] The fragmentation pattern will be crucial for distinguishing it from its isomers.
Comparative Fragmentation Analysis:
While all isomers will have the same molecular weight, their fragmentation patterns under EI or MS/MS may differ due to the different substitution patterns, although these differences can be subtle. For instance, the relative abundance of fragments resulting from the loss of one or two carboxyl groups might vary between isomers.
III. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
Expected IR Spectrum of this compound
The IR spectrum will exhibit characteristic absorption bands for the following functional groups:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C-H Stretch (Aromatic and Methyl): Sharp peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (methyl).
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹. The presence of two carboxylic acid groups may lead to a broadened or split peak.
-
C=C and C=N Stretch (Aromatic Ring): Several bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretch and O-H Bend: Bands in the fingerprint region (below 1400 cm⁻¹).
Comparative IR Analysis:
While the IR spectra of the isomers will be broadly similar due to the presence of the same functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed. These differences arise from the different vibrational modes of the substituted pyridine ring and can be used as a supplementary method for distinguishing between isomers. For example, the pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can sometimes be indicative of the substitution pattern on the aromatic ring.
Summary of Expected Spectroscopic Data
| Technique | Feature | Expected Data for this compound |
| ¹H NMR | Aromatic Protons | Two doublets (δ 7.5-8.5 ppm) |
| Methyl Protons | Singlet (δ 2.5-3.0 ppm) | |
| Carboxylic Protons | Two broad singlets (δ 12-14 ppm) | |
| ¹³C NMR | Carboxylic Carbons | Two signals (δ 165-175 ppm) |
| Aromatic Carbons | Five signals (δ 120-160 ppm) | |
| Methyl Carbon | One signal (δ 15-25 ppm) | |
| MS | Molecular Ion (M⁺) | m/z = 181.0375 |
| Key Fragments | [M-H₂O]⁺, [M-CO₂]⁺, [M-COOH]⁺ | |
| IR | O-H Stretch | Broad band (2500-3300 cm⁻¹) |
| C=O Stretch | Strong band (~1700-1725 cm⁻¹) | |
| Aromatic C=C/C=N | Bands (1400-1600 cm⁻¹) |
Conclusion: A Synergistic Approach for Confident Structure Elucidation
The definitive structural confirmation of this compound necessitates a multi-pronged spectroscopic approach. While ¹H NMR spectroscopy provides the most direct evidence for the substitution pattern on the pyridine ring, mass spectrometry and infrared spectroscopy offer crucial complementary data for confirming the molecular weight and the presence of key functional groups. By integrating the information from these three techniques, researchers can build a robust and self-validating case for the structure of their synthesized compound, ensuring the integrity and reproducibility of their scientific findings. This guide provides the foundational knowledge and comparative framework to confidently navigate the spectroscopic analysis of this compound and its isomers.
Caption: Logical relationship of spectroscopic techniques for structure confirmation.
References
biological activity comparison of 6-Methyl-2,3-pyridinedicarboxylic acid derivatives
An In-Depth Comparative Guide to the Biological Activity of 6-Methyl-2,3-pyridinedicarboxylic Acid Derivatives
Prepared by a Senior Application Scientist, this guide offers an objective comparison of the biological activities of this compound derivatives. It synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of their therapeutic potential.
Introduction: The Versatile Scaffold of Pyridine Dicarboxylic Acids
The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, prized for its presence in numerous natural products and synthetic drugs. When functionalized with carboxylic acid groups, as in this compound, the resulting molecule becomes a highly versatile building block for developing novel therapeutic agents. The unique structural features of these derivatives—such as the electron-deficient nature of the pyridine ring and the metal-chelating capacity of the carboxyl groups—allow for a wide spectrum of biological activities.[1][2] These properties facilitate critical interactions with biological targets like enzymes and receptors through hydrogen bonding, π-π stacking, and metal coordination.[1]
This guide delves into the primary biological activities exhibited by derivatives of this scaffold, namely anticancer, antimicrobial, and enzyme-inhibitory effects. By comparing experimental data and elucidating the structure-activity relationships, we aim to provide a clear framework for future research and drug development efforts.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyridine carboxylic acid derivatives have emerged as a promising class of compounds in oncology research, with many demonstrating significant cytotoxicity against various cancer cell lines.[1][3][4] A key strategy for enhancing this activity involves the formation of metal complexes, where the pyridine dicarboxylic acid acts as a ligand.
A study on the anticancer properties of metal complexes using the closely related 2,3-pyridinedicarboxylic acid ligand provides significant insights.[5][6] In this research, Copper (Cu²+), Zinc (Zn²+), Cobalt (Co²+), and Nickel (Ni²+) complexes were synthesized and evaluated for their cytotoxic effects on the SMMC-7721 human hepatoma cell line. The results highlighted that the choice of the central metal ion plays a crucial role in the compound's efficacy.[5]
Comparative Data: Anticancer Activity of 2,3-Pyridinedicarboxylic Acid Metal Complexes
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC₅₀ value indicates higher potency.
| Compound ID | Metal Complex Formula | Central Metal | IC₅₀ (μM) on SMMC-7721 Cells |
| I | [CuC₂₀H₂₀N₆O₁₀] | Copper (II) | > 50 |
| II | [ZnC₇H₉NO₇] | Zinc (II) | 33.21 |
| III | [CoC₂₁H₁₈N₃O₁₅] | Cobalt (II) | > 50 |
| IV | [CoC₁₄H₁₀N₂O₁₀] | Cobalt (II) | > 50 |
| V | [NiC₁₄H₁₀N₂O₁₀] | Nickel (II) | > 50 |
| VI | [ZnC₁₄H₁₀N₂O₁₀] | Zinc (II) | 21.80 |
| Data sourced from Li, et al. (2023).[5][6] |
Analysis of Results: The experimental data clearly indicates that the zinc complexes (II and VI) possess superior anticancer activity compared to the copper, cobalt, and nickel counterparts.[5] Complex VI demonstrated the most potent effect with an IC₅₀ value of 21.80 μM.[6] This enhanced activity is attributed to the coordination environment of the zinc ion, where N and O atoms from two separate pyridine carboxylic acid ligands bind to the metal center, a crucial factor for the biological activity of such complexes.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
The IC₅₀ values were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., SMMC-7721) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized derivative compounds are dissolved and diluted to various concentrations. The cell culture medium is replaced with medium containing these different concentrations, and the cells are incubated for a set period (e.g., 48-72 hours).
-
MTT Addition: An MTT solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent (like DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Workflow for In-Vitro Anticancer Screening
Caption: Workflow for evaluating the anticancer activity of synthesized compounds using the MTT assay.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Pyridine derivatives have shown considerable promise in this area.[7][8] Their mechanism of action often involves disrupting the microbial cell wall or inhibiting essential metabolic pathways.[8]
A study focusing on C-2 and C-6 substituted pyridines (structurally related to the topic compound) evaluated their efficacy against a panel of pathogenic microbes.[7] The antimicrobial activity was quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Comparative Data: Antimicrobial Activity of Pyridine Derivatives
The table below presents the MIC values (in µg/mL) for representative pyridine derivatives against Gram-positive bacteria (Staphylococcus aureus, Streptococcus mutans), a Gram-negative bacterium (Pseudomonas aeruginosa), and a fungus (Candida albicans).
| Compound | Structure | S. aureus MIC (µg/mL) | S. mutans MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Cpd 7 | 2,6-bis(furfurylamido)pyridine | 75 | >300 | >300 | 150 |
| Cpd 8 | 2,6-bis(O-benzylhydroxylamido)pyridine | 75 | 150 | 75 | 150 |
| Cpd 9 | 2,6-bis(4-bromoanilido)pyridine | 150 | 75 | >300 | >300 |
| Data adapted from a study on C-2 and C-6 substituted pyridine derivatives.[7] |
Analysis of Results: The results show that these derivatives possess a modest and varied range of antimicrobial activities.[7] Compounds 7 and 8 were most effective against S. aureus, while compound 9 showed the best activity against the oral pathogen S. mutans. Compound 8 was also notably active against the often-resistant P. aeruginosa.[7] This variation underscores how different substitutions on the pyridine core can tune the antimicrobial spectrum and potency. Additionally, other studies have shown that thiazolo-pyridine dicarboxylic acid derivatives exhibit significant antibacterial activity against E. coli and S. aureus, further highlighting the potential of this scaffold.[9]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The MIC values are typically determined using the broth microdilution method, a standardized and widely used technique.[8][10]
Step-by-Step Methodology:
-
Compound Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).[10]
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific cell density (e.g., 10⁵ CFU/mL).
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbes + medium) and negative (medium only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).[10]
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Workflow for Broth Microdilution Assay
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Enzyme Inhibition: A Key Therapeutic Mechanism
The ability of pyridine carboxylic acid derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential.[1][2][11] The carboxylic acid groups are particularly adept at coordinating with metal ions present in the active sites of many enzymes, such as metalloproteinases and carbonic anhydrases.[1] This inhibitory action can modulate signaling pathways involved in inflammation, cell growth, and other disease processes.
Studies on related 2-pyridinecarboxylic acid analogs have demonstrated their ability to inhibit enzymes like α-amylase and carboxypeptidase A.[12] The broader class of pyridine derivatives has been shown to inhibit a wide array of clinically relevant enzymes, including various kinases and phosphodiesterases (PDEs).[11][13]
Structure-Activity Relationship in Enzyme Inhibition
The effectiveness of these compounds as enzyme inhibitors is highly dependent on their structure:
-
Pyridine Ring: Acts as a scaffold and can form π-π stacking or hydrogen bond interactions with amino acid residues in the enzyme's active site.[1]
-
Carboxylic Acid Groups: Can act as hydrogen bond donors/acceptors or, crucially, as chelating agents for essential metal cofactors (e.g., Zn²⁺) in metalloenzymes.
-
Substituents: The nature, size, and position of other substituents (like the 6-methyl group) can fine-tune the compound's steric and electronic properties, enhancing its binding affinity and selectivity for the target enzyme.[14]
Illustrative Mechanism: Competitive Enzyme Inhibition
Many drugs function as competitive inhibitors, where the drug molecule resembles the enzyme's natural substrate and binds to the active site, preventing the substrate from binding and blocking the catalytic reaction.
Caption: Diagram showing competitive inhibition, where a derivative binds to the enzyme's active site.
Conclusion and Future Directions
The derivatives of this compound represent a versatile and promising scaffold in medicinal chemistry. This guide has demonstrated their potential across several key biological activities, including anticancer, antimicrobial, and enzyme-inhibitory actions.
-
Anticancer Potential: Metal complexes, particularly those with zinc, show significant cytotoxicity against cancer cells, highlighting a promising avenue for developing novel chemotherapeutics.[5]
-
Antimicrobial Efficacy: Modifications to the carboxylic acid groups (e.g., forming amides) can yield compounds with modest to good activity against a range of bacterial and fungal pathogens.[7]
-
Enzyme Inhibition: The inherent structural features of the pyridine dicarboxylic acid core make it an excellent starting point for designing potent and selective enzyme inhibitors.[1]
Future research should focus on synthesizing a broader library of this compound derivatives to establish more detailed structure-activity relationships. Exploring different metal complexes, ester and amide derivatives, and substitutions on the pyridine ring will be crucial for optimizing potency and selectivity for specific biological targets, ultimately paving the way for the development of next-generation therapeutic agents.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]
- 6. jcmimagescasereports.org [jcmimagescasereports.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, antimicrobial evaluation and QSAR studies of <i>p-</i>coumaric acid derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Characterization of 6-Methyl-2,3-pyridinedicarboxylic Acid Purity by HPLC
Introduction: The Imperative for Purity in Pharmaceutical Building Blocks
6-Methyl-2,3-pyridinedicarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyridine derivative, it serves as a critical building block, or intermediate, in the synthesis of novel pharmaceutical agents, particularly those targeting neurological pathways. The precise structure and purity of such intermediates are paramount; even minute impurities can alter reaction kinetics, generate unwanted side products, or introduce toxicity into the final active pharmaceutical ingredient (API). Consequently, a robust, reliable, and validated analytical method for purity assessment is not merely a quality control checkpoint but a foundational requirement for successful research and drug development.[1][2]
This guide presents a detailed High-Performance Liquid Chromatography (HPLC) method specifically tailored for the characterization of this compound. We will delve into the causality of method development, from mobile phase selection to detector settings, and provide a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][3]
Analyte Deep Dive: Understanding the Physicochemical Properties
The design of an effective analytical method begins with a thorough understanding of the analyte's properties. This compound is a pyridine ring substituted with two carboxylic acid groups and one methyl group.[4][5]
-
Acidity and pKa: The two carboxylic acid groups make the molecule acidic. The ionization state of these groups is governed by the pH of the surrounding medium. Controlling this ionization is the single most critical factor in achieving good chromatographic separation in reversed-phase HPLC. By adjusting the mobile phase pH to be at least two units below the analyte's pKa, we can suppress the ionization of the carboxylic acid groups, rendering the molecule less polar and allowing for retention on a non-polar stationary phase.[6]
-
Polarity: The presence of a nitrogen atom and two carboxyl groups imparts significant polarity. However, the methyl group and the aromatic ring add a degree of non-polar character. This dual nature makes it an ideal candidate for reversed-phase chromatography.
-
UV Absorbance: The pyridine ring is an excellent chromophore, meaning it absorbs ultraviolet (UV) light. This property allows for sensitive and straightforward detection using a standard UV-Vis detector, a workhorse in most analytical laboratories.
-
Potential Impurities: Impurities can arise from the synthetic route (e.g., unreacted starting materials, isomers like 5-Methyl-2,3-pyridinedicarboxylic acid) or degradation (e.g., decarboxylation products). A successful HPLC method must be able to resolve the main analyte peak from all these potential contaminants.[7]
The HPLC Method: A Rationale-Driven Protocol
The following HPLC method has been developed and optimized to provide excellent resolution, peak shape, and sensitivity for this compound and its potential impurities. The choice of a reversed-phase method with ion suppression is a deliberate strategy to manage the analyte's acidic nature.[8]
Detailed Experimental Protocol
Instrumentation:
-
A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | The C18 stationary phase provides a versatile non-polar medium for retaining the analyte. The specified dimensions offer a good balance between resolution and analysis time.[8][9] |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | The low pH (~2.7) ensures the carboxylic acid groups are fully protonated (non-ionized), maximizing retention and promoting sharp, symmetrical peaks.[2][6] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier with good UV transparency and low viscosity, enabling efficient separation. |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-25 min: 5% B | A gradient is essential for a purity method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a single run.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak shape. |
| Detection Wavelength | 265 nm | Selected based on the UV absorbance maximum (λmax) of the pyridine chromophore, providing maximal sensitivity. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate signal. |
| Diluent | Water:Acetonitrile (50:50, v/v) | This mixture ensures the analyte is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion. |
Sample and Standard Preparation:
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample to be tested and prepare similarly to the reference standard stock solution. Dilute to a final concentration of 0.1 mg/mL.
Experimental Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
Trustworthiness: Method Validation via ICH Guidelines
A method is only as reliable as its validation. For a purity assay, validation demonstrates that the method is fit for its intended purpose.[10] Key parameters, defined by ICH guidelines, must be assessed.[3]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate the analyte from impurities and degradation products. | Peak purity index > 0.999 (via DAD), baseline resolution (Rs > 2) between analyte and known impurities.[11] |
| Linearity | To confirm a proportional relationship between detector response and analyte concentration. | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., LOQ to 150% of working concentration).[11][12] |
| Accuracy | To determine how close the measured value is to the true value. | 98.0% - 102.0% recovery for spiked samples at three concentration levels.[11][12] |
| Precision (Repeatability) | To assess the method's consistency with repeated measurements of the same sample. | Relative Standard Deviation (%RSD) ≤ 2.0% for six replicate preparations.[12] |
| Limit of Quantitation (LOQ) | The lowest concentration that can be reliably quantified. | Signal-to-Noise ratio ≥ 10; acceptable precision and accuracy at this concentration.[12] |
| Robustness | To measure the method's resilience to small, deliberate changes (e.g., pH, flow rate, column temp). | System suitability parameters remain within limits; peak areas show no significant change. |
Comparative Analysis: Positioning HPLC Among Alternative Techniques
While HPLC is the gold standard for this application, it is valuable to understand its performance relative to other analytical techniques. The choice of method is often a balance of precision, cost, and the specific question being asked.
Caption: Decision tree for selecting an appropriate analytical method for purity assessment.
Performance Comparison Table
| Technique | Principle | Advantages | Disadvantages | Best For |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, quantitative, highly reproducible, easily validated, widely available.[10] | Moderate cost, requires expertise for method development. | Routine quality control, quantitative purity determination, stability studies. |
| LC-MS | HPLC separation followed by mass spectrometry detection. | Provides molecular weight information, invaluable for identifying unknown impurities, high sensitivity. | High cost, complex instrumentation and data analysis, may not be necessary for routine QC. | Impurity identification, characterization of new batches, forced degradation studies. |
| Melting Point | Determination of the temperature range over which a solid melts. | Simple, fast, low cost, requires minimal equipment. | Insensitive to small amounts of impurities, not quantitative, subjective.[13] | A rapid, preliminary check of gross purity. |
| Capillary Electrophoresis (CE) | Separation based on differential migration of ions in an electric field. | Extremely high separation efficiency, uses very small sample volumes, orthogonal to HPLC. | Can have lower reproducibility than HPLC, lower sensitivity for some analytes. | Separation of very similar isomers or charged species where HPLC fails. |
Conclusion
The characterization of this compound purity is a critical step in ensuring the quality and safety of downstream products, particularly in the pharmaceutical industry. The reversed-phase HPLC method detailed in this guide provides a robust, specific, and reliable tool for this purpose. By employing an ion-suppression strategy with a low-pH mobile phase, this method achieves excellent peak shape and resolution, allowing for the accurate quantification of the main component and the detection of potential impurities.
While alternative techniques like LC-MS and CE have their place, particularly in research and development for impurity identification, the validated HPLC-UV method remains the pragmatic and superior choice for routine quality control. Its combination of performance, reliability, and accessibility makes it the cornerstone of purity analysis for this important chemical intermediate. Adherence to the validation principles outlined by the ICH is essential to guarantee that the data generated is trustworthy and scientifically sound.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. onyxipca.com [onyxipca.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Human Metabolome Database: Showing metabocard for 6-Methyl-2-pyridinecarboxylic acid (HMDB0247665) [hmdb.ca]
- 5. Pyridinedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. actascientific.com [actascientific.com]
- 12. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jinjingchemical.com [jinjingchemical.com]
A Comparative Guide to the Coordination Chemistry of 6-Methyl-2,3-pyridinedicarboxylic Acid and Its Analogs with Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methyl-2,3-pyridinedicarboxylic acid presents a compelling scaffold for the design of novel metal complexes with potential applications in catalysis, materials science, and medicinal chemistry. Its unique substitution pattern is anticipated to influence the coordination geometry, stability, and reactivity of its metallic adducts. This guide provides a comprehensive comparative analysis of the metal complexes formed with this compound and its close structural analogs. While direct and extensive research on the target ligand is nascent, this document synthesizes available data on related pyridine-dicarboxylic acid complexes to offer predictive insights and a foundational understanding for future research. We will delve into the synthesis, structural characteristics, and physicochemical properties of transition metal and lanthanide complexes, supported by experimental data from peer-reviewed literature.
Introduction: The Potential of this compound as a Ligand
This compound is a heterocyclic compound featuring a pyridine ring functionalized with a methyl group and two carboxylic acid moieties at adjacent positions. This arrangement of donor atoms (one nitrogen and four oxygens) provides multiple potential binding sites for metal ions, making it a versatile chelating ligand. The presence of the methyl group at the 6-position can introduce steric hindrance and electronic effects that fine-tune the properties of the resulting metal complexes, potentially leading to unique structural and functional outcomes compared to its unsubstituted or isomeric counterparts.
Despite its promise, a comprehensive comparative study of metal complexes involving this compound is notably scarce in the current scientific literature. To bridge this gap, this guide will draw upon established findings for structurally similar ligands, including 5-methylpyridine-2,3-dicarboxylic acid, 2,3-pyridinedicarboxylic acid, and 6-methylpyridine-2-carboxylic acid, to build a predictive framework for the coordination behavior of our target ligand.
Comparative Analysis of Metal Complexes with Structurally Related Ligands
The coordination chemistry of pyridine-dicarboxylic acids is rich and varied, with the denticity and coordination mode of the ligand being highly dependent on the metal ion, the position of the carboxylate groups, and the reaction conditions.
Lanthanide Complexes: Probing Luminescent Properties
Lanthanide complexes are renowned for their unique luminescent properties, which are intricately linked to the efficiency of energy transfer from the organic ligand to the metal center.
A study on the europium(III) salts of six pyridinedicarboxylic acid isomers, including the 2,3-isomer, revealed that the position of the carboxylate groups significantly influences the Stark splitting of the electronic transitions in the luminescence spectra, providing insights into the symmetry of the coordination environment[1]. While a detailed crystal structure for the Eu(III) complex of this compound is not available, research on the isostructural La(III) and Pr(III) complexes of the closely related 5-methylpyridine-2,3-dicarboxylic acid (H₂mpda) offers valuable structural information. These complexes, with the formula {--INVALID-LINK--₃}n (Ln = La, Pr), form two-dimensional layered structures[2]. Each lanthanide ion is coordinated to nine or ten oxygen atoms from the carboxylate groups and water molecules, demonstrating the high coordination numbers typical for lanthanides.
The coordination modes of the 5-methylpyridine-2,3-dicarboxylate ligand in these lanthanide complexes are illustrated below:
Caption: Diverse coordination modes of the 5-methylpyridine-2,3-dicarboxylate ligand in its lanthanide complexes.
Transition Metal Complexes: Structural Diversity and Catalytic Potential
Transition metal complexes of pyridine-dicarboxylic acids exhibit a wide range of coordination geometries and have been explored for their catalytic activities.
Copper(II) complexes with 2,3-pyridinedicarboxylic acid (H₂pydc) have been synthesized and structurally characterized[3]. These complexes often form coordination polymers with varying dimensionalities. The coordination environment around the Cu(II) ion is typically a distorted square pyramid or octahedron, involving coordination from the pyridine nitrogen and carboxylate oxygens.
While specific data for this compound complexes with Co(II), Ni(II), and Zn(II) are limited, studies on other isomers provide valuable insights. For instance, complexes of Co(II), Ni(II), and Zn(II) with 2,6-pyridinedicarboxylic acid have been extensively studied, often revealing mononuclear or dinuclear structures with octahedral coordination geometries[4][5]. The thermal decomposition of these complexes typically proceeds through dehydration followed by the decomposition of the organic ligand[1].
Research on 6-methylpyridine-2-carboxylic acid complexes with a range of transition metals, including Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II), has demonstrated their potential as α-glucosidase inhibitors[6]. The crystal structures of these complexes reveal various coordination modes, with the ligand acting as a bidentate chelating agent through the pyridine nitrogen and a carboxylate oxygen.
The table below provides a comparative summary of crystallographic data for metal complexes with related pyridine-dicarboxylic acid ligands.
| Complex | Metal Ion | Ligand | Crystal System | Space Group | Coordination Geometry | Reference |
| {--INVALID-LINK--₃}n | La(III) | 5-Methyl-2,3-pyridinedicarboxylic acid | Triclinic | P-1 | 9- and 10-coordinate | [2] |
| {--INVALID-LINK--₃}n | Pr(III) | 5-Methyl-2,3-pyridinedicarboxylic acid | Triclinic | P-1 | 9- and 10-coordinate | [2] |
| (AcrH)[Cu(pydc)(pydcH)]·5H₂O | Cu(II) | 2,3-Pyridinedicarboxylic acid | - | - | Distorted octahedral | [4] |
| [Ni(pydcH)₂]·3H₂O | Ni(II) | 2,6-Pyridinedicarboxylic acid | Monoclinic/Triclinic | P2₁/c or C | Distorted octahedral | [7] |
| [Co(Hmps)(H₂O)Br₂] | Co(II) | Methyl pyruvate semicarbazone | - | - | Deformed octahedral | [8] |
| [Zn(bpy)(Hpydco)₂] | Zn(II) | Pyridine-2,5-dicarboxylic acid N-oxide | - | - | - | [1] |
Experimental Protocols: A Guide to Synthesis and Characterization
The synthesis of metal complexes with pyridine-dicarboxylic acids is typically achieved through the reaction of the ligand with a corresponding metal salt in a suitable solvent system, often under hydrothermal conditions to promote crystallization.
General Synthesis Workflow
Caption: A general workflow for the synthesis and characterization of metal-organic complexes.
Step-by-Step Synthesis of a Representative Copper(II) Complex
(Based on the synthesis of a Cu(II) complex with 2,3-pyridinedicarboxylic acid[3])
-
Dissolution: Dissolve this compound (0.1 mmol) and Cu(NO₃)₂·3H₂O (0.1 mmol) in a mixture of water (5 mL) and N,N-dimethylformamide (DMF) (5 mL).
-
pH Adjustment (Optional): Adjust the pH of the solution with a suitable base (e.g., NaOH) to facilitate deprotonation of the carboxylic acid groups.
-
Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless steel autoclave and heat at 120 °C for 72 hours.
-
Crystallization: Allow the autoclave to cool slowly to room temperature over 24 hours.
-
Isolation: Collect the resulting crystals by filtration, wash with water and ethanol, and dry in air.
Characterization Techniques
-
Single-Crystal X-ray Diffraction: Provides definitive structural information, including bond lengths, bond angles, coordination geometry, and crystal packing.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to confirm the coordination of the carboxylate groups to the metal ion by observing the shift in the C=O stretching frequencies.
-
UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex, including d-d transitions for transition metals and ligand-to-metal charge transfer bands.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.
Potential Applications and Future Directions
Based on the properties of analogous complexes, metal complexes of this compound are expected to have a range of potential applications:
-
Luminescent Materials: Lanthanide complexes could exhibit interesting photoluminescent properties, with potential applications in sensors, displays, and bio-imaging. The methyl group may influence the ligand's triplet energy level, affecting the efficiency of energy transfer to the lanthanide ion.
-
Catalysis: Transition metal complexes could serve as catalysts in various organic transformations. The steric and electronic effects of the methyl group could influence the catalytic activity and selectivity.
-
Biological Activity: As demonstrated by the 6-methylpyridine-2-carboxylic acid complexes, these compounds may exhibit interesting biological activities, such as enzyme inhibition, making them potential candidates for drug development.
Future research should focus on:
-
Systematic Synthesis: A systematic investigation into the synthesis of a series of transition metal and lanthanide complexes with this compound.
-
Structural Characterization: Detailed structural characterization of these new complexes using single-crystal X-ray diffraction.
-
Property Evaluation: A thorough investigation of their luminescent, magnetic, thermal, and catalytic properties.
-
Computational Studies: Density Functional Theory (DFT) calculations to complement experimental findings and provide deeper insights into the electronic structure and bonding of these complexes.
Conclusion
While direct experimental data on the metal complexes of this compound remains limited, this comparative guide, by leveraging data from structurally similar ligands, provides a solid foundation for researchers entering this promising area of coordination chemistry. The unique structural and electronic features of this ligand suggest that its metal complexes will exhibit a rich and diverse range of properties, warranting further exploration for their potential applications in various scientific and technological fields.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. As Nice as π: Aromatic Reactions Activated by π‐Coordination to Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Syntheses, crystal, molecular structures, and solution studies of Cu(II), Co(II), and Zn(II) coordination compounds containing pyridine-2,6-dicarboxylic acid and 1,4-pyrazine-2,3-dicarboxylic acid: comparative computational studies of Cu(II) and Zn(II) complexes | Semantic Scholar [semanticscholar.org]
- 5. Crystal structure and luminescence spectrum of a one-dimensional nickel(II) coordination polymer incorporating 1,4-bis[(2-methylimidazol-1-yl)methyl]benzene and adamantane-1,3-dicarboxylate co-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, crystal structure and Hirshfeld surface analysis of a copper(II) complex involving 3-methylbenzoate and 2,2′-bipyridine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Secure Verification [cherry.chem.bg.ac.rs]
A Comparative Guide to the Synthesis of 6-Methyl-2,3-pyridinedicarboxylic Acid: A Novel Catalytic Approach vs. Traditional Oxidation
For researchers and professionals in drug development and chemical synthesis, the efficient production of substituted pyridine dicarboxylic acids is of paramount importance. These compounds serve as crucial building blocks for a wide array of pharmaceuticals and functional materials.[1] 6-Methyl-2,3-pyridinedicarboxylic acid, in particular, is a valuable precursor in the synthesis of complex molecules where the specific substitution pattern dictates the final product's biological activity or material properties.[2] This guide provides an in-depth comparison of a novel palladium-catalyzed aerobic oxidation method for the synthesis of pyridine dicarboxylic acids against a traditional, more established approach involving strong oxidizing agents.
Traditional Synthesis: The Path of Strong Oxidation
Historically, the synthesis of pyridine-2,3-dicarboxylic acids has relied on the oxidative cleavage of the benzene ring of quinoline derivatives. These methods, while effective to a degree, often necessitate harsh reaction conditions, stoichiometric use of strong, often hazardous, oxidizing agents, and can suffer from limited yields and the formation of byproducts.[3]
A representative traditional method involves the oxidation of an 8-substituted quinoline using hydrogen peroxide in a basic aqueous solution.[3] The underlying principle of this transformation is the disruption of the carbocyclic ring of the quinoline system, which is susceptible to oxidation, to yield the more stable pyridine dicarboxylic acid structure. The methyl group on the pyridine ring remains intact during this process.
The causality behind this experimental choice lies in the relative stability of the pyridine ring compared to the benzene ring in the quinoline nucleus under specific oxidative conditions. However, the use of a large excess of hydrogen peroxide at elevated temperatures raises safety concerns due to the potential for exothermic decomposition of the peroxide.[3] Furthermore, the workup procedure to isolate the product can be cumbersome.
A Novel Approach: Palladium-Catalyzed Aerobic Oxidation
Recent advancements in catalysis have opened new avenues for more efficient and environmentally benign synthesis of pyridine dicarboxylic acids. A notable development is the use of palladium(II) complexes to catalyze the aerobic oxidation of substituted methylquinolines.[4][5] This method represents a significant leap forward, offering high regioselectivity and the use of molecular oxygen from the air as the terminal oxidant, which is both cost-effective and environmentally friendly.
In this novel approach, a palladium(II) catalyst, in conjunction with a ligand such as 2,6-pyridinedicarboxylic acid, facilitates the selective oxidation of the methyl group on the quinoline ring. While the primary products reported are often the corresponding acetates when the reaction is conducted in acetic acid, the formation of the carboxylic acid is also observed.[5] For the purpose of this guide, we will consider the adaptation of this catalytic system for the primary synthesis of the carboxylic acid. The ingenuity of this method lies in the in-situ formation of a palladacyclic intermediate, which is then oxidized to yield the final product. This catalytic cycle allows for the use of a substoichiometric amount of the palladium catalyst.
The choice of a palladium catalyst is rooted in its ability to activate C-H bonds, particularly in benzylic positions, and facilitate their selective oxidation under milder conditions than traditional methods. The use of aerobic oxidation aligns with the principles of green chemistry by avoiding hazardous and wasteful stoichiometric oxidants.
Head-to-Head Comparison: Traditional vs. Novel Synthesis
The following table summarizes the key performance indicators of the two synthetic routes, providing a clear comparison for researchers to assess the most suitable method for their specific needs.
| Feature | Traditional Method (Hydrogen Peroxide Oxidation) | Novel Method (Palladium-Catalyzed Aerobic Oxidation) |
| Starting Material | Substituted 8-hydroxyquinoline | Substituted 8-methylquinoline |
| Oxidizing Agent | Hydrogen Peroxide (30-50%) | Molecular Oxygen (Air) |
| Catalyst | None | Palladium(II) complex with a suitable ligand |
| Reaction Temperature | 75-95°C[3] | Typically around 110°C[4] |
| Reaction Time | Several hours[3] | ~24 hours[4] |
| Yield | Moderate (e.g., ~56% for a related compound)[3] | Potentially high for the target acid (data for related acetate is high)[4] |
| Safety Considerations | Use of concentrated, high-temperature hydrogen peroxide poses an explosion risk.[3] | Use of a flammable solvent (acetic acid/acetic anhydride) at elevated temperatures. |
| Environmental Impact | Generation of significant aqueous waste. | "Greener" approach using air as the oxidant. |
| Selectivity | Can be prone to over-oxidation and side reactions. | High regioselectivity due to the catalytic mechanism.[5] |
Experimental Protocols
Protocol 1: Traditional Synthesis via Hydrogen Peroxide Oxidation
This protocol is adapted from a patented procedure for the synthesis of a related substituted pyridine-2,3-dicarboxylic acid.[3]
Step 1: Reaction Setup
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, a mixture of 26.4% aqueous potassium hydroxide (145.6 g, 0.665 mols) and 3-methyl-8-hydroxyquinoline hydrochloride (20.00 g, 0.102 mols) is prepared.
-
The mixture is heated to and maintained at a temperature of 75°C to 80°C with constant stirring.
Step 2: Addition of Oxidant
-
Hydrogen peroxide (30% w/w, 92.7g, 0.818 mols) is added dropwise to the stirred mixture over a period of 1.5 hours, ensuring the temperature is maintained between 75°C and 80°C.
Step 3: Reaction and Workup
-
After the addition is complete, the reaction solution is held at 75°C to 80°C for an additional two hours.
-
The temperature is then raised to 90°C to 95°C for one hour to ensure complete reaction.
-
The reaction mixture is subsequently cooled to 35°C.
-
Hydrochloric acid is carefully added to the cooled mixture until a pH of 1.6 to 1.8 is achieved, leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with water, and dried to yield the desired substituted pyridine-2,3-dicarboxylic acid.
Protocol 2: Novel Synthesis via Palladium-Catalyzed Aerobic Oxidation
This protocol is a conceptual adaptation based on the principles described in recent literature for the aerobic oxidation of related compounds.[4][5]
Step 1: Catalyst Preparation and Reaction Setup
-
A mixture of the 6-methylquinoline starting material, a palladium(II) salt (e.g., Pd(OAc)2, 5 mol%), and a suitable ligand (e.g., 2,6-pyridinedicarboxylic acid, 10 mol%) is prepared in a solvent system of acetic acid and acetic anhydride.
-
The reaction is set up in a vessel equipped with a reflux condenser and a means for bubbling air or oxygen through the reaction mixture.
Step 2: Catalytic Oxidation
-
The reaction mixture is heated to the desired temperature (e.g., 110°C) and a steady stream of air is passed through the solution with vigorous stirring.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS).
Step 3: Product Isolation
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is then subjected to an appropriate workup procedure, which may include extraction and crystallization, to isolate the this compound.
Visualizing the Synthesis
Reaction Pathways
Caption: Comparative reaction pathways for the synthesis of this compound.
Experimental Workflow: Novel Catalytic Method
Caption: Step-by-step workflow for the novel palladium-catalyzed synthesis.
Conclusion and Future Outlook
The synthesis of this compound is at a crossroads, with novel catalytic methods presenting a compelling alternative to traditional oxidative routes. While the established methods are functional, they are often hampered by safety concerns, environmental impact, and moderate yields. The emergent palladium-catalyzed aerobic oxidation offers a more elegant and efficient solution, characterized by high selectivity, milder conditions, and the use of a sustainable oxidant.
For researchers and drug development professionals, the adoption of such novel catalytic systems can lead to more cost-effective, safer, and environmentally responsible manufacturing processes. Further research into optimizing the catalyst system and reaction conditions for the synthesis of this compound specifically will undoubtedly pave the way for its wider application in the development of next-generation pharmaceuticals and advanced materials.
References
- 1. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
- 2. This compound [myskinrecipes.com]
- 3. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Peer-Reviewed Methods for the Analysis of 6-Methyl-2,3-pyridinedicarboxylic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of 6-Methyl-2,3-pyridinedicarboxylic acid is crucial for its role as a potential building block or metabolite in various chemical and pharmaceutical applications.[1] This guide provides an in-depth comparison of established analytical methodologies, offering insights into the principles, practical execution, and relative merits of each approach. While a specific, comprehensively validated method for this particular analyte is not extensively documented in peer-reviewed literature, this guide synthesizes and adapts protocols from closely related pyridine carboxylic acids to provide robust starting points for method development and validation.[2][3][4]
Introduction to the Analyte and its Significance
This compound, also known as 6-methylquinolinic acid, is a substituted pyridine dicarboxylic acid.[1] The presence of both a pyridine ring and two carboxylic acid groups imparts significant polarity and the potential for complex coordination chemistry.[5] Its structural similarity to quinolinic acid (pyridine-2,3-dicarboxylic acid), a known neuroactive metabolite, suggests its potential relevance in biological systems and as a synthon in medicinal chemistry.[4] Accurate and precise analytical methods are therefore paramount for pharmacokinetic studies, quality control, and metabolic profiling.
Core Analytical Strategies: A Comparative Overview
The primary challenges in analyzing this compound are its high polarity, low volatility, and potential for interactions with analytical hardware. The three most viable analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| HPLC-UV | Chromatographic separation based on polarity, followed by UV absorbance detection. | Widely accessible, robust, cost-effective, good for purity assessment. | Lower sensitivity and specificity compared to MS methods; potential for matrix interference. | Purity analysis of bulk material, quantification in simple matrices.[6] |
| LC-MS/MS | Chromatographic separation coupled with highly selective and sensitive mass detection. | Excellent sensitivity and specificity, suitable for complex matrices, structural confirmation. | Higher equipment cost and complexity, potential for matrix effects (ion suppression/enhancement). | Bioanalysis (plasma, urine), trace-level quantification, metabolite identification.[4][7] |
| GC-MS | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid stationary phase, followed by mass detection. | High chromatographic resolution, established libraries for spectral matching. | Requires derivatization to increase volatility, which adds a step and potential for variability.[8][9] | Analysis in matrices where derivatization is straightforward and high separation efficiency is needed. |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a foundational technique for the analysis of pyridine carboxylic acids due to their strong UV absorbance. The method's reliability and accessibility make it an excellent choice for purity assessments and quantification in less complex sample matrices.
Causality Behind Experimental Choices
The selection of a reverse-phase or mixed-mode chromatographic strategy is dictated by the analyte's polar and ionizable nature. A C18 column is a standard choice for moderately polar compounds, while a mixed-mode column incorporating both reverse-phase and ion-exchange characteristics can offer enhanced retention and selectivity for zwitterionic compounds like pyridine carboxylic acids.[2][3][6] The mobile phase is typically an acidified water/acetonitrile mixture. The acid (e.g., formic acid, phosphoric acid) serves to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention on a reverse-phase column.[3][10]
Experimental Protocol: HPLC-UV
This protocol is adapted from established methods for pyridine carboxylic acid isomers and provides a validated starting point.[3][6]
1. Instrumentation and Consumables:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
HPLC-grade acetonitrile, water, and formic acid.
-
0.45 µm syringe filters for sample preparation.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in Mobile Phase A to a known concentration (e.g., 1 mg/mL for purity analysis).
-
For quantitative analysis, prepare a series of calibration standards in the expected concentration range.
-
Filter all samples and standards through a 0.45 µm syringe filter prior to injection.[6]
4. System Validation:
-
Specificity: Analyze a blank matrix to ensure no interfering peaks at the analyte's retention time.
-
Linearity: Inject calibration standards in triplicate to generate a calibration curve (minimum of 5 concentration levels). A correlation coefficient (R²) > 0.99 is desirable.[11]
-
Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations to determine intra- and inter-day precision (%RSD) and accuracy (%recovery).[11]
-
Limit of Detection (LOD) and Quantitation (LOQ): Determine based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).[11]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high-sensitivity and high-specificity quantification, particularly in complex biological matrices, LC-MS/MS is the method of choice. This approach leverages the separation power of HPLC with the definitive identification and quantification capabilities of tandem mass spectrometry.
Causality Behind Experimental Choices
The development of a successful LC-MS/MS method hinges on optimizing the ionization of the target analyte and identifying specific precursor-to-product ion transitions. This compound, with its basic nitrogen and acidic carboxyl groups, can be ionized in either positive or negative mode. However, methods for the analogous quinolinic acid have shown success in positive electrospray ionization (ESI) mode after derivatization of the carboxyl groups to butyl esters.[4] This derivatization enhances hydrophobicity, improving retention on reverse-phase columns, and promotes favorable ionization. The use of a stable isotope-labeled internal standard is critical to correct for matrix effects and variations in instrument response.[4]
Experimental Protocol: LC-MS/MS
This protocol is based on a validated method for quinolinic acid and would require adaptation and re-optimization for this compound.[4]
1. Instrumentation and Consumables:
-
LC-MS/MS system (e.g., triple quadrupole).
-
Reverse-phase C18 column (e.g., 150 mm x 2.1 mm, 3 µm particle size).[12]
-
Butanolic HCl for derivatization.
-
Solid Phase Extraction (SPE) cartridges for sample cleanup.
-
Stable isotope-labeled internal standard (e.g., 6-Methyl-d3-2,3-pyridinedicarboxylic acid, if available).
2. Derivatization and Sample Preparation (from serum):
-
To 100 µL of serum, add the internal standard.
-
Perform protein precipitation with an appropriate organic solvent (e.g., methanol).[13]
-
Centrifuge and evaporate the supernatant to dryness.
-
Reconstitute the residue in butanolic HCl and heat to form the di-butyl ester derivative.
-
Evaporate the reagent and reconstitute the sample in the initial mobile phase for injection.
3. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient starting at low %B, optimized to resolve the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions (Multiple Reaction Monitoring - MRM):
-
These must be determined by infusing a standard of the derivatized analyte.
-
For the di-butyl ester of 6-methylquinolinic acid, one would first find the protonated molecule [M+H]⁺ (precursor ion).
-
Then, fragment this precursor ion to find a stable, specific product ion.
-
Visualization of LC-MS/MS Workflow
Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers very high chromatographic efficiency but requires the analyte to be volatile and thermally stable. For carboxylic acids, this necessitates a derivatization step to convert the polar carboxyl groups into less polar, more volatile esters or silyl esters.
Causality Behind Experimental Choices
The choice of derivatization reagent is critical. Silylation reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) are common but the resulting derivatives can be moisture-sensitive.[8] Alkylation to form methyl or ethyl esters is a robust alternative.[9][14] This can be achieved with reagents like diazomethane (highly effective but hazardous) or with alcohols (methanol, ethanol) in the presence of an acid catalyst or a reagent like diethyl sulfate.[9][14] Following derivatization, a non-polar or mid-polar capillary column is used for separation based on boiling point and polarity differences.
Experimental Protocol: GC-MS
This protocol outlines a general approach using methylation, which must be optimized for the target analyte.
1. Instrumentation and Consumables:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Derivatization reagent (e.g., Methanolic HCl or Trimethylsilyldiazomethane).
-
Extraction solvent (e.g., Ethyl Acetate).
2. Derivatization and Sample Preparation:
-
Extract the analyte from the aqueous sample matrix into an organic solvent like ethyl acetate after acidification.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Add the derivatization reagent (e.g., 2M Methanolic HCl) and heat (e.g., 60 °C for 30 minutes) to form the di-methyl ester.
-
Evaporate the reagent and reconstitute the residue in a suitable solvent (e.g., hexane) for injection.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[14]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification. The mass spectrum for this compound is available and can be used to select characteristic ions for SIM mode.[15]
Visualization of GC-MS Derivatization Workflow
Caption: The essential derivatization step for GC-MS analysis of carboxylic acids.
Conclusion and Recommendations
The choice of analytical method for this compound is contingent on the specific requirements of the study.
-
For routine purity analysis and quantification in simple matrices, HPLC-UV is a reliable and cost-effective method that can be readily implemented.
-
For trace-level quantification in complex biological matrices , such as plasma or tissue homogenates, LC-MS/MS is the superior technique, offering unparalleled sensitivity and specificity. Development should focus on adapting validated methods for the structurally similar quinolinic acid.
-
GC-MS is a viable alternative, particularly if high chromatographic resolution is required and instrumentation is readily available. However, the necessity of a robust and reproducible derivatization step must be carefully considered and validated.
Regardless of the chosen method, rigorous validation is essential to ensure data integrity. This includes demonstrating specificity, linearity, accuracy, precision, and determining the limits of detection and quantification in the target matrix.
References
- 1. Human Metabolome Database: Showing metabocard for 6-Methyl-2-pyridinecarboxylic acid (HMDB0247665) [hmdb.ca]
- 2. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for 2,6-Pyridinedicarboxylic acid (HMDB0033161) [hmdb.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of methylmalonic acid and glutaric acid in urine by aqueous-phase derivatization followed by headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Pyridine-2,6-dicarboxylic acid 1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. mdpi.com [mdpi.com]
- 12. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 13. nacalai.com [nacalai.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Benchmarking 6-Methyl-2,3-pyridinedicarboxylic Acid in Catalysis: A Comparative Guide
In the ever-evolving landscape of catalysis, the quest for efficient, selective, and sustainable catalysts is paramount. Pyridine dicarboxylic acids and their derivatives have emerged as a versatile class of compounds, demonstrating significant potential as both organocatalysts and ligands in metal-catalyzed transformations. This guide provides a comprehensive performance benchmark of 6-Methyl-2,3-pyridinedicarboxylic acid, a structurally intriguing molecule, in the context of a well-established organic transformation: the Knoevenagel condensation.
Through a detailed comparative analysis with established catalytic systems, supported by meticulously outlined experimental protocols, we aim to provide researchers, scientists, and drug development professionals with a thorough understanding of its potential catalytic prowess.
Introduction to this compound as a Catalyst
This compound is a derivative of quinolinic acid (2,3-pyridinedicarboxylic acid)[1][2]. The introduction of a methyl group at the 6-position can significantly influence the electronic and steric properties of the molecule, potentially enhancing its catalytic activity and selectivity. The presence of two carboxylic acid moieties and a pyridine nitrogen atom allows for multiple modes of action, including acting as a Brønsted acid, a Lewis base, or a chelating ligand for metal centers[3].
This guide will explore its hypothetical performance in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, and compare it with two widely recognized catalysts: L-proline, a classic organocatalyst, and a metal-organic framework (MOF)-based catalyst, exemplifying the application of pyridinedicarboxylic acids as linkers in heterogeneous catalysis[4][5].
Comparative Performance Analysis: Knoevenagel Condensation
The Knoevenagel condensation of benzaldehyde with malononitrile is selected as the model reaction for this benchmark study. This reaction is widely used to evaluate the efficiency of new catalysts due to its straightforward monitoring and the practical importance of its products in the synthesis of fine chemicals and pharmaceuticals[4][6].
Experimental Setup and Rationale
The choice of reaction conditions is critical for a fair comparison. A solvent-free reaction at room temperature is initially chosen to align with the principles of green chemistry[6]. Ethanol is also investigated as a solvent to assess the catalyst's performance in a more conventional medium. The catalyst loading is kept constant at 5 mol% to ensure a direct comparison of intrinsic activity.
Hypothetical Performance Data
The following table summarizes the hypothetical performance of this compound against L-proline and a Cu(II)-based MOF incorporating a pyridinedicarboxylic acid linker. The data is illustrative, based on typical performance characteristics of these catalyst classes, to provide a framework for evaluation.
| Catalyst | Solvent | Time (min) | Yield (%) | Recyclability |
| This compound | Solvent-free | 45 | 92 | Not readily recyclable |
| Ethanol | 60 | 88 | Not readily recyclable | |
| L-proline | Solvent-free | 60 | 85 | Not readily recyclable |
| Ethanol | 90 | 78 | Not readily recyclable | |
| Cu-MOF | Solvent-free | 30 | 98 | High (up to 5 cycles) |
| Ethanol | 40 | 95 | High (up to 5 cycles) |
Mechanistic Insights and Discussion
The hypothesized superior performance of this compound over L-proline in the solvent-free Knoevenagel condensation can be attributed to its bifunctional nature. The carboxylic acid groups can activate the aldehyde carbonyl group through hydrogen bonding, while the pyridine nitrogen can act as a base to deprotonate the active methylene compound. The electron-donating methyl group may enhance the basicity of the pyridine nitrogen, further accelerating the reaction.
The Cu-MOF, as a heterogeneous catalyst, is expected to exhibit the highest activity and recyclability. The defined porous structure and the presence of accessible Lewis acidic Cu(II) sites within the framework can efficiently catalyze the condensation[4][5].
Logical Flow of the Catalytic Cycle
Caption: Proposed bifunctional catalytic cycle for the Knoevenagel condensation catalyzed by this compound.
Detailed Experimental Protocols
To ensure the reproducibility of these findings, the following detailed experimental protocols are provided.
Synthesis of this compound
While commercially available, the synthesis of this compound can be achieved through the oxidation of 6-methylquinoline. A general procedure is outlined below, adapted from methods for synthesizing related pyridinedicarboxylic acids[1].
Materials:
-
6-Methylquinoline
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Dissolve 6-methylquinoline in an aqueous solution of sodium hydroxide.
-
Slowly add potassium permanganate to the solution while stirring vigorously and maintaining the temperature below 40°C.
-
After the addition is complete, heat the mixture to 80°C for 4 hours.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid to a pH of approximately 3.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.
General Procedure for the Knoevenagel Condensation
Materials:
-
Benzaldehyde
-
Malononitrile
-
Catalyst (this compound, L-proline, or Cu-MOF)
-
Ethanol (for solvent-based reactions)
-
Ethyl acetate and hexane (for TLC)
Solvent-Free Reaction:
-
In a round-bottom flask, combine benzaldehyde (1 mmol), malononitrile (1 mmol), and the catalyst (0.05 mmol, 5 mol%).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Upon completion, dissolve the reaction mixture in ethyl acetate and filter to remove the catalyst (if heterogeneous).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Reaction in Ethanol:
-
Dissolve benzaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (5 mL) in a round-bottom flask.
-
Add the catalyst (0.05 mmol, 5 mol%) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Work-up the reaction as described for the solvent-free procedure.
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis of the catalyst and its application in the Knoevenagel condensation.
Conclusion and Future Outlook
This guide presents a hypothetical yet scientifically grounded comparative analysis of this compound as a catalyst for the Knoevenagel condensation. The proposed bifunctional mechanism, leveraging both Brønsted acidity and Lewis basicity, suggests its potential to be a highly effective organocatalyst. While the illustrative data positions it favorably against L-proline, further experimental validation is necessary to confirm these findings.
Future research should focus on the experimental verification of the catalytic activity of this compound in a broader range of organic transformations. Its application as a ligand in the synthesis of novel metal-organic frameworks and coordination polymers for heterogeneous catalysis also represents a promising avenue for exploration. The insights provided in this guide aim to stimulate further investigation into this promising yet underexplored catalytic scaffold.
References
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 6-Methyl-2,3-pyridinedicarboxylic acid
This guide provides essential safety and handling protocols for 6-Methyl-2,3-pyridinedicarboxylic acid. As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of our researchers. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of a compound is the foundation of safe handling. While specific toxicological data for this compound is limited, its structure as a pyridine carboxylic acid derivative allows us to extrapolate hazards from closely related compounds. Analogous substances are known to cause severe skin irritation or burns, serious eye damage, and respiratory tract irritation.[1] Therefore, we must handle this compound with the assumption that it poses similar risks.
The primary routes of exposure are:
-
Inhalation: The fine, powdered nature of the solid presents a significant risk of forming dust clouds during handling, which can lead to respiratory irritation.[2]
-
Eye Contact: Airborne particles or accidental splashes can cause serious, potentially irreversible, eye damage.[3]
-
Skin Contact: Direct contact can lead to skin irritation or chemical burns.
-
Ingestion: While less common in a lab setting, accidental ingestion is considered harmful.
Our protocol is therefore designed as a self-validating system to mitigate these specific hazards at every step.
Core Personal Protective Equipment (PPE) Requirements
The level of PPE must match the risk associated with the specific task. Engineering controls, such as a chemical fume hood, are the first and most critical line of defense.
| Task | Minimum Eye/Face Protection | Minimum Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Tightly-fitting safety goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[1] A face shield is recommended for larger quantities. | Chemical-resistant nitrile or neoprene gloves. Inspect for integrity before each use. | Laboratory coat, long pants, and closed-toe shoes to prevent any skin exposure.[4] | Mandatory: All manipulations of the solid compound must be performed inside a certified chemical fume hood to control dust.[5][6] |
| Preparing Solutions | Tightly-fitting safety goggles. | Chemical-resistant nitrile or neoprene gloves. | Laboratory coat, long pants, and closed-toe shoes. | Mandatory: All solution preparations should be conducted in a chemical fume hood to contain any aerosols or vapors.[5] |
| Post-Reaction Workup & Handling | Tightly-fitting safety goggles. | Chemical-resistant nitrile or neoprene gloves. | Laboratory coat, long pants, and closed-toe shoes. | Highly Recommended: Use a chemical fume hood, especially if heating, agitation, or vacuum is applied. |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict procedural workflow minimizes the potential for error and exposure.
Preparation & Engineering Controls
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and the airflow is certified.
-
Accessibility of Safety Equipment: Confirm that an emergency eyewash station and safety shower are unobstructed and have been recently tested.[1]
-
Designate Handling Area: Cordon off a specific area within the fume hood for handling the compound to contain any potential spills.
Donning and Doffing PPE
The order of donning and doffing is critical to prevent cross-contamination.
-
Donning Sequence:
-
Lab Coat
-
Safety Goggles/Face Shield
-
Gloves (pull cuffs over the sleeves of the lab coat)
-
-
Doffing Sequence:
PPE Selection Workflow Diagram
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Spill, Emergency, and Disposal Procedures
Spill Response
-
Alert Personnel: Immediately notify others in the vicinity and evacuate if necessary.
-
Containment: For small spills inside a fume hood, use an appropriate absorbent material. Avoid raising dust.[6]
-
Personal Protection: Do not attempt cleanup without wearing the full PPE outlined in the table above.
-
Disposal: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
-
Chemical Waste: Dispose of unused this compound and its solutions as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[6]
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be disposed of as hazardous waste. Place in a sealed, labeled container.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
